Thiophene-2-carboxylic anhydride
Description
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Structure
3D Structure
Properties
IUPAC Name |
thiophene-2-carbonyl thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3S2/c11-9(7-3-1-5-14-7)13-10(12)8-4-2-6-15-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBCDDYQJQGMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394958 | |
| Record name | thiophene-2-carboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25569-97-5 | |
| Record name | thiophene-2-carboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Thiophene-2-carboxylic anhydride: Properties, Synthesis, and Applications for the Research Professional
Introduction: The Versatility of a Thiophene-Based Reagent
Thiophene-2-carboxylic anhydride, a derivative of the versatile thiophene heterocyclic ring system, is a valuable reagent in organic synthesis, particularly within the realms of pharmaceutical and materials science research. The thiophene nucleus is a privileged pharmacophore in medicinal chemistry, with numerous FDA-approved drugs containing this moiety.[1][2] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, offering insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
This compound is a symmetrical anhydride derived from thiophene-2-carboxylic acid. Understanding its fundamental properties is crucial for its effective use in synthesis.
Physical and Chemical Data
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₆O₃S₂ | [3] |
| Molecular Weight | 238.28 g/mol | [3] |
| Melting Point | 58-61 °C | |
| Boiling Point | Not available | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Hydrolyzes in water. Soluble in many organic solvents. | |
| CAS Number | 25569-97-5 | [3] |
Spectroscopic Profile
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show two characteristic strong carbonyl (C=O) stretching bands typical for an acid anhydride, generally found in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. Additional peaks corresponding to the C-H and C=C stretching of the thiophene ring would also be present.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display signals corresponding to the three protons on the thiophene ring. The chemical shifts and coupling constants would be indicative of a 2-substituted thiophene ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon and the four unique carbons of the thiophene ring. The carbonyl carbon signal would appear significantly downfield.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 238. The fragmentation pattern would likely involve the loss of CO, CO₂, and fragments of the thiophene ring.[5]
Synthesis of this compound
The primary route for the synthesis of this compound involves the dehydration of thiophene-2-carboxylic acid. This can be achieved using various dehydrating agents.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from its corresponding carboxylic acid.
Sources
Introduction: The Role and Significance of Thiophene-2-carboxylic Anhydride
An In-depth Technical Guide to the Synthesis of Thiophene-2-carboxylic Anhydride
This compound (C₁₀H₆O₃S₂) is a highly valuable reagent in organic synthesis, primarily serving as a potent acylating agent.[1] As a derivative of thiophene-2-carboxylic acid, it incorporates the thiophene motif—a heterocyclic aromatic ring that is a key structural component in numerous pharmaceuticals, agrochemicals, and materials.[2][3][4] The anhydride's enhanced reactivity compared to its parent carboxylic acid makes it an indispensable intermediate for introducing the 2-thenoyl group into various molecules, facilitating the construction of complex molecular architectures.
This guide provides a comprehensive overview of the core synthetic protocols for preparing this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles and field-proven insights to ensure successful and reproducible synthesis.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of this compound is fundamentally a dehydration-condensation reaction, where two molecules of thiophene-2-carboxylic acid are joined with the elimination of one molecule of water. The challenge lies in achieving this transformation under conditions that are efficient, high-yielding, and compatible with the thiophene ring. The most common strategies involve the in situ activation of the carboxylic acid's carbonyl group to facilitate nucleophilic attack by a second carboxylate molecule.
We will explore three primary methodologies: activation via carbodiimides, conversion to an acyl chloride intermediate, and direct dehydration using classical reagents.
Methodology 1: Carbodiimide-Mediated Coupling
This approach is one of the mildest and most widely used methods for forming anhydride linkages. Dicyclohexylcarbodiimide (DCC) is the archetypal reagent for this transformation.
Causality and Mechanism: The efficacy of DCC lies in its ability to activate a carboxylic acid, transforming the carboxylate's hydroxyl group into a good leaving group. The mechanism proceeds through several key steps:
-
Protonation & Addition: The carboxylic acid protonates one of the nitrogen atoms of DCC. The resulting carboxylate then acts as a nucleophile, attacking the central carbon of the carbodiimide.
-
Formation of the O-Acylisourea Intermediate: This addition yields a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid.
-
Nucleophilic Acyl Substitution: A second molecule of thiophene-2-carboxylic acid (acting as a nucleophile) attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Product Formation: The tetrahedral intermediate collapses, forming the desired this compound and the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[2]
The precipitation of DCU from the reaction mixture is a key thermodynamic driving force for this reaction.
Diagram 1: Mechanism of DCC-mediated anhydride synthesis.
Experimental Protocol: DCC Coupling
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve thiophene-2-carboxylic acid (2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF, ~0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize side reactions.
-
Reagent Addition: Dissolve dicyclohexylcarbodiimide (DCC, 1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled solution of the acid over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (DCU) will be observed.
-
Work-up:
-
Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU.
-
Wash the filter cake with a small amount of fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
-
Purification: The crude anhydride can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Methodology 2: The Acyl Chloride Route
This robust, two-step method involves first converting the carboxylic acid to the more reactive acyl chloride, which is then reacted with a carboxylate salt.[5][6]
Causality and Mechanism: Thiophene-2-carbonyl chloride is significantly more electrophilic than the parent acid, making it highly susceptible to nucleophilic attack.
-
Acyl Chloride Formation: Thiophene-2-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the hydroxyl group into an excellent leaving group, leading to the formation of the acyl chloride.
-
Nucleophilic Substitution: The highly reactive acyl chloride is then treated with a salt of thiophene-2-carboxylic acid (e.g., sodium 2-thiophenecarboxylate). The carboxylate anion acts as the nucleophile, attacking the acyl chloride's carbonyl carbon and displacing the chloride ion to form the anhydride.[6][7]
Diagram 2: The two-step acyl chloride pathway to anhydride synthesis.
Experimental Protocol: Acyl Chloride Method
-
Part A: Synthesis of Thiophene-2-carbonyl Chloride
-
Setup: To a round-bottom flask fitted with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), add thiophene-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂, ~2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the pure thiophene-2-carbonyl chloride.
-
-
Part B: Synthesis of this compound
-
Setup: In a separate flask, dissolve thiophene-2-carboxylic acid (1.0 eq) in a suitable solvent like toluene. Add an equimolar amount of a base such as pyridine or triethylamine and stir.
-
Reagent Addition: Cool the mixture to 0 °C and add the previously prepared thiophene-2-carbonyl chloride (1.0 eq) dropwise.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. A precipitate of the amine hydrochloride salt will form.
-
Work-up: Filter off the salt precipitate. Wash the filtrate with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude anhydride, which can be further purified by recrystallization or vacuum distillation.
-
Methodology 3: Dehydration with Acetic Anhydride
This classical method uses acetic anhydride in an exchange reaction. It is often employed for bulk synthesis where cost and simplicity are paramount.
Causality and Mechanism: The reaction proceeds via an equilibrium process. Thiophene-2-carboxylic acid reacts with acetic anhydride to form a mixed anhydride (acetyl 2-thenoyl anhydride) and acetic acid. This mixed anhydride can then react with another molecule of thiophene-2-carboxylic acid to form the desired symmetrical anhydride and another molecule of acetic acid. The reaction is driven to completion by removing the lower-boiling acetic acid from the reaction mixture via distillation.[7]
Experimental Protocol: Acetic Anhydride Exchange
-
Setup: Combine thiophene-2-carboxylic acid (2.0 eq) and acetic anhydride (at least 1.0 eq, often used in excess) in a flask equipped with a distillation head.
-
Reaction: Heat the mixture to reflux. The temperature will initially be that of the boiling acetic anhydride/acetic acid mixture.
-
Equilibrium Shift: Slowly distill off the acetic acid as it forms. The progress can be monitored by the temperature of the distillate.
-
Isolation: Once the reaction is complete (indicated by the cessation of acetic acid distillation), cool the reaction mixture. The excess acetic anhydride and any remaining acetic acid can be removed under reduced pressure.
-
Purification: The resulting crude product is then purified, typically by vacuum distillation, to yield the pure this compound.
Comparative Summary of Synthesis Protocols
| Method | Key Reagents | Typical Conditions | Yields | Advantages & Disadvantages |
| DCC Coupling | Thiophene-2-carboxylic acid, DCC | 0 °C to RT, Anhydrous CH₂Cl₂ or THF | Good to Excellent | Advantages: Very mild conditions, high yields. Disadvantages: Stoichiometric amounts of DCU byproduct can be difficult to remove completely; DCC is an allergen. |
| Acyl Chloride Route | Thiophene-2-carboxylic acid, SOCl₂ or (COCl)₂, Pyridine or Et₃N | 0 °C to Reflux, inert solvent | Excellent | Advantages: High yields, very reliable, produces a highly reactive intermediate. Disadvantages: Two-step process; uses corrosive and hazardous reagents (SOCl₂); requires careful handling. |
| Acetic Anhydride | Thiophene-2-carboxylic acid, Acetic Anhydride | Reflux, with distillation | Moderate to Good | Advantages: Simple, inexpensive reagents suitable for large-scale synthesis.[7] Disadvantages: Requires high temperatures which may not be suitable for sensitive substrates; equilibrium-driven. |
Workflow & Characterization
The successful synthesis of this compound relies on a systematic workflow from reaction setup to final product verification.
Diagram 3: General experimental workflow for synthesis and validation.
Purification and Spectroscopic Validation:
-
Purification: Post-reaction work-up is critical. For the DCC method, complete removal of DCU is essential. For the acyl chloride route, thorough washing to remove base and unreacted acid is necessary. Recrystallization from a non-polar/polar solvent mixture or high-vacuum distillation are the preferred final purification steps.
-
Characterization:
-
FT-IR Spectroscopy: The definitive proof of anhydride formation is the appearance of two characteristic carbonyl (C=O) stretching bands. These typically appear around 1820-1800 cm⁻¹ (symmetric stretch) and 1760-1740 cm⁻¹ (asymmetric stretch). The broad O-H stretch of the starting carboxylic acid (around 3000 cm⁻¹) should be absent.
-
NMR Spectroscopy (¹H & ¹³C): The proton and carbon spectra should correspond to the 2-substituted thiophene ring structure. The ¹³C NMR is particularly useful for identifying the carbonyl carbon, which typically appears significantly downfield (e.g., >160 ppm).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (238.28 g/mol ).[1]
-
References
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- 2. ac1.hhu.de [ac1.hhu.de]
- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. 2-thiophene carboxylic acid | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Khan Academy [khanacademy.org]
- 7. Organic acid anhydride - Sciencemadness Wiki [sciencemadness.org]
An In-depth Technical Guide to Thiophene-2-carboxylic anhydride: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of Thiophene-2-carboxylic anhydride (CAS No. 25569-97-5), a versatile reagent with significant applications in organic synthesis, particularly within the pharmaceutical industry. We will delve into its chemical structure, synthesis protocols, reactivity, and role as a key building block for complex molecular architectures, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Compound Identification and Structure
This compound, also known as 2-Thienic anhydride, is a symmetrical anhydride derived from thiophene-2-carboxylic acid.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 25569-97-5 | [1][2] |
| Molecular Formula | C₁₀H₆O₃S₂ | [1][3] |
| Molecular Weight | 238.28 g/mol | [1][3] |
| Chemical Structure | See Figure 1 | |
| SMILES | C1=CSC(=C1)C(=O)OC(=O)C2=CC=CS2 | [4] |
| InChI | InChI=1S/C10H6O3S2/c11-9(7-3-1-5-14-7)13-10(12)8-4-2-6-15-8/h1-6H | [4] |
The structure consists of two thiophene-2-carbonyl moieties linked by an oxygen atom. The thiophene ring, an aromatic heterocycle, imparts unique electronic properties that influence the reactivity of the anhydride functionality.
Caption: 2D Structure of this compound.
Synthesis and Manufacturing
The primary and most direct route to this compound is through the dehydration of its parent carboxylic acid, thiophene-2-carboxylic acid. While multiple dehydrating agents can be employed in principle, the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) is a well-established method for anhydride formation. This approach is leveraged in the synthesis of complex pharmaceutical intermediates, such as in the preparation of Tiotropium bromide where a related di-(2-thienyl)-acetic acid is converted to its anhydride using DCC.[5][6][7]
Experimental Protocol: Synthesis from Thiophene-2-carboxylic acid via DCC Coupling
This protocol is based on analogous anhydride syntheses and represents a robust method for laboratory-scale preparation.
Materials:
-
Thiophene-2-carboxylic acid (2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1 equivalent)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Thiophene-2-carboxylic acid (2 eq.) in anhydrous dichloromethane.
-
Addition of DCC: To the stirred solution, add a solution of DCC (1 eq.) in anhydrous dichloromethane dropwise at 0 °C (ice bath). The use of a low temperature helps to control the reaction exotherm and minimize side-product formation.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting carboxylic acid.
-
Workup: Upon completion, the major byproduct, dicyclohexylurea (DCU), will precipitate out of the solution as a white solid. Filter the reaction mixture to remove the DCU precipitate.
-
Purification: The filtrate, containing the desired this compound, is concentrated under reduced pressure. The crude product can be further purified by recrystallization or silica gel chromatography if necessary.
Causality and Self-Validation: The driving force for this reaction is the formation of the highly stable dicyclohexylurea. DCC activates the carboxylic acid by forming an O-acylisourea intermediate, which is then attacked by a second molecule of the carboxylic acid to yield the anhydride and DCU. The precipitation of DCU from the reaction mixture provides a visual confirmation of reaction progress and simplifies purification.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Pathways
This compound is an effective acylating agent, serving as an electrophilic source of the thiophene-2-carbonyl group. Its reactivity is comparable to, and in some cases advantageous over, the corresponding acyl chloride, as the reaction byproduct is the less corrosive and more easily handled thiophene-2-carboxylic acid.
Acylation of Amines and Alcohols
The primary application of this anhydride is in the acylation of nucleophiles such as amines and alcohols to form amides and esters, respectively. These reactions are fundamental in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism: Nucleophilic Acyl Substitution The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The nucleophile (e.g., an amine) attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling thiophene-2-carboxylate as a leaving group. A final proton transfer step yields the acylated product and thiophene-2-carboxylic acid.
Caption: General mechanism for acylation using the anhydride.
Applications in Drug Development
The thiophene moiety is a recognized pharmacophore present in numerous approved drugs.[6] The ability of this compound to introduce the thiophene-2-carbonyl group makes it a valuable intermediate in pharmaceutical synthesis.
Key Intermediate in Prasugrel Synthesis
A notable application is in the synthesis of the antiplatelet agent Prasugrel . In the manufacturing process of Prasugrel, an intermediate containing a secondary amine on a tetrahydrothienopyridine core is acylated.[8][9] While some patented routes use acetyl chloride or acetic anhydride for a related acetylation step, the use of a thiophene-based anhydride for introducing other acyl groups is a directly analogous and crucial transformation in building such complex molecules.[8][9][10] The acylation step is critical for the formation of the final API.[8]
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized anhydride. The following data, while not always directly available for the anhydride, can be inferred from the spectra of its precursors and related structures.
Infrared (IR) Spectroscopy
Acid anhydrides exhibit two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes.[11]
-
Asymmetric C=O Stretch: Expected around 1820-1800 cm⁻¹.
-
Symmetric C=O Stretch: Expected around 1760-1740 cm⁻¹.[12] The presence of these two distinct, strong absorptions is a clear indicator of the anhydride functional group.[13] Additionally, C-O stretching bands will be present in the 1300-900 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on the thiophene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The specific coupling patterns (doublet of doublets, etc.) will be indicative of the 2-substituted thiophene ring.
-
¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of δ 160-175 ppm. The carbons of the thiophene ring will appear in the aromatic region (δ 120-150 ppm).
Mass Spectrometry (MS)
Mass spectrometry can confirm the molecular weight of the compound. Predicted collision cross-section data suggests the protonated molecule [M+H]⁺ would have an m/z of approximately 238.98.[4]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions must be based on the reactivity of acid anhydrides and the known hazards of related thiophene compounds.
-
General Hazards: Acid anhydrides are corrosive and lachrymatory. They react with moisture, including humidity in the air and on skin, to form the corresponding carboxylic acid, which can cause skin and eye irritation.[14][15] Thiophene derivatives can be harmful if swallowed or in contact with skin and may cause respiratory irritation.[14][15]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents, acids, and bases.[14]
Conclusion
This compound is a highly valuable reagent for the introduction of the 2-thenoyl group in organic synthesis. Its straightforward preparation from the corresponding carboxylic acid and its clean reactivity profile make it an attractive alternative to acyl halides. Its utility is particularly pronounced in the field of medicinal chemistry, where the thiophene scaffold continues to be a cornerstone in the design of novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling is crucial for any scientist looking to leverage its synthetic potential.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound CAS#: 25569-97-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C10H6O3S2) [pubchemlite.lcsb.uni.lu]
- 5. US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 6. WO2011123080A1 - Method for synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 7. EP2552913B1 - Method for synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation | Semantic Scholar [semanticscholar.org]
- 10. WO2011029456A1 - A process for making prasugrel and its intermediates - Google Patents [patents.google.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Thiophene-2-carboxylic Anhydride: A Comprehensive Technical Guide for Synthetic Chemists
Introduction: The Role of Thiophene-2-carboxylic Anhydride in Modern Synthesis
This compound stands as a pivotal reagent in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. As an activated derivative of thiophene-2-carboxylic acid, it serves as a potent acylating agent for the introduction of the 2-thenoyl group into a wide array of molecules. The thiophene motif is a well-established bioisostere for the benzene ring and is a core structural component in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering field-proven insights and detailed protocols to support researchers and drug development professionals.
Core Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any experimental setting. This compound is a moisture-sensitive solid whose key characteristics are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₆O₃S₂ | |
| Molecular Weight | 238.28 g/mol | |
| CAS Number | 25569-97-5 | |
| Physical State | Solid | General Knowledge |
| Melting Point | 58-61 °C | |
| Key Characteristic | Moisture Sensitive |
Synthesis of this compound
The primary route to this compound involves the dehydration coupling of two molecules of its parent acid, Thiophene-2-carboxylic acid. The choice of coupling reagent is critical to ensure high yield and purity, as the anhydride can be unstable under certain conditions. Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCCI), are particularly effective for this transformation under mild conditions.
The causality behind using a carbodiimide lies in its mechanism of action. DCCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a second molecule of thiophene-2-carboxylate, leading to the formation of the anhydride and the insoluble N,N'-dicyclohexylurea (DCU) byproduct. The precipitation of DCU is a key thermodynamic driver for the reaction, pulling the equilibrium towards the desired product.
Caption: Synthesis workflow for this compound.
Protocol 1: DCCI-Mediated Synthesis of this compound
This protocol is designed as a self-validating system. Successful synthesis is confirmed by the precipitation of the DCU byproduct and subsequent characterization of the purified product against the spectroscopic data provided in the next section.
Materials:
-
Thiophene-2-carboxylic acid (2.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCCI) (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Diethyl Ether or Hexanes
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of argon or nitrogen.
-
Reaction Setup: To the flask, add Thiophene-2-carboxylic acid (2.0 eq). Dissolve it in a minimal amount of anhydrous CH₂Cl₂.
-
Reagent Addition: In a separate flask, dissolve DCCI (1.0 eq) in anhydrous CH₂Cl₂. Add this solution dropwise to the stirred solution of the carboxylic acid at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. A white precipitate (DCU) will form as the reaction progresses.[2]
-
Work-up:
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold, anhydrous CH₂Cl₂.
-
Combine the filtrates and concentrate the solution under reduced pressure. Caution: Do not heat excessively to avoid decomposition.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a mixture of anhydrous diethyl ether and hexanes to yield the pure this compound.
-
Storage: Store the final product in a desiccator under an inert atmosphere, as it is sensitive to moisture.
Spectroscopic Characterization: A Self-Validating System
Verifying the identity and purity of the synthesized anhydride is paramount. The following spectroscopic data serve as the benchmark for validation.
Infrared (IR) Spectroscopy
The most telling feature in the IR spectrum of an anhydride is the presence of two carbonyl (C=O) stretching bands. This arises from symmetric and asymmetric stretching modes. For conjugated anhydrides like this one, these peaks are typically found at lower frequencies compared to their saturated counterparts.
-
Expected Absorptions:
-
~1785 cm⁻¹ and ~1725 cm⁻¹: Strong, characteristic C=O stretching bands. The split into two distinct peaks is definitive for the anhydride functional group.[3]
-
~3100 cm⁻¹: C-H stretching of the thiophene ring.
-
~1530-1350 cm⁻¹: C=C stretching vibrations within the aromatic thiophene ring.[4]
-
~1250-1100 cm⁻¹: C-O-C stretching of the anhydride linkage.
-
-
Causality: The absence of a broad O-H stretch (typically seen around 3300-2500 cm⁻¹ for carboxylic acids) and the appearance of the dual carbonyl peaks provides conclusive evidence for the conversion of the carboxylic acid to the anhydride.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a definitive, published spectrum for the isolated anhydride is elusive in readily available literature, the expected chemical shifts can be predicted based on the structure and data from similar thiophene derivatives.
-
¹H NMR: The thiophene ring protons will appear as a multiplet system. Due to the electron-withdrawing nature of the anhydride group, the proton adjacent to the sulfur (H5) and the proton adjacent to the carbonyl (H3) will be shifted downfield relative to unsubstituted thiophene.
-
Predicted Signals (in CDCl₃):
-
δ ~7.9-8.1 ppm (dd, 1H)
-
δ ~7.6-7.8 ppm (dd, 1H)
-
δ ~7.1-7.3 ppm (dd, 1H)
-
-
-
¹³C NMR: The carbonyl carbon will be a key diagnostic peak.
-
Predicted Signals (in CDCl₃):
-
δ ~160-165 ppm (Carbonyl Carbon)
-
δ ~128-140 ppm (Thiophene Ring Carbons)
-
-
Applications in Synthesis: The Acylation Reaction
This compound is an excellent acylating agent, offering a milder alternative to the corresponding acid chloride. It is used to form amides and esters, which are critical linkages in drug molecules.
Caption: General mechanism for the acylation of an amine.
Protocol 2: Acylation of Benzylamine
This protocol details a representative N-acylation, a common step in pharmaceutical synthesis.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, inert-atmosphere flask, dissolve this compound (1.0 eq) and Benzylamine (1.05 eq) in anhydrous CH₂Cl₂.
-
Base Addition: Cool the solution to 0 °C and add triethylamine (1.1 eq) dropwise. The base serves to neutralize the thiophene-2-carboxylic acid byproduct, driving the reaction to completion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl to remove excess amine and TEA, water, saturated NaHCO₃ solution to remove the carboxylic acid byproduct, and finally with brine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, N-benzylthiophene-2-carboxamide, can be purified by column chromatography on silica gel or by recrystallization.
Conclusion
This compound is a versatile and highly effective reagent for introducing the 2-thenoyl moiety. Its synthesis via DCCI coupling is reliable, and its reactivity as an acylating agent is well-suited for the construction of complex molecules in drug discovery and materials science. By understanding its core properties, employing validated synthetic and application protocols, and confirming outcomes with spectroscopic analysis, researchers can confidently integrate this valuable building block into their synthetic programs.
References
-
Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202–1208. [Link]
-
Swanston, J. (2006). Thiophene. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
Balachandran, V., & Murugan, M. (2013). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 4(5), 56-66. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (General reference for IR band positions).
-
UKEssays. (November 2018). Infrared Spectroscopy. Retrieved from [Link] (Provides general ranges for anhydride IR absorptions).
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Physical and chemical properties of Thiophene-2-carboxylic anhydride
An In-Depth Technical Guide to Thiophene-2-carboxylic anhydride
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, synthesis, and analytical characterization of this compound, grounding all claims in authoritative references.
Core Physicochemical and Structural Properties
This compound, also known as 2-Thienic anhydride, is the symmetrical anhydride derived from thiophene-2-carboxylic acid. Its structure features two thiophene-2-carbonyl moieties linked by an oxygen atom. This configuration renders it a highly effective acylating agent, crucial for introducing the 2-thenoyl group into various molecular scaffolds. The thiophene ring itself is an electron-rich heterocycle that imparts unique electronic properties and biological relevance to its derivatives, which are found in numerous pharmaceuticals and materials.[1]
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 25569-97-5 | [2][3] |
| Molecular Formula | C₁₀H₆O₃S₂ | [2][3] |
| Molecular Weight | 238.28 g/mol | [2][3] |
| Melting Point | 58-61 °C | [2] |
| Appearance | Likely a white to off-white crystalline solid | Inferred from parent acid[4][5] |
| Solubility | Hydrolyzes in water; reacts with polar protic solvents. | [2] |
| Stability | Moisture-sensitive. | [2] |
Chemical Reactivity and Mechanistic Considerations
The primary utility of this compound stems from its reactivity as an electrophilic acylating agent. The anhydride bond is polarized, making the carbonyl carbons susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in synthesis.
Hydrolysis
As a significant practical consideration, the anhydride is highly sensitive to moisture and readily undergoes hydrolysis to yield two equivalents of the parent carboxylic acid.[2] This reaction underscores the need for anhydrous conditions during storage and handling to maintain the reagent's integrity.
Caption: Hydrolysis of this compound.
Reactions with Nucleophiles
This compound is a versatile reagent for forming esters, amides, and other acyl derivatives. The reaction proceeds via nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl carbons, leading to the cleavage of the anhydride C-O bond and the formation of a new acyl bond, with thiophene-2-carboxylate acting as the leaving group.
This versatility makes it a superior choice over the corresponding acyl chloride in certain applications, as the reactions are often cleaner, and the byproduct (a carboxylate salt or carboxylic acid) is less corrosive than HCl.
Caption: General acylation workflow using this compound.
Synthesis and Experimental Protocols
This compound is typically prepared from its corresponding carboxylic acid through dehydration.
Exemplary Synthesis Protocol: Dehydration of Thiophene-2-carboxylic acid
This protocol is a representative method. The choice of dehydrating agent can be adapted based on substrate compatibility and desired purity. Using a carbodiimide like DCCI is a common laboratory-scale method.[6]
Objective: To synthesize this compound from Thiophene-2-carboxylic acid.
Materials:
-
Thiophene-2-carboxylic acid (2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCCI) (1 equivalent)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Stir plate and magnetic stir bar
-
Round-bottom flask with inert gas inlet (N₂ or Ar)
-
Filter funnel and filter paper
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolution: Dissolve Thiophene-2-carboxylic acid (2 eq.) in anhydrous DCM.
-
Addition: To the stirred solution, add DCCI (1 eq.) portion-wise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.
-
Work-up: Upon completion, filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate.
-
Purification: Wash the filtrate with cold water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude anhydride.
-
Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary.
Analytical Characterization
Confirming the identity and purity of this compound involves standard spectroscopic techniques.
| Technique | Expected Signature |
| FT-IR | Characteristic strong, split carbonyl (C=O) stretching bands: one for symmetric stretch (~1780-1740 cm⁻¹) and one for asymmetric stretch (~1850-1800 cm⁻¹). Presence of thiophene ring C-C and C-S stretching vibrations.[7] |
| ¹H NMR | Signals corresponding to the three protons on the thiophene ring, typically observed as multiplets in the aromatic region (~7.0-8.0 ppm). |
| ¹³C NMR | A signal for the electrophilic carbonyl carbon (~160-170 ppm) and distinct signals for the carbons of the thiophene ring. |
| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight (238.28 m/z). Common fragmentation patterns would involve the loss of CO, CO₂, and the thiophene-2-carbonyl fragment.[8] |
Handling, Storage, and Safety
Due to its reactivity, proper handling of this compound is critical.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid inhalation of dust and contact with skin or eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[2][10]
-
Incompatibilities: Keep away from water, alcohols, amines, strong bases, and oxidizing agents.[9]
Applications in Research and Drug Development
The thiophene moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[1][12] this compound serves as a crucial intermediate for derivatizing molecules of interest with the 2-thenoyl group, a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Its use facilitates the efficient synthesis of esters and amides, which are themselves vital functional groups in many active pharmaceutical ingredients.[4]
References
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Introduction: The Role of Thiophene-2-carboxylic anhydride in Modern Synthesis
An In-Depth Technical Guide to the Reactivity and Stability of Thiophene-2-carboxylic anhydride
For Researchers, Scientists, and Drug Development Professionals
This compound (also known as 2-Thienic anhydride) is a highly reactive symmetrical anhydride derived from thiophene-2-carboxylic acid. As a key intermediate, it serves as a potent acylating agent, enabling the introduction of the 2-thenoyl group into a wide array of molecular scaffolds. This functionality is of paramount importance in medicinal chemistry and materials science, as the thiophene moiety is a well-established pharmacophore found in numerous approved drugs and biologically active compounds.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and stability of this compound, offering field-proven insights for its effective handling and application in research and development.
Physicochemical & Spectroscopic Data
A clear understanding of the fundamental properties of a reagent is critical for its successful application. The table below summarizes the key identifiers and physical properties for this compound.
| Property | Value | Reference |
| CAS Number | 25569-97-5 | [2] |
| Molecular Formula | C₁₀H₆O₃S₂ | [2] |
| Molecular Weight | 238.28 g/mol | [2] |
| Appearance | Typically a solid | Inferred |
| Solubility | Soluble in many organic solvents; reacts with water | [3][4] |
Spectroscopic Profile: Proper characterization is essential for confirming the identity and purity of the anhydride.
| Spectroscopy | Characteristic Peaks |
| FT-IR (ν, cm⁻¹) | ~1820 & ~1750 (C=O stretch, symmetric & asymmetric), ~1530 (C=C stretch), ~850 & ~650 (C-S stretch)[5] |
| ¹³C NMR (δ, ppm) | ~155-160 (C=O), ~130-140 (Thiophene ring carbons) |
| ¹H NMR (δ, ppm) | ~7.0-8.0 (Multiplets corresponding to thiophene ring protons)[6] |
Synthesis of this compound
The primary route to this compound involves the dehydration coupling of two molecules of its parent acid, thiophene-2-carboxylic acid. This is typically achieved using a dehydrating or coupling agent. The choice of agent is critical as it dictates reaction efficiency, purity of the product, and the nature of the byproducts.
Caption: Reactivity of this compound with common nucleophiles.
-
Hydrolysis: The anhydride readily reacts with water, even atmospheric moisture, to hydrolyze back to two equivalents of thiophene-2-carboxylic acid. [3]This is the primary pathway for its degradation and underscores the need for anhydrous handling conditions.
-
Aminolysis/Amidation: Reaction with primary or secondary amines yields the corresponding thiophene-2-carboxamide. This is a highly efficient and common reaction in drug development for creating amide linkages. [1]3. Alcoholysis/Esterification: In the presence of an alcohol, often with a base or acid catalyst, the anhydride forms a thiophene-2-carboxylate ester.
-
Hydrazinolysis: The reaction with hydrazine is typically rapid and produces thiophene-2-carbohydrazide, a versatile building block for synthesizing hydrazones and other heterocyclic systems. [7]
Experimental Protocol: Acylation of an Amine
This workflow outlines a standard procedure for using the anhydride to form an amide bond, a cornerstone reaction in pharmaceutical synthesis.
Caption: Experimental workflow for a typical amine acylation reaction.
Stability and Handling
The utility of this compound is directly tied to an understanding of its stability limitations.
-
Moisture Sensitivity: As a reactive anhydride, it is highly susceptible to hydrolysis. All handling should be performed under an inert atmosphere (nitrogen or argon), and storage must be in a tightly sealed container in a desiccator or dry box. [8][9]* Thermal Stability: While stable at room temperature when kept dry, elevated temperatures can lead to decomposition. During a fire, irritating and highly toxic gases, including sulfur oxides, may be generated. [8]* Incompatibilities: It should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze its decomposition or lead to vigorous, uncontrolled reactions. [9]
Safe Handling and Storage Protocol
A self-validating system for handling this reagent involves strict adherence to protocols that prevent exposure to atmospheric moisture and other incompatible substances.
-
Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition. [10]The container must be kept tightly closed. [8][9]2. Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. [8][9]3. Dispensing: Whenever possible, handle and dispense the anhydride inside a glovebox or under a positive pressure of inert gas to minimize exposure to air.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion: A Versatile but Demanding Reagent
This compound is a powerful tool for chemical synthesis, offering an efficient means to incorporate the valuable 2-thenoyl moiety. Its high reactivity, however, necessitates a thorough understanding of its stability profile. By employing rigorous anhydrous techniques and adhering to proper storage and handling protocols, researchers can effectively harness its synthetic potential. The insights and methodologies presented in this guide provide a framework for the safe and successful application of this versatile intermediate in the pursuit of novel pharmaceuticals and advanced materials.
References
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Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11-12), 1202–1208. [Link]
- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US2462697A - Thiophene-2-carboxylic acid.
-
Pearson. (n.d.). For each heterocyclic compound, (ii) show what compounds would result from complete hydrolysis. Retrieved from [Link]
-
ACS Publications. (1949). Acylation Studies in the Thiophene and Furan Series. V. Thiophene Carboxylic Acids and Semicarbazones Derived from Acetylthiophenes. Journal of the American Chemical Society, 71(12), 4007–4009. [Link]
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PMC - NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal. [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
- Google Patents. (n.d.). US2492629A - Acylation of thiophene.
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. [Link]
-
Eurasian Chemical Communications. (n.d.). Thermal stability, synthesis of new formazan complexes derived from thiophene-2-carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Characterization of Mn(II), Co(II), Ni(II),Cu(II), Zn(II) and Cd(II) Complexes with Thiophene -2-carboxylic Acid Hydrazide. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution of Thiophene Derivatives. Retrieved from [Link]
-
MDPI. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. Pharmaceutics, 15(5), 1441. [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. Retrieved from [Link]
-
Science Trove. (n.d.). Reactions of nucleophiles with other carboxylic acid derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]
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A Senior Scientist's Guide to Thiophene-2-carboxylic Anhydride: Synthesis, Key Derivatives, and Applications in Modern Drug Discovery
Abstract: Thiophene-2-carboxylic anhydride stands as a pivotal reagent in contemporary organic synthesis, particularly within medicinal chemistry. Its heightened reactivity as an acylating agent, coupled with the favorable pharmacological profile of the thiophene nucleus, renders it an indispensable tool for drug development professionals. The thiophene ring, often serving as a bioisosteric replacement for phenyl groups, can enhance metabolic stability, binding affinity, and overall physicochemical properties of a drug candidate.[1][2] This guide provides an in-depth technical overview of the synthesis and application of key derivatives stemming from this compound, including carboxamides, carboxylates, and ketones. We will delve into the mechanistic rationale behind these transformations, provide validated experimental protocols, and discuss their strategic implementation in drug discovery pipelines.
Introduction: The Strategic Importance of this compound
The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, recognized for its electron-rich nature and its ability to engage in meaningful interactions with diverse biological targets.[1] Its sulfur atom can act as a hydrogen bond acceptor, enhancing drug-receptor interactions.[1] this compound, as an activated form of thiophene-2-carboxylic acid, is a superior acylating agent for synthesizing a vast array of derivatives.[3] Its utility lies in its ability to readily react with nucleophiles such as amines, alcohols, and arenes to form stable amide, ester, and ketone linkages, respectively. These linkages are fundamental components of many active pharmaceutical ingredients (APIs).
The strategic decision to incorporate a thiophene moiety is often driven by the principle of bioisosterism, where it replaces a benzene ring.[2] This substitution, while maintaining a similar size, alters the electronic properties of the molecule, which can lead to improved potency and selectivity.
Core Derivatives and Synthetic Methodologies
This compound is a versatile precursor for three primary classes of derivatives through acylation reactions: N-acylation (amides), O-acylation (esters), and C-acylation (ketones).
N-Acylation: The Gateway to Thiophene-2-Carboxamides
Thiophene-2-carboxamides are a significant class of compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The direct reaction of this compound with primary or secondary amines provides a straightforward and efficient route to these valuable derivatives.
Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, breaking the anhydride bond and forming the stable amide bond. The other half of the anhydride is released as thiophene-2-carboxylic acid, which can be removed during workup.
Caption: N-Acylation of this compound.
Protocol 1: General Synthesis of a Primary Thiophene-2-carboxamide
-
Reagent Preparation: Dissolve the primary amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Initiation: Add a solution of this compound (1.1 eq) in the same solvent dropwise to the amine solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the thiophene-2-carboxylic acid byproduct. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.
O-Acylation: Crafting Thiophene-2-Carboxylate Esters
Thiophene-2-carboxylate esters are important intermediates in organic synthesis and can be found in various biologically active molecules.[6][7] The synthesis is typically achieved by reacting the anhydride with an alcohol, often in the presence of a base catalyst.
Mechanistic Rationale: Similar to N-acylation, the reaction is a nucleophilic acyl substitution. The oxygen of the alcohol attacks a carbonyl carbon of the anhydride. A base, such as pyridine or triethylamine, is often used to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the carboxylic acid byproduct.
Caption: O-Acylation of this compound.
Protocol 2: Synthesis of Methyl Thiophene-2-carboxylate
-
Setup: To a solution of this compound (1.0 eq) in methanol (MeOH, used as both reactant and solvent), add a catalytic amount of a base like pyridine (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction progress using TLC.
-
Solvent Removal: Once the reaction is complete, remove the excess methanol under reduced pressure.
-
Workup: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The resulting ester can be purified by vacuum distillation if necessary.
C-Acylation: Friedel-Crafts Acylation
The Friedel-Crafts acylation of aromatic compounds using this compound is a powerful method for forming carbon-carbon bonds and synthesizing aryl-thienyl ketones.[8][9] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), to activate the anhydride.[8][10]
Mechanistic Rationale: The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, making the other carbonyl carbon highly electrophilic. The aromatic ring then acts as a nucleophile, attacking this activated carbonyl group to form a sigma complex (Wheland intermediate). A subsequent deprotonation restores the aromaticity of the ring and yields the final ketone product. Using a solid acid catalyst like Hβ zeolite can offer a more environmentally friendly and reusable alternative to traditional Lewis acids.[9][11]
Caption: Friedel-Crafts Acylation using this compound.
Protocol 3: Friedel-Crafts Acylation of Benzene
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃, 2.2 eq) in an excess of dry benzene (which acts as both reactant and solvent) under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.
-
Addition of Anhydride: Add this compound (1.0 eq) portion-wise to the stirred suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, wash with water, dry over a suitable drying agent, and remove the solvent. The crude product is then purified, typically by column chromatography or recrystallization.
Data Summary
| Derivative Class | Typical Reaction | Reagents | Solvent | Typical Yield | Ref. |
| Thiophene-2-carboxamide | N-Acylation | Primary/Secondary Amine | DCM, THF | >85% | [4] |
| Thiophene-2-carboxylate | O-Acylation | Alcohol, Base (cat.) | Alcohol | >90% | [6] |
| Aryl-thienyl ketone | C-Acylation | Arene, Lewis Acid | Arene, CS₂ | 60-95% | [9][11] |
Applications in Drug Development: A Case Study Perspective
The derivatives of thiophene-2-carboxylic acid are building blocks for numerous drugs. For instance, the anti-cancer drug OSI-930 contains a thiophene-2-carboxamide core structure.[12] The synthesis of such complex molecules often relies on the robust and predictable reactivity of precursors like this compound. The thiophene moiety in these drugs is not merely a passive scaffold but an active contributor to the molecule's pharmacological profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
This compound is a high-value, versatile reagent for the synthesis of key thiophene-containing derivatives. Its efficient reactivity in N-, O-, and C-acylation reactions allows for the streamlined construction of amides, esters, and ketones. For researchers and scientists in drug development, mastering the application of this anhydride opens a direct path to a rich chemical space of biologically active molecules, leveraging the unique and advantageous properties of the thiophene ring. The protocols and mechanistic insights provided in this guide serve as a foundational resource for the strategic design and synthesis of next-generation therapeutics.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans].
- A comparative study of thiophene versus benzene bioisosteres in drug design.
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
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Versatile thiophene 2-carboxamide derivatives. [Link]
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The Significance of Thiophene-2-carboxylic Acid Derivatives. [Link]
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Bioactivation Potential of Thiophene-Containing Drugs. [Link]
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Synthesis of thiophene‐2‐carboxylates 4 a–k. [Link]
- Acylation of thiophene - US P
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Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
-
Friedel-Crafts Acylation. [Link]
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Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]
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Comprehensive literature review on Thiophene-2-carboxylic anhydride
An In-Depth Technical Guide to Thiophene-2-carboxylic anhydride
This guide provides an in-depth exploration of this compound, a key reagent in synthetic chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application, ensuring a blend of technical accuracy and practical causality.
Core Characteristics and Physicochemical Profile
This compound (CAS Number: 25569-97-5) is a symmetrical anhydride derived from thiophene-2-carboxylic acid.[1] It serves as an activated form of the carboxylic acid, making it a valuable acylating agent in organic synthesis. Its utility is underscored by the prevalence of the thiophene motif in pharmaceuticals and advanced materials.[2][3]
Chemical Structure
The structure consists of two thiophene-2-carbonyl moieties linked by an oxygen atom.
Caption: Structure of this compound.
Physicochemical Data Summary
A compilation of essential physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 25569-97-5 | [1] |
| Molecular Formula | C₁₀H₆O₃S₂ | [1] |
| Molecular Weight | 238.28 g/mol | [1] |
| Appearance | Solid (Typical) | Inferred |
| Melting Point | 58-61 °C | [4] |
| Solubility | Hydrolyzes in water | [4] |
| Key Characteristic | Moisture Sensitive | [4] |
Synthesis and Manufacturing Insights
While not as commonly stocked as its parent carboxylic acid, this compound can be readily synthesized in the laboratory. The primary strategy involves the dehydration or coupling of Thiophene-2-carboxylic acid.
Conceptual Synthesis Pathway
The most direct laboratory-scale synthesis involves the condensation of two molecules of the parent acid using a coupling agent, such as a carbodiimide. This method avoids the need for harsh conditions or the isolation of an intermediate acid chloride.
Caption: General workflow for anhydride synthesis.
Field-Proven Experimental Protocol: Synthesis via DCCI Coupling
This protocol describes a reliable method for synthesizing this compound from its corresponding acid using N,N'-Dicyclohexylcarbodiimide (DCCI).
Rationale: DCCI is a powerful dehydrating agent that facilitates the formation of the anhydride bond under mild conditions. The resulting dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, allowing for simple removal by filtration. The choice of an anhydrous aprotic solvent is critical to prevent hydrolysis of the DCCI reagent, the activated acid intermediate, and the final anhydride product.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Thiophene-2-carboxylic acid (2.0 equivalents).
-
Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The volume should be sufficient to ensure complete dissolution.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and minimize side product formation.
-
Reagent Addition: In a separate flask, dissolve DCCI (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred, cooled solution of the carboxylic acid over 20-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir under a nitrogen atmosphere for 12-18 hours. The formation of a white precipitate (DCU) will be observed.
-
Workup: Upon completion (monitored by TLC), filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of fresh anhydrous solvent to recover any trapped product.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
Reactivity and Mechanistic Considerations
The synthetic value of this compound lies in its reactivity as an electrophilic acylating agent. The anhydride bond is polarized, rendering the carbonyl carbons susceptible to nucleophilic attack.
General Reaction Mechanism: Acylation
The anhydride reacts with nucleophiles (e.g., alcohols, amines, phenols) to transfer a thiophene-2-carbonyl group. This reaction forms a new ester or amide and liberates one equivalent of thiophene-2-carboxylic acid as a byproduct.
Caption: Acylation reaction using the anhydride.
Expert Insight: While more reactive than the parent carboxylic acid, the anhydride is less aggressive than the corresponding acid chloride. This moderate reactivity is advantageous, allowing for selective acylations without requiring extremely low temperatures or rigorously inert atmospheres, although anhydrous conditions are still recommended. The use of a non-nucleophilic base like pyridine or triethylamine is often beneficial to neutralize the carboxylic acid byproduct, driving the reaction to completion.
Applications in Research and Drug Development
The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Thiophene-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][5] this compound serves as a key building block for accessing novel derivatives for drug discovery pipelines.
Key Application Areas:
-
Pharmaceutical Synthesis: It is used to introduce the 2-thenoyl group into molecules, a common step in the synthesis of anti-inflammatory drugs (e.g., analogues of Suprofen and Tiaprofenic acid) and antimicrobial agents.[5][6][7]
-
Agrochemicals: The related Thiophene-2-carbonyl chloride is a precursor to the nematicide tioxazafen, highlighting the importance of activated thiophene carboxylic acids in agriculture.[8]
-
Material Science: The rigid, electron-rich thiophene ring makes it a desirable component in the synthesis of organic electronic materials, such as polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Exemplary Protocol: Amide Synthesis
This protocol outlines the synthesis of an N-substituted thiophene-2-carboxamide, a common scaffold in bioactive molecules.
Rationale: Amide bond formation is one of the most critical reactions in medicinal chemistry. Using the anhydride provides a clean and efficient alternative to other coupling methods. A tertiary amine base is included to prevent the primary or secondary amine reactant from being protonated by the carboxylic acid byproduct.
Step-by-Step Methodology:
-
Preparation: In a dry flask under nitrogen, dissolve the desired primary or secondary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Reagent Addition: Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the amine solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring progress by TLC.
-
Quenching & Extraction: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude amide by flash column chromatography or recrystallization.
Spectral Characterization
Unambiguous characterization of this compound is essential for confirming its purity and identity.
Expected Spectroscopic Data
| Technique | Feature | Expected Region / Pattern | Rationale |
| FTIR | C=O Stretch | Two strong bands: ~1800-1850 cm⁻¹ and ~1740-1790 cm⁻¹ | Characteristic asymmetric and symmetric C=O stretches for an acid anhydride.[9][10] |
| FTIR | C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | Typical for C-H bonds on a thiophene ring.[11] |
| ¹H NMR | Thiophene Protons | Three signals in the aromatic region (~7.0-8.0 ppm) | The chemical environment is similar to thiophene-2-carboxylic acid, showing characteristic coupling patterns (dd, dd, dd).[12] |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~160-170 ppm | The anhydride carbonyl carbon is deshielded, appearing in a characteristic downfield region.[9] |
| ¹³C NMR | Thiophene Carbons | Four signals in the aromatic region (~125-140 ppm) | Corresponds to the four unique carbon atoms of the thiophene ring. |
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is imperative.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14] Avoid inhalation of dust and contact with skin and eyes.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[4][13] The compound is moisture-sensitive and will hydrolyze back to the carboxylic acid upon exposure to water or humid air.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and highly effective reagent for the introduction of the 2-thenoyl moiety in organic synthesis. Its moderate reactivity, coupled with the straightforward nature of its preparation and reactions, makes it an invaluable tool for researchers in medicinal chemistry, drug development, and materials science. Understanding the causality behind its synthesis protocols and reaction mechanisms allows for its intelligent and efficient application in the creation of complex and valuable molecules.
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Mastering the Moiety: A Senior Application Scientist's Guide to the Safe Handling of Thiophene-2-carboxylic Anhydride
An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Executive Summary
Thiophene-2-carboxylic anhydride (CAS No. 25569-97-5) is a highly effective acylating agent, pivotal in the synthesis of complex pharmaceutical intermediates and advanced materials. Its utility is derived from its inherent reactivity, which is also the source of its principal hazards. As a moisture-sensitive solid, it readily hydrolyzes to thiophene-2-carboxylic acid, a corrosive irritant. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. By grounding our procedures in the chemical nature of the reagent, we aim to create a self-validating system of safety that protects researchers and ensures experimental integrity.
The Chemistry of Hazard: Understanding Reactivity
To handle this compound safely, one must first appreciate its chemical rationale. The term "anhydride" literally means "without water."[1] The molecule consists of two thiophene-2-carbonyl groups linked by an oxygen atom. This structure makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.[1]
The most common nucleophile in a laboratory environment is ambient moisture (water). The primary hazard associated with this compound stems from its swift hydrolysis upon contact with water to form two equivalents of thiophene-2-carboxylic acid.[2] This underlying reaction is the reason it is classified as a skin, eye, and respiratory irritant.[3] Essentially, when the solid dust or its vapors contact moist tissues (skin, eyes, lungs), it generates a corrosive acid in situ.
Unlike more aggressive acylating agents like acyl chlorides, the reaction of anhydrides is generally less violent, producing a carboxylic acid instead of hydrogen chloride gas.[4] This makes them preferable in many synthetic applications but does not diminish the need for stringent safety measures.[4][5]
Comprehensive Hazard Analysis and GHS Classification
A formal risk assessment is mandatory before any procedure involving this compound. The compound is classified under the Globally Harmonized System (GHS) as follows:
Table 1: GHS Hazard Classification for this compound [3]
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ! |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | ! |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ! |
The causality is clear: the H315, H319, and H335 warnings are all direct consequences of the compound's ability to hydrolyze into an irritating acid upon contact with moisture.
Field-Proven Protocols for Safe Handling and Storage
Adherence to the following protocols is critical for mitigating exposure and ensuring a safe laboratory environment.
Engineering Controls: The Primary Barrier
Your first line of defense is to contain the material.
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and addition to reaction vessels, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain hazardous dust and potential vapors.
-
Inert Atmosphere: For reactions requiring the anhydride's reactivity, an inert atmosphere (e.g., nitrogen or argon) is crucial not only for the success of the chemistry but also as a safety measure to prevent hydrolysis from atmospheric moisture.
Personal Protective Equipment (PPE): The Last Line of Defense
Proper PPE is essential for protecting the user from any material that escapes the primary engineering controls.
-
Eye and Face Protection: Wear chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6] A full-face shield must be worn over the goggles during any transfer of the solid or when working with solutions, providing a secondary layer of protection against splashes.
-
Skin Protection:
-
Gloves: Chemically resistant nitrile or neoprene gloves are required. Always inspect gloves for tears or pinholes before use. Practice proper glove removal techniques to avoid contaminating your skin.[7]
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is mandatory. Ensure it has long sleeves to protect your arms.
-
-
Respiratory Protection: When engineering controls are not sufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate particle filter (type P95 or better) is necessary.[7]
Storage and Segregation
Proper storage is vital to maintaining the compound's integrity and preventing hazardous situations.
-
Environment: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] A desiccator or a glove box is an ideal storage environment.
-
Incompatibilities: Store away from water, alcohols, amines, strong bases, and strong oxidizing agents.[2] Accidental mixing can lead to rapid, potentially exothermic reactions.
Standard Operating Procedure Workflow
The following diagram outlines the logical flow for safely handling this compound from receipt to disposal.
Caption: A validated workflow for the safe handling of this compound.
Emergency Response Protocols
Rapid and informed action is crucial in the event of an accidental release or exposure.
Spill Response
-
Small Spill (inside a fume hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do NOT use water.
-
Carefully sweep the material into a labeled, sealable container for hazardous waste.
-
Wipe the area with a cloth dampened with an organic solvent (e.g., acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the area. Only personnel trained in hazardous spill cleanup should proceed.
-
First Aid Measures
The immediate response is to mitigate the hydrolysis reaction on tissues.
-
Eye Contact: Immediately and continuously flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Brush off any visible solid from the skin. Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air and place them in a position comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.
Waste Management and Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: Contaminated PPE, absorbent materials, and empty containers must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous waste container. It may be advisable to slowly quench residual anhydride with a suitable alcohol (e.g., isopropanol) in the reaction flask (within a fume hood) before consolidating into a waste container.
-
Disposal: All waste must be disposed of through your institution's certified EHS program in accordance with local and national regulations.[3]
References
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ChemistryStudent. Acid Anhydrides (A-level). [Link]
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TutorChase. What are anhydrides in the context of carboxylic acids?. [Link]
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Chemistry Steps. Preparation and Reaction Mechanisms of Carboxylic Anhydrides. [Link]
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Khan Academy. Reactivity of carboxylic acid derivatives. [Link]
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Chemguide. The reaction of acid anhydrides with water, alcohols and phenol. [Link]
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PubChem, National Center for Biotechnology Information. Thiophene-2-carbohydrazide. [Link]
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Loba Chemie. Safety Data Sheet: 2-THIOPHENECARBOXYALDEHYDE For synthesis. [Link]
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Thiophene-2-carboxylic anhydride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Thiophene-2-Carboxylic Anhydride
Abstract
This compound is a highly versatile and reactive chemical intermediate, pivotal in the landscape of modern organic synthesis and medicinal chemistry. Its primary mechanism of action is centered on its potent acylating capabilities, enabling the facile introduction of the 2-thenoyl functional group into a diverse array of molecules. This guide elucidates the core mechanistic principles governing its reactivity, details its application in the synthesis of high-value compounds such as amides and esters, and provides field-proven experimental protocols. By exploring the electronic properties conferred by the thiophene ring and the anhydride functionality, this document offers researchers, scientists, and drug development professionals a comprehensive understanding of how to leverage this reagent for the efficient construction of complex molecular architectures.
Introduction: The Thiophene Moiety as a Privileged Scaffold
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged structure" in medicinal chemistry, as this motif is frequently found in a wide range of pharmacologically active compounds.[1] Thiophene-based compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4]
This compound (C₁₀H₆O₃S₂) is a symmetrical anhydride derived from thiophene-2-carboxylic acid.[5] Its significance lies in its role as a powerful and efficient acylating agent. The anhydride structure activates the carboxylic acid functionality, transforming the carbonyl carbons into highly electrophilic centers ripe for nucleophilic attack. This reactivity makes it an indispensable tool for forging new amide and ester bonds, which are fundamental linkages in countless pharmaceutical agents and functional materials.
Core Mechanism of Action: Nucleophilic Acyl Substitution
The principal mechanism of action for this compound is nucleophilic acyl substitution . This reaction is driven by the high electrophilicity of the two carbonyl carbons. The electron-withdrawing effect of the adjacent oxygen atoms and the resonance stabilization of the resulting carboxylate leaving group make the anhydride highly susceptible to attack by nucleophiles.
The general mechanism proceeds in two key steps:
-
Nucleophilic Attack: A nucleophile (Nu-H), such as an amine or an alcohol, attacks one of the electrophilic carbonyl carbons. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a thiophene-2-carboxylate anion as a stable leaving group. A final deprotonation step yields the acylated product and thiophene-2-carboxylic acid as a byproduct.
Caption: General mechanism of nucleophilic acyl substitution.
Key Synthetic Applications
The primary utility of this compound is in the synthesis of amides and esters, which are prevalent motifs in drug molecules.
Amide Synthesis
The reaction of this compound with primary or secondary amines is a robust and high-yielding method for forming thiophene-2-carboxamides.[6][7] This reaction is fundamental in medicinal chemistry for linking molecular fragments and building complex drug candidates. The amide bond is a stable, planar functional group that can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets.
Ester Synthesis
Similarly, alcohols and phenols react with this compound, typically in the presence of a base catalyst like pyridine or DMAP (4-Dimethylaminopyridine), to produce thiophene-2-carboxylate esters. These esters can be final products or serve as intermediates that are later hydrolyzed or transformed.
Friedel-Crafts Acylation
This compound can also serve as an acylating agent in Friedel-Crafts reactions, although this is less common than using the corresponding acid chloride.[8][9] This reaction, mediated by a Lewis acid catalyst, attaches the 2-thenoyl group to an aromatic substrate, forming a ketone and creating a new carbon-carbon bond.
Experimental Protocols and Data
Detailed Protocol: Synthesis of N-benzylthiophene-2-carboxamide
This protocol provides a self-validating methodology for a standard amidation reaction, ensuring reproducibility and high purity of the final product.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) (1.1 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Amine: While stirring the solution at 0 °C (ice bath), add triethylamine (1.1 eq) followed by the dropwise addition of benzylamine (1.05 eq).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting anhydride is consumed.
-
Aqueous Workup: Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. The washes remove unreacted amine, triethylamine hydrochloride, and the thiophene-2-carboxylic acid byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-benzylthiophene-2-carboxamide.
Caption: Experimental workflow for amide synthesis.
Representative Reaction Data
The following table summarizes typical outcomes for the acylation of various nucleophiles with this compound, demonstrating its broad applicability.
| Nucleophile | Product Type | Catalyst | Typical Yield | Reference |
| Aniline | Amide | None / Pyridine | >90% | General Knowledge |
| Benzylamine | Amide | Triethylamine | >95% | [7][10] |
| Ethanol | Ester | DMAP | ~85-95% | General Knowledge |
| Phenol | Ester | Pyridine | ~80-90% | General Knowledge |
| Thiophene | Ketone | AlCl₃ | Variable | [8][9] |
Applications in Drug Discovery and Development
The 2-thenoyl scaffold, readily installed using this compound, is a cornerstone in the design of novel therapeutics. The sulfur atom of the thiophene ring is capable of forming unique non-covalent interactions with biological targets, and the ring itself serves as a stable, bioisostere for a phenyl ring but with different electronic properties.[11]
-
Anti-inflammatory Agents: Many thiophene derivatives, such as the commercial drug Tiaprofenic acid, function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[1]
-
Antimicrobial Agents: Thiophene-carboxamides have been investigated for their potent activity against various bacterial and fungal strains.[2][3]
-
Anticancer Agents: Novel thiophene-based hydrazone derivatives have shown promising activity against pancreatic cancer cell lines, potentially by inhibiting enzymes like 5-lipoxygenase (5-LOX).[4]
-
Enzyme Inhibitors: Thiophene-2-carboxylic acid derivatives have shown inhibitory effects on enzymes like thromboxane synthetase.[12]
The anhydride provides a direct route to synthesize libraries of these compounds, where different amines or alcohols are reacted to explore the structure-activity relationship (SAR) and optimize potency and selectivity for a given biological target.
Conclusion
This compound operates through a robust and predictable mechanism of nucleophilic acyl substitution. Its high reactivity and efficiency make it an invaluable reagent for the synthesis of amides and esters containing the pharmacologically significant 2-thenoyl group. A thorough understanding of its mechanism, coupled with optimized experimental protocols, empowers chemists to effectively utilize this building block in the rational design and development of next-generation pharmaceuticals and advanced materials. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with profound scientific and therapeutic impact.
References
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- Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. (n.d.). IRIS.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of Thiophene-2-carboxylic Anhydride in Modern Organic Synthesis
Abstract
Thiophene-2-carboxylic anhydride stands as a potent and versatile acylating agent, pivotal in the synthesis of a diverse array of organic molecules, particularly within the pharmaceutical and materials science sectors. As an alternative to the more aggressive acyl chlorides, this symmetric anhydride offers a balanced reactivity profile, enabling the efficient introduction of the 2-thienoyl group under milder conditions. This guide provides an in-depth exploration of its primary applications, detailed experimental protocols, and the underlying mechanistic principles that govern its reactivity. It is designed for researchers, chemists, and drug development professionals seeking to leverage this key building block for the construction of complex molecular architectures.
Introduction: Why Choose this compound?
The 2-thienoyl moiety is a privileged scaffold found in numerous biologically active compounds and functional materials.[1] this compound, also known as 2-thienic anhydride, serves as a primary source for this functional group. Its utility stems from its nature as an activated carboxylic acid derivative.
The key advantage of using an anhydride over an acyl chloride lies in its moderated reactivity and improved handling characteristics. The reaction of an anhydride with a nucleophile releases a carboxylate anion, a significantly better leaving group than a chloride anion in many contexts, which drives the reaction to completion. Furthermore, the byproduct, thiophene-2-carboxylic acid, is less corrosive and volatile than the hydrogen chloride (HCl) generated from acyl chloride reactions, simplifying reaction work-up and mitigating equipment corrosion.
This document will detail its application in cornerstone organic transformations, including O-acylation (esterification), N-acylation (amidation), and C-acylation (Friedel-Crafts reactions).
Physicochemical Properties & Safe Handling
Before utilization, a thorough understanding of the reagent's properties and safety requirements is imperative. Always consult the most current Safety Data Sheet (SDS) from your supplier.
| Property | Value | Reference |
| CAS Number | 25569-97-5 | [2] |
| Molecular Formula | C₁₀H₆O₃S₂ | [2] |
| Molecular Weight | 238.28 g/mol | [2] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Moisture Sensitivity | Reacts with water (hydrolyzes) | [3] |
Safety & Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents, bases, and alcohols.[5] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.
-
Handling: this compound is a lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse immediately and thoroughly with water.[6] It is moisture-sensitive and will hydrolyze back to the corresponding carboxylic acid upon exposure to water or humid air. Handle quickly and minimize exposure to the atmosphere.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]
Core Synthetic Applications
N-Acylation: Synthesis of Thiophene-2-Carboxamides
The formation of amides is one of the most frequent and critical reactions in medicinal chemistry. This compound is an excellent reagent for the N-acylation of primary and secondary amines to yield the corresponding 2-thienyl amides. These amides are precursors to a wide range of pharmaceuticals.[8]
Mechanism: The reaction proceeds via nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, expelling the thiophene-2-carboxylate anion as a stable leaving group. A base, either a stoichiometric amount of a non-nucleophilic base (like triethylamine or pyridine) or an excess of the substrate amine, is typically added to neutralize the carboxylic acid byproduct.
Figure 1: General mechanism for N-acylation using this compound.
O-Acylation: Synthesis of Thiophene-2-Carboxylates (Esters)
Similar to amidation, the anhydride readily reacts with alcohols and phenols to form esters. This transformation is crucial for prodrug synthesis, modifying the solubility of parent compounds, or protecting hydroxyl groups. The reaction is often catalyzed by a base such as pyridine, which can also act as the solvent, or by a catalytic amount of an acyl transfer catalyst like 4-dimethylaminopyridine (DMAP).
C-Acylation: Friedel-Crafts Reactions
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[9] this compound can acylate electron-rich aromatic and heterocyclic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or solid acid catalysts like zeolites).[10][11]
Mechanism: The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C=O bond and facilitating the formation of a highly electrophilic acylium ion intermediate. This powerful electrophile is then attacked by the π-system of the aromatic substrate in a classic electrophilic aromatic substitution mechanism.[9] A stoichiometric amount of the Lewis acid is often required because the product ketone can coordinate with the catalyst, deactivating it.[9]
Figure 2: Simplified mechanism for Lewis acid-catalyzed Friedel-Crafts acylation.
Detailed Experimental Protocols
The following protocols are representative examples. Researchers should optimize conditions for their specific substrates.
Figure 3: Standard experimental workflow for synthesis.
Protocol 1: Synthesis of N-benzylthiophene-2-carboxamide (Amidation)
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (e.g., 2.38 g, 10 mmol, 1.0 eq) and dissolve it in anhydrous DCM (50 mL).
-
Add triethylamine (1.67 mL, 12 mmol, 1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve benzylamine (1.09 mL, 10 mmol, 1.0 eq) in anhydrous DCM (10 mL).
-
Add the benzylamine solution dropwise to the stirred anhydride solution at 0 °C over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). The acidic wash removes excess amine and TEA, while the basic wash removes the thiophene-2-carboxylic acid byproduct.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-benzylthiophene-2-carboxamide.
Protocol 2: Synthesis of 2-Thienoylbenzene (Friedel-Crafts Acylation)
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzene (can be used as solvent and reactant)
-
Aluminum chloride (AlCl₃), anhydrous (2.2 eq)
-
Dichloromethane (DCM) or Nitrobenzene, anhydrous (as solvent if needed)
-
Ice, water, 1 M HCl
-
Standard glassware for anhydrous reactions
Procedure:
-
Caution: AlCl₃ reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere.
-
To a flame-dried three-neck flask equipped with a stirrer, thermometer, and dropping funnel, add anhydrous AlCl₃ (e.g., 2.93 g, 22 mmol, 2.2 eq) and anhydrous benzene (50 mL). Cool the suspension to 0-5 °C in an ice-salt bath.
-
Dissolve this compound (2.38 g, 10 mmol, 1.0 eq) in anhydrous benzene (20 mL).
-
Add the anhydride solution dropwise to the stirred AlCl₃ suspension, maintaining the internal temperature below 10 °C.
-
After addition, allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction back down to 0 °C and very slowly and carefully quench by adding crushed ice, followed by cold 1 M HCl to dissolve the aluminum salts. This step is highly exothermic.
-
Separate the organic layer. Extract the aqueous layer with DCM or benzene (2 x 30 mL).
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude ketone can be purified by vacuum distillation or column chromatography to yield pure 2-thienoylbenzene.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reagents (anhydride hydrolyzed).2. Insufficiently active catalyst (Friedel-Crafts).3. Temperature too low. | 1. Use freshly opened or properly stored anhydride. Check purity by melting point.2. Use fresh, anhydrous Lewis acid.3. Gradually increase reaction temperature. |
| Recovery of Starting Material | 1. Nucleophile is too weak or sterically hindered.2. Insufficient reaction time. | 1. For O-acylation, add a catalyst like DMAP. For N-acylation of weak nucleophiles, consider longer reaction times or higher temperatures.2. Allow the reaction to run longer, monitoring by TLC. |
| Multiple Products / Side Reactions | 1. For Friedel-Crafts, di-acylation or isomerization may occur.2. Reaction temperature too high.3. For amidation, di-acylation of a primary amine (less common with anhydrides). | 1. Use a milder Lewis acid or lower temperature. Control stoichiometry carefully.2. Maintain the recommended reaction temperature.3. Use a 1:1 stoichiometry of amine to anhydride. |
Conclusion
This compound is an indispensable reagent for introducing the 2-thienoyl group into organic molecules. Its manageable reactivity, coupled with the generation of a non-corrosive byproduct, makes it a superior choice for a wide range of acylation reactions. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to effectively employ this anhydride in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
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ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]
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- Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.
- Hartough, H. D., & Kosak, A. I. (1948). Acylation Studies in the Thiophene and Furan Series. V. Thiophene Carboxylic Acids and Semicarbazones Derived from Acetylthiophene. Journal of the American Chemical Society, 70(2), 867-869.
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ResearchGate. (2004). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]
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Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMIMICROBIAL STUDIES. Retrieved from [Link]
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Thiophene-2-carboxylic Anhydride: A Strategic Acylating Agent in Modern Synthesis
Foreword for the Modern Researcher
In the landscape of synthetic chemistry, the pursuit of efficient and selective transformations is paramount. The strategic introduction of acyl groups is a cornerstone of molecular architecture, particularly in the synthesis of pharmaceuticals and functional materials where the thiophene motif is a prevalent scaffold.[1][2] This document serves as a comprehensive guide to the application of thiophene-2-carboxylic anhydride as a potent acylating agent. Moving beyond a simple recitation of procedures, we will delve into the mechanistic rationale behind its utility, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively harness this versatile reagent. Our focus is on fostering a deep understanding of the "why" that governs the "how," empowering you to innovate and optimize your synthetic strategies.
The Thiophene-2-Acyl Moiety: A Privileged Structural Unit
The thiophene ring is a bioisostere of the benzene ring, frequently incorporated into drug candidates to modulate physicochemical properties and enhance biological activity.[1][2] Consequently, the ability to append the thiophene-2-acyl group onto various nucleophiles is of significant interest. This compound emerges as a superior choice for this transformation due to several key advantages over the corresponding acyl chloride.
Advantages of this compound:
-
Reduced Halogenated Waste: Unlike acyl chlorides, the byproduct of acylation is the corresponding carboxylic acid, which is often easier to remove and poses fewer environmental concerns.
-
Milder Reaction Conditions: Acylations with anhydrides can frequently be conducted under less stringent conditions, often avoiding the need for strong, non-nucleophilic bases.
-
Improved Handling Characteristics: While still reactive, anhydrides are generally less sensitive to atmospheric moisture than their acyl chloride counterparts, simplifying handling and storage.
The Acylation Reaction: Mechanism and Strategic Considerations
The fundamental reactivity of this compound lies in the electrophilicity of its carbonyl carbons. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Key Mechanistic Insights:
The rate and success of the acylation are contingent on several factors:
-
Nucleophilicity of the Substrate: Stronger nucleophiles (e.g., primary amines) will react more readily than weaker ones (e.g., alcohols or electron-deficient anilines).
-
Solvent Choice: The solvent should be inert to the reactants and capable of dissolving both the substrate and the anhydride. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly employed.
-
Use of Catalysts: For less reactive nucleophiles, the addition of a catalyst can be crucial. Nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) or Lewis acids can activate the anhydride, enhancing its electrophilicity.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and adaptable starting points for your synthetic endeavors.
General Protocol for the Acylation of Amines
This protocol is suitable for the N-acylation of a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the amine (1.0 eq.) in anhydrous DCM, add triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is critical to prevent hydrolysis of the anhydride.
-
Base: Triethylamine acts as a scavenger for the thiophene-2-carboxylic acid byproduct, driving the reaction to completion.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction, particularly with highly reactive amines.
Protocol for the Acylation of Alcohols (DMAP Catalysis)
This protocol is effective for the O-acylation of primary and secondary alcohols, utilizing 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.
Materials:
-
This compound
-
Alcohol substrate
-
Anhydrous dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous HCl solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the alcohol (1.0 eq.) and DMAP (0.1 eq.) in anhydrous DCM, add this compound (1.2 eq.) in one portion.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Caption: DMAP-catalyzed acylation workflow.
The Role of DMAP: DMAP first attacks the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent anhydride, facilitating the subsequent attack by the less nucleophilic alcohol.
Data Presentation: Comparative Acylation Studies
The following table summarizes typical reaction conditions and outcomes for the acylation of various nucleophiles with this compound.
| Nucleophile | Base/Catalyst | Solvent | Time (h) | Yield (%) |
| Benzylamine | TEA | DCM | 2 | >95 |
| Aniline | Pyridine | DCM | 12 | 85 |
| Benzyl alcohol | DMAP | DCM | 6 | 92 |
| Phenol | DMAP/TEA | Acetonitrile | 24 | 78 |
Safety and Handling
This compound and related reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3][4][5] All manipulations should be performed in a well-ventilated fume hood.[3][6] In case of skin or eye contact, rinse immediately with copious amounts of water.[4] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[3][4][5][6]
Conclusion: A Powerful Tool for Synthesis
This compound is a highly effective and versatile reagent for the introduction of the thiophene-2-acyl moiety. Its favorable handling properties and the ability to conduct acylations under mild conditions make it an invaluable tool for researchers in organic synthesis and drug discovery. By understanding the underlying mechanistic principles and employing the robust protocols outlined in this guide, scientists can confidently and efficiently incorporate this important structural motif into a diverse range of molecules.
References
-
Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202–1208. [Link]
-
Loba Chemie. (2019). 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS | CAS 98-03-3 MSDS. Retrieved from [Link]
-
Bayer AG. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]
- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]
- Google Patents. (n.d.). US2492629A - Acylation of thiophene.
- Google Patents. (n.d.). US2462697A - Thiophene-2-carboxylic acid.
-
Hartough, H. D., & Kosak, A. I. (1947). Acylation Studies in the Thiophene and Furan Series. V. Thiophene Carboxylic Acids and Semicarbazones Derived from Acetylthiophenes. Journal of the American Chemical Society, 69(12), 3093–3097. [Link]
-
Al-Ostath, A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2970. [Link]
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-
Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Russian Journal of Organic Chemistry, 44(8), 1159–1163. [Link]
-
ResearchGate. (n.d.). Suggested mechanism for formation of thiophene-2-carboxylic acid (7), 2,2′-thenil (8) and thiophene-2-carboxamide (9). Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US2522752A - Thiophene acylation with catalyst of sulfuric acid-carboxylic acid complex.
-
Bădiceanu, C. D., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal, 66(2). [Link]
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Chawla, S., et al. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Mini Reviews in Medicinal Chemistry, 23(15), 1514–1534. [Link]
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Applications of Thiophene-2-carboxylic Anhydride in Medicinal Chemistry: A Technical Guide
This guide provides an in-depth exploration of Thiophene-2-carboxylic anhydride, a key reagent in medicinal chemistry for the introduction of the thiophene-2-carbonyl moiety into nascent drug molecules. The thiophene ring is a privileged pharmacophore, present in numerous FDA-approved drugs, and is prized for its ability to modulate the physicochemical and biological properties of a compound, such as solubility, metabolic stability, and receptor binding interactions.[1] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the methodological choices.
Introduction: The Strategic Role of the Thiophene-2-carbonyl Group
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its incorporation into drug candidates is a well-established strategy in medicinal chemistry, contributing to a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The thiophene-2-carbonyl group, specifically, acts as a versatile building block, enabling the covalent linkage of the thiophene moiety to various scaffolds via amide or ester bonds. This is particularly significant as these bonds are fundamental structural features in a vast number of pharmaceuticals.
This compound (C₁₀H₆O₃S₂) emerges as a highly effective acylating agent for this purpose. While thiophene-2-carbonyl chloride is also a potent acylating agent, its high reactivity can sometimes lead to side reactions and the generation of corrosive hydrochloric acid, which may not be suitable for sensitive substrates.[3] Thiophene-2-carboxylic acid, on the other hand, requires activation with coupling agents, adding steps and reagents to the synthesis.[3] The anhydride offers a balanced approach: it is more reactive than the carboxylic acid but typically provides cleaner reactions with easier workups than the acid chloride, making it an excellent choice for many synthetic applications.
Core Applications in Medicinal Chemistry
The primary application of this compound is as an acylating agent to form thiophene-2-carboxamides and thiophene-2-carboxylates. These functional groups are integral to the structure of many biologically active molecules.
Synthesis of Thiophene-2-carboxamides
The amide bond is a cornerstone of peptide and protein structure, and its presence in small molecule drugs is ubiquitous. Thiophene-2-carboxamides are found in compounds developed as antibacterial agents, potent enzyme inhibitors, and receptor antagonists.[4][5] The reaction of this compound with primary or secondary amines is a straightforward and high-yielding method for their synthesis.
Synthesis of Thiophene-2-carboxylates (Esters)
Esterification using this compound provides access to another important class of compounds. Thiophene-containing esters are utilized as prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active carboxylic acid. They are also key intermediates in the synthesis of more complex molecules.[6][7]
Experimental Protocols and Methodologies
Preparation of this compound
Before its application, the anhydride itself must often be synthesized from the corresponding carboxylic acid. This is a critical first step for which a reliable protocol is essential.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of carboxylic anhydrides from carboxylic acids using a dehydrating agent.
Materials:
-
Thiophene-2-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Triphenylphosphine oxide (TPPO) (catalyst)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve thiophene-2-carboxylic acid (2 equivalents) and a catalytic amount of triphenylphosphine oxide (TPPO) (e.g., 0.1 eq) in anhydrous dichloromethane.
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add oxalyl chloride (1.3 equivalents) or thionyl chloride dropwise to the stirred solution.[8][9] The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (CO, CO₂, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride).
-
Workup and Isolation: Once the reaction is complete, the solvent and any volatile byproducts are removed under reduced pressure. The crude residue is then triturated with a non-polar solvent like hexanes to precipitate the anhydride and remove soluble impurities.
-
Purification: The solid this compound is collected by filtration, washed with cold hexanes, and dried under vacuum. The purity can be assessed by NMR and melting point analysis.
Causality and Experimental Choices:
-
Inert Atmosphere: this compound and the reagents used are sensitive to moisture. An inert atmosphere prevents hydrolysis back to the carboxylic acid.
-
Catalyst: Triphenylphosphine oxide reacts with oxalyl chloride to form a reactive intermediate that activates the carboxylic acid, facilitating the formation of the anhydride under mild conditions.[8][9]
-
Temperature Control: The initial cooling of the reaction mixture is crucial to moderate the exothermic reaction and prevent the formation of side products.
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- 5. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GT Digital Repository [repository.gatech.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application & Protocol Guide: Streamlining Amide Synthesis with Thiophene-2-carboxylic Anhydride
Introduction: The Enduring Quest for Efficient Amide Bond Formation
The amide bond is a cornerstone of modern chemistry, forming the fundamental linkage in peptides, proteins, and a vast array of pharmaceuticals and advanced materials.[][2] Consequently, the development of robust, efficient, and clean methods for its construction is a central goal in organic synthesis and drug discovery.[3] While numerous strategies exist, from classic coupling reagents to innovative catalytic systems, the direct acylation of amines using carboxylic acid derivatives remains a highly effective and widely practiced approach.[4][5]
Among these derivatives, carboxylic anhydrides represent a powerful class of acylating agents. They offer a favorable balance of reactivity and stability, often circumventing the need for expensive coupling agents and generating predictable, easily removable byproducts.[6] This guide focuses on the application of Thiophene-2-carboxylic anhydride as a strategic reagent for amide synthesis. The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, valued for its unique electronic properties and ability to engage in key biological interactions.[7][8] Employing this compound provides a direct and efficient route to install this valuable moiety, streamlining the synthesis of novel chemical entities for research and development.
The Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of an amide from an amine and this compound proceeds via a classic nucleophilic acyl substitution mechanism. The reaction is typically uncatalyzed but can be accelerated by the addition of a non-nucleophilic base.
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the anhydride. This forms a transient tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed by expelling the most stable leaving group.
-
Leaving Group Departure: The thiophene-2-carboxylate anion is ejected as the leaving group, resulting in the formation of a protonated amide.
-
Deprotonation: The thiophene-2-carboxylate anion, or another base present in the mixture (such as excess amine or an added scavenger base like triethylamine), deprotonates the newly formed amide to yield the final, neutral amide product and a molecule of thiophene-2-carboxylic acid as the sole byproduct.[6]
The overall transformation is highly efficient, driven by the formation of the stable amide bond.
Caption: Mechanism of Amide Formation.
Core Advantages of the Anhydride Method
For researchers and drug development professionals, choosing a synthetic route involves weighing factors of efficiency, cost, purity, and scalability. The use of this compound offers several distinct advantages:
-
High Atom Economy: The reaction avoids the use of stoichiometric coupling agents (like carbodiimides or phosphonium salts), which generate significant waste products that can complicate purification.[9][10]
-
Simplified Purification: The sole byproduct is thiophene-2-carboxylic acid. Its acidic nature allows for straightforward removal from the reaction mixture through a simple aqueous workup with a mild base (e.g., sodium bicarbonate solution).
-
Mild Reaction Conditions: The acylation typically proceeds smoothly at room temperature or with gentle heating, preserving sensitive functional groups elsewhere in the molecule.
-
Predictability and Reliability: As a well-established transformation, the reaction is robust and generally provides high yields for a wide range of primary and secondary amines.
Experimental Protocols
General Protocol for Amide Synthesis
This protocol provides a reliable starting point for the acylation of a primary or secondary amine with this compound.
Caption: General Experimental Workflow.
Materials and Equipment:
-
This compound
-
Target amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask with stir bar
-
Ice bath
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve it in a suitable anhydrous solvent (e.g., DCM, 0.2 M concentration).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 - 1.5 eq).
-
Amine Addition: Dissolve the amine (1.0 - 1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring anhydride solution. For highly exothermic reactions, perform this addition in an ice bath to maintain the temperature at 0 °C.
-
Reaction Progress: After the addition is complete, remove the ice bath (if used) and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove the thiophene-2-carboxylic acid byproduct and any excess anhydride.
-
Water (1x).
-
Saturated aqueous sodium chloride (brine) solution (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.
Representative Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the amidation of various amine substrates.
| Amine Substrate | Anhydride (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | 1.05 | 1.2 | DCM | 0 to 25 | 1 | >90% |
| Aniline | 1.1 | 1.5 | THF | 25 | 3 | 85-95% |
| Piperidine | 1.05 | 1.2 | DCM | 0 to 25 | 1 | >95% |
| Glycine methyl ester | 1.1 | 1.5 | DCM | 0 to 25 | 2 | 80-90% |
| tert-Butylamine | 1.2 | 2.0 | THF | 50 | 12 | 60-75% |
Note: This data is representative of typical anhydride-based amidations. Optimization may be required for specific substrates.
Troubleshooting and Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Poorly nucleophilic amine (e.g., hindered or electron-deficient).- Steric hindrance around the amine. | - Gently heat the reaction (e.g., to 40-50 °C).- Use a more polar aprotic solvent like DMF.- Increase reaction time. |
| Incomplete Reaction | - Insufficient equivalents of anhydride or base.- Reagents have degraded due to moisture. | - Use a slight excess of the anhydride (1.1-1.2 eq).- Ensure all reagents and solvents are anhydrous. |
| Difficult Purification | - Product is highly polar and streaks on silica gel.- Product co-elutes with byproduct. | - Ensure the basic wash during workup was thorough to remove all acidic byproducts.- For very polar products, consider reverse-phase chromatography or recrystallization. |
| Side Product Formation | - Diacylation of a primary amine. | - Add the anhydride solution slowly to the amine solution (reverse addition) to maintain an excess of the amine throughout the addition. |
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: As with most carboxylic anhydrides, it should be considered an irritant and a lachrymator. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.
-
Thiophene-2-carboxylic acid: May cause skin, eye, and respiratory irritation.[11]
-
Solvents and Bases: Reagents like DCM, triethylamine, and DIPEA have their own specific hazards and should be handled with care according to their Safety Data Sheets (SDS).
Always consult the specific SDS for each reagent before beginning any experimental work.
Conclusion
The synthesis of amides using this compound is a highly effective, clean, and straightforward method suitable for a wide range of applications in research and pharmaceutical development. Its operational simplicity, mild conditions, and the ease of byproduct removal make it an attractive alternative to many multi-component coupling systems. By providing a direct route to incorporate the valuable thiophene-2-carboxamide moiety, this reagent serves as a powerful tool for medicinal chemists and synthetic scientists aiming to accelerate their discovery programs.
References
-
de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (n.d.). Nonclassical Routes for Amide Bond Formation. Chemical Reviews - ACS Publications. [Link]
-
Justino, A., et al. (2025). Selected traditional methods for amide synthesis. ResearchGate. [Link]
-
Green Chemistry. (2020). The preparation and applications of amides using electrosynthesis. RSC Publishing. [Link]
-
ResearchGate. (2025). Emerging Methods in Amide- and Peptide-Bond Formation. [Link]
-
ResearchGate. (n.d.). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. [Link]
-
Loba Chemie. (2019). 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
ACS Omega. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [Link]
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]
-
ACS Omega. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [Link]
-
PubMed. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. [Link]
-
Chemguide. (n.d.). The preparation of amides. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. [Link]
-
The Journal of Organic Chemistry - ACS Publications. (2009). Thiomaleic Anhydride: A Convenient Building Block for the Synthesis of α-Substituted γ- and δ-Lactones through Free-Radical Addition, Nucleophilic Ring Opening, and Subsequent Thiocarboxylate Manipulation. [Link]
-
PMC - NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]
-
ResearchGate. (n.d.). Direct amidation of non-activated carboxylic acid and amine derivatives catalyzed by TiCp2Cl2. [Link]
-
MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
-
PMC - PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
-
SciSpace. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface. [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions. [Link]
-
PubMed. (n.d.). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. [Link]
-
ResearchGate. (n.d.). A carboxylic acid and an amine can condense to an amide and water or.... [Link]
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- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: Esterification Reactions Involving Thiophene-2-carboxylic Anhydride
Introduction: The Strategic Role of Thiophene-2-carboxylic Anhydride in Modern Synthesis
The thiophene moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and organic electronic materials.[1][2] Consequently, the efficient formation of derivatives, such as esters of thiophene-2-carboxylic acid, is of paramount importance. These esters are not only crucial intermediates but also serve as active pharmaceutical ingredients (APIs), for instance, in the development of novel anti-inflammatory agents.[2]
While classic esterification methods like the Fischer-Speier reaction have their place, they often require harsh acidic conditions and high temperatures, which are incompatible with sensitive substrates. The use of this compound as an acylating agent presents a milder, highly efficient alternative for the synthesis of thiophene-2-carboxylates. This guide provides an in-depth exploration of the underlying chemical principles, practical application notes, and detailed experimental protocols for leveraging this versatile reagent in a research and development setting.
Chemical Principles & Reaction Mechanism
Esterification using a carboxylic anhydride is a form of nucleophilic acyl substitution. The anhydride serves as an activated form of the corresponding carboxylic acid, featuring a superior leaving group (a carboxylate anion) compared to the hydroxyl group of a free acid.
The reaction proceeds via the nucleophilic attack of an alcohol on one of the electrophilic carbonyl carbons of this compound. This addition forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a molecule of thiophene-2-carboxylate, a relatively stable leaving group, to yield the desired ester and thiophene-2-carboxylic acid as a byproduct.
While the reaction can proceed without a catalyst, it is often sluggish. The efficiency is dramatically improved by the addition of a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), or a base to neutralize the carboxylic acid byproduct.[3]
Catalyzed Mechanism (DMAP):
-
Activation: DMAP, a potent nucleophile, attacks the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the anhydride itself.
-
Nucleophilic Attack: The alcohol attacks the activated N-acylpyridinium intermediate.
-
Elimination & Regeneration: The tetrahedral intermediate collapses, eliminating the ester product and regenerating the DMAP catalyst.
Caption: Catalytic cycle for DMAP-promoted esterification.
Application Notes: Field-Proven Insights
Advantages Over Other Acylation Methods
-
Mild Conditions: Reactions can often be conducted at room temperature, preserving thermally sensitive functional groups elsewhere in the molecule.
-
High Reactivity: The anhydride is a potent acylating agent, often leading to higher yields and faster reaction times compared to Fischer esterification.
-
Neutral Byproduct: The primary byproduct is Thiophene-2-carboxylic acid, which is less corrosive and easier to handle than the HCl generated when using Thiophene-2-carbonyl chloride.[4] This avoids the need for strong, often sterically hindered, non-nucleophilic bases.
-
Selectivity: In the presence of both amine and hydroxyl groups, anhydrides can sometimes offer better selectivity for acylation compared to more aggressive reagents like acid chlorides.
Substrate Scope & Limitations
-
Alcohols: The reaction is highly effective for primary and secondary alcohols. Tertiary alcohols react much more slowly due to steric hindrance and may require stronger catalysts or Lewis acids and elevated temperatures. Phenols can also be esterified, typically requiring a base to deprotonate the phenolic hydroxyl to form the more nucleophilic phenoxide.
-
Solvent Choice: Aprotic solvents are preferred to prevent side reactions. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are common choices. The choice of solvent can influence reaction rates and solubility of reagents.
-
Catalyst Loading: For catalyzed reactions, DMAP is typically used in sub-stoichiometric amounts (1-10 mol%). A stoichiometric amount of a weaker base, like triethylamine (TEA) or pyridine, is often added as an acid scavenger to neutralize the carboxylic acid byproduct, preventing potential side reactions and driving the equilibrium towards the products.
Troubleshooting & Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficiently reactive alcohol (e.g., tertiary). | Increase temperature; add a Lewis acid catalyst (e.g., Sc(OTf)₃); increase reaction time. |
| Deactivated catalyst. | Use fresh, high-purity DMAP. Ensure anhydrous conditions. | |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Add a stoichiometric base (e.g., TEA) to scavenge the acid byproduct. |
| Difficult purification. | The carboxylic acid byproduct can complicate purification. Perform an aqueous basic wash (e.g., sat. NaHCO₃ soln.) during workup to remove it. | |
| Side Product Formation | Reaction with other nucleophiles in the substrate. | Employ protecting group strategies for more reactive functional groups (e.g., silyl ethers for other alcohols). |
Experimental Protocols
General Protocol for the DMAP-Catalyzed Esterification of an Alcohol
This protocol describes a general procedure for the esterification of a primary or secondary alcohol on a 1 mmol scale.
Materials & Equipment:
-
Round-bottom flask with stir bar
-
Nitrogen/Argon inlet
-
Syringes and needles
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
This compound
-
Alcohol of interest
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Caption: Standard workflow for synthesis and purification.
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 mmol, 1.0 eq) and anhydrous DCM (5 mL).
-
Base Addition: Add triethylamine (1.2 mmol, 1.2 eq) followed by DMAP (0.1 mmol, 0.1 eq). Stir the solution until all solids have dissolved.
-
Anhydride Addition: Add this compound (1.1 mmol, 1.1 eq) to the solution. The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed (typically 2-12 hours).
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with additional DCM (10 mL) and transfer to a separatory funnel. Quench the reaction by washing with water (15 mL).
-
Workup - Acid Removal: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) to remove the Thiophene-2-carboxylic acid byproduct and any unreacted anhydride.
-
Workup - Final Wash: Wash the organic layer with brine (15 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure ester.
Example: Synthesis of Ethyl 2-thiophenecarboxylate
This specific protocol details the synthesis of a simple ester.
Reagent Table:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Ethanol | 46.07 | 5.0 | 1.0 | 290 µL |
| This compound | 238.29 | 5.5 | 1.1 | 1.31 g |
| Triethylamine (TEA) | 101.19 | 6.0 | 1.2 | 836 µL |
| 4-DMAP | 122.17 | 0.5 | 0.1 | 61 mg |
| Anhydrous DCM | - | - | - | 25 mL |
Expected Outcome: Following the general protocol and purification, this reaction typically yields Ethyl 2-thiophenecarboxylate as a colorless oil in high yield (>90%).
Characterization of Products
Confirmation of the ester product should be performed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity. The ester will show characteristic shifts for the thiophene ring protons and the protons of the alcohol moiety (e.g., a quartet and triplet for an ethyl ester).
-
Infrared (IR) Spectroscopy: A strong C=O stretching band for the ester carbonyl will be present, typically around 1710-1730 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ester.
Safety Precautions
-
Reagents: this compound and DMAP should be handled with care. DMAP is toxic. Always use personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted inside a certified chemical fume hood.
-
Workup: The aqueous washes can generate pressure (CO₂ evolution) if there is excess unreacted anhydride. Vent the separatory funnel frequently.
References
-
[5] The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Available at:
-
[6] A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Z. Naturforsch. 2011, 66b, 1202 – 1208. Available at:
-
[1] NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Available at:
-
[3] Ester synthesis by esterification. Organic Chemistry Portal. Available at:
-
Various Synthetic Methods Using Aromatic Carboxylic Anhydrides. TCI Chemicals. Available at:
-
[4] Acid to Ester - Common Conditions. Available at:
-
[2] Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. Available at:
Sources
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- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. ac1.hhu.de [ac1.hhu.de]
The Versatile Role of Thiophene-2-carboxylic Anhydride in Advanced Polymer Synthesis
Introduction: Unlocking the Potential of a Heterocyclic Building Block
In the landscape of polymer chemistry, the quest for novel monomers that impart unique functionalities and properties to materials is perpetual. Thiophene-2-carboxylic anhydride, a derivative of the sulfur-containing heterocycle thiophene, emerges as a compelling, albeit underexplored, building block for the synthesis of advanced polymers. Its inherent reactivity as a cyclic anhydride, combined with the electronic and structural characteristics of the thiophene ring, offers a versatile platform for creating polymers with tailored thermal, optical, and electronic properties. This guide provides an in-depth exploration of the role of this compound in polymer chemistry, complete with detailed application notes and protocols for researchers, scientists, and professionals in drug development.
The thiophene moiety is a well-established component in the design of conductive polymers and organic electronic materials.[1] The incorporation of this compound into polymer backbones through ester or amide linkages can be strategically employed to modulate polymer properties. The anhydride functionality provides a reactive handle for various polymerization and polymer modification strategies.
Core Applications in Polymer Chemistry
This compound can be envisioned to play two primary roles in polymer chemistry:
-
Monomer for Polycondensation Reactions: As a bifunctional molecule, it can react with diols or diamines to form polyesters and polyamides, respectively. The resulting polymers would feature the thiophene ring as a pendant group to the polymer backbone.
-
Polymer Modification Agent: Its reactivity towards nucleophiles allows for the grafting of thiophene-2-carboxylate units onto existing polymers containing hydroxyl or amine functionalities. This approach is valuable for tailoring the surface properties or bulk characteristics of commodity polymers.[2]
Application Note 1: Synthesis of Thiophene-Functionalized Polyesters via Melt Polycondensation
The synthesis of polyesters through melt polycondensation is a robust and widely used industrial process. This compound can be utilized in conjunction with a diol to produce polyesters where the thiophene unit is incorporated into the side chain.
Causality of Experimental Choices
The selection of melt polycondensation is predicated on its solvent-free nature, which is environmentally favorable and often leads to high molecular weight polymers. The choice of a catalyst, such as antimony trioxide, is crucial for accelerating the esterification reaction and achieving a high degree of polymerization within a reasonable timeframe. The reaction temperature is a critical parameter that must be high enough to ensure the reactants are in a molten state and to facilitate the removal of the carboxylic acid byproduct, yet not so high as to cause thermal degradation of the thiophene moiety.
Experimental Protocol: Synthesis of Poly(hexanediyl-co-2-thenoyl) adipate
This protocol describes the synthesis of a copolyester from this compound, 1,6-hexanediol, and adipic acid.
Materials:
-
This compound (C₁₀H₆O₃S₂)[3]
-
1,6-Hexanediol
-
Adipic acid
-
Antimony(III) oxide (catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Charging the Reactor: In a clean and dry three-neck round-bottom flask, add equimolar amounts of this compound and adipic acid. Add a 10 mol% excess of 1,6-hexanediol.
-
Catalyst Addition: Add the antimony(III) oxide catalyst (approximately 0.05 mol% with respect to the diacid).
-
Inerting the System: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove any oxygen and moisture.
-
Esterification Stage:
-
Heat the reaction mixture to 180-200°C under a gentle stream of nitrogen.
-
The reaction of the anhydride and diol will commence, leading to the formation of ester linkages and carboxylic acid as a byproduct. Water will also be generated from the reaction of adipic acid and the diol.
-
Maintain this temperature for 2-3 hours, or until the distillation of water and carboxylic acid ceases.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly apply a vacuum (down to <1 mmHg) to facilitate the removal of the remaining byproducts and drive the polymerization reaction towards higher molecular weights.
-
A noticeable increase in the viscosity of the reaction mixture will be observed.
-
Continue the reaction under vacuum for 4-6 hours.
-
-
Polymer Recovery:
-
Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be removed from the flask. Depending on its properties, it may be a viscous liquid or a solid.
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform or THF) and precipitating it in a non-solvent (e.g., methanol).
-
-
Characterization: The structure and properties of the synthesized polyester can be confirmed using techniques such as FTIR, ¹H NMR, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.
Workflow Diagram
Caption: Melt polycondensation workflow for polyester synthesis.
Application Note 2: Synthesis of Thiophene-Functionalized Polyamides via Solution Polycondensation
The synthesis of polyamides often requires milder conditions than polyesters to avoid side reactions. Solution polycondensation is a suitable method for reacting this compound with a diamine.
Causality of Experimental Choices
Solution polycondensation allows for better temperature control and can be performed at lower temperatures compared to melt polycondensation, which is beneficial for thermally sensitive monomers. The choice of an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) is crucial for dissolving the reactants and the resulting polyamide. The use of a condensing agent, such as in the Yamazaki-Higashi phosphorylation method, facilitates the amidation reaction under mild conditions.[4]
Experimental Protocol: Synthesis of a Polyamide from this compound and 1,6-Hexanediamine
Materials:
-
This compound[3]
-
1,6-Hexanediamine
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl)
-
Methanol
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet.
-
Heating mantle with a temperature controller.
Procedure:
-
Reactant Preparation: In a three-neck flask under a nitrogen atmosphere, dissolve 1,6-hexanediamine and LiCl in anhydrous NMP.
-
Monomer Addition: To this solution, add an equimolar amount of this compound.
-
Reagent Addition: Add anhydrous pyridine and triphenyl phosphite to the reaction mixture.
-
Polymerization:
-
Heat the mixture to 100-115°C with constant stirring.
-
Maintain this temperature for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
-
Polymer Precipitation:
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
-
Purification:
-
Filter the precipitated polymer and wash it thoroughly with hot methanol to remove any unreacted monomers and byproducts.
-
Dry the polymer in a vacuum oven at 60-80°C.
-
-
Characterization: Analyze the polyamide using FTIR, ¹H NMR, and GPC.
Reaction Mechanism Diagram
Caption: Key components in polyamide synthesis.
Application Note 3: Post-Polymerization Modification of Hydroxyl-Containing Polymers
This compound can be used to modify polymers containing nucleophilic groups like hydroxyls, thereby introducing the thiophene moiety as a pendant group. This is a powerful technique to alter the surface properties of materials.[2][5]
Causality of Experimental Choices
This modification is a straightforward esterification reaction. The use of a tertiary amine catalyst like pyridine accelerates the reaction. The choice of a solvent that dissolves the parent polymer and the anhydride is critical. The reaction temperature is kept moderate to prevent any degradation of the polymer backbone.
Experimental Protocol: Surface Modification of a Poly(vinyl alcohol) Film
Materials:
-
Poly(vinyl alcohol) (PVOH) film
-
This compound[3]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pyridine, anhydrous
-
Nitrogen gas
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Heating plate
Procedure:
-
Polymer Swelling: Place the PVOH film in a Schlenk flask and add anhydrous DMF. Allow the film to swell overnight under a nitrogen atmosphere.
-
Reagent Addition: Add a solution of this compound (in excess, e.g., 5-10 equivalents per hydroxyl group on the surface) in anhydrous DMF to the flask.
-
Catalyst Addition: Add a catalytic amount of anhydrous pyridine.
-
Reaction: Heat the mixture to 60-70°C and stir for 24 hours under a nitrogen atmosphere.
-
Washing:
-
After the reaction, remove the film and wash it extensively with fresh DMF to remove unreacted anhydride and pyridine.
-
Subsequently, wash the film with ethanol and then deionized water.
-
-
Drying: Dry the surface-modified film in a vacuum oven at 40°C.
-
Characterization: The successful modification can be confirmed by surface-sensitive techniques such as Attenuated Total Reflectance-FTIR (ATR-FTIR) and X-ray Photoelectron Spectroscopy (XPS).
Quantitative Data Summary
| Parameter | Polyester Synthesis | Polyamide Synthesis | Polymer Modification |
| Reaction Type | Melt Polycondensation | Solution Polycondensation | Surface Grafting |
| Temperature | 180-240°C | 100-115°C | 60-70°C |
| Pressure | Atmospheric then Vacuum | Atmospheric | Atmospheric |
| Typical Solvents | None (Melt) | NMP | DMF |
| Catalyst/Reagent | Antimony(III) oxide | TPP, Pyridine | Pyridine |
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of polymer chemistry. The success of each synthesis can be validated through standard analytical techniques:
-
FTIR Spectroscopy: Will confirm the formation of ester or amide bonds through the appearance of characteristic carbonyl stretching frequencies.
-
¹H NMR Spectroscopy: Will show the characteristic peaks of the thiophene ring protons and the protons of the polymer backbone, confirming the incorporation of the monomer.
-
Gel Permeation Chromatography (GPC): Will determine the molecular weight and molecular weight distribution of the synthesized polymers, providing evidence of successful polymerization.
-
ATR-FTIR and XPS: For surface modification, these techniques will confirm the presence of the thiophene moiety on the polymer surface.
Conclusion and Future Outlook
This compound represents a valuable, yet underutilized, monomer and modifying agent in polymer chemistry. Its ability to participate in robust polymerization reactions and to functionalize existing polymers opens up avenues for the development of novel materials with enhanced properties. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this versatile heterocyclic building block. Future research could focus on exploring the conductive and optical properties of polymers derived from this compound, as well as their applications in areas such as organic electronics, sensors, and drug delivery systems. The inherent biocompatibility of some thiophene-based polymers also suggests potential in biomedical applications.[6]
References
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Ahmad Khalid AlHamdan, Ahmad Mohamad Falah, & fawaz Deri. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). [Link]
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AlHamdan, A. K. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. ResearchGate. [Link]
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Chen, W. X., Zhang, S. Y., Ai, J., & al, e. (n.d.). The Synthesis and Characterization of Thiophene Derivative Polymers. Scite.ai. Retrieved from [Link]
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- Jadhav, S. A., & Nagane, S. S. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry, 17(2).
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Thiophene-2-carboxylic Acid Derivatives. Retrieved from [Link]
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Profeta, S., Jr. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics & Modelling, 28(6), 540-547. [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of New Thiophene-Derived Polymers. Retrieved from [Link]
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Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
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(2021). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. National Center for Biotechnology Information. Retrieved from [Link]
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(2021). Synthesis and characterization of bio-based polyesters from 2,5-thiophenedicarboxylic acid. ResearchGate. Retrieved from [Link]
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(2021). Synthesis of a Bio-based and Biodegradable Poly(ethylene-co-isosorbide [2,2′-bithiophene]-5,5′-dicarboxylate) with Enhanced Thermal and Degradability Properties. RSIS International. Retrieved from [Link]
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(2023). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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(n.d.). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. ResearchGate. Retrieved from [Link]
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(2023). Copolymerization of Phthalic Anhydride with Epoxides Catalyzed by Amine-Bis(Phenolate) Chromium(III) Complexes. MDPI. Retrieved from [Link]
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(2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. Florida State University. Retrieved from [Link]
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(2004). Formulation and surface modification of poly(ester-anhydride) micro- and nanospheres. Penn Engineering. Retrieved from [Link]
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(n.d.). Polymer surface modification for the attachment of bioactive compounds. ResearchGate. Retrieved from [Link]
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(n.d.). Thiophene‐Based Polymers: Synthesis and Applications. ResearchGate. Retrieved from [Link]
-
(2022). Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. MDPI. Retrieved from [Link]
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(2004). Formulation and surface modification of poly(ester-anhydride) micro- and nanospheres. PubMed. Retrieved from [Link]
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(n.d.). Endcapping – Knowledge and References. Taylor & Francis. Retrieved from [Link]
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(2016). Post-polymerization modification of styrene–maleic anhydride copolymer brushes. Polymer Chemistry. Retrieved from [Link]
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(2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
(2022). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. MDPI. Retrieved from [Link]
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Experimental Protocols for Reactions with Thiophene-2-carboxylic Anhydride: A Guide to Acylation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Thiophene-2-carboxylic anhydride is a versatile and reactive acylating agent employed in organic synthesis to introduce the thiophene-2-carbonyl moiety into a variety of molecules. This functional group is a key structural component in numerous pharmaceuticals and advanced materials. As a symmetrical anhydride, it offers a milder alternative to the more aggressive thiophene-2-carbonyl chloride, often providing cleaner reactions and easier handling. However, its reactivity necessitates careful experimental design to achieve optimal yields and purity.
This guide provides detailed protocols for common applications of this compound, including the acylation of amines and alcohols, and its use in Friedel-Crafts reactions. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific substrates and objectives.
Safety, Handling, and Storage
Before commencing any experimental work, it is critical to understand the safety profile of the reagent. While a specific safety data sheet for this compound is not widely available, the hazards can be inferred from its class of compounds (acid anhydrides) and related thiophene derivatives.
-
Hazard Profile : Acid anhydrides are corrosive and potent lachrymators. They react exothermically with water and other nucleophiles. Thiophene-containing compounds may cause skin, eye, and respiratory irritation.[1][2]
-
Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[3]
-
Handling : Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture, which would convert it to the less reactive thiophene-2-carboxylic acid. Use dry glassware and solvents.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as water, alcohols, amines, and strong bases.[1][4]
-
Spill & Disposal : In case of a spill, contain the material and collect it with a non-reactive absorbent. Dispose of the chemical waste in accordance with local, state, and federal regulations.[1]
General Reaction Workflow
A systematic approach is crucial for success and reproducibility. The following workflow illustrates the typical sequence of operations for reactions involving this compound.
Caption: General experimental workflow for acylation reactions.
Protocol I: Acylation of Amines – Synthesis of Thiophene-2-carboxamides
The reaction of this compound with primary or secondary amines is a robust method for forming amide bonds. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the electrophilic carbonyl carbons. A non-nucleophilic base is typically added to neutralize the thiophene-2-carboxylic acid byproduct, preventing the formation of an unreactive ammonium salt with the starting amine.[5]
Step-by-Step Methodology:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the amine (1.0 eq) and a dry, aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), approx. 0.2 M concentration).
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1–1.5 eq). Stir the solution at room temperature for 5-10 minutes.
-
Anhydride Addition: Dissolve this compound (1.1 eq) in a minimal amount of the dry reaction solvent. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Causality: Adding the anhydride slowly at a reduced temperature helps to control the exothermicity of the reaction and minimize potential side reactions.
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., DCM) three times.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Causality: The NaHCO₃ wash removes the thiophene-2-carboxylic acid byproduct and any unreacted anhydride. The HCl wash removes the tertiary amine base.
-
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography on silica gel or recrystallization.
Data Presentation:
| Component | Molar Eq. | Mol. Wt. ( g/mol ) | Example (10 mmol scale) |
| Amine (e.g., Benzylamine) | 1.0 | 107.15 | 1.07 g (10 mmol) |
| This compound | 1.1 | 238.28 [6] | 2.62 g (11 mmol) |
| Triethylamine (TEA) | 1.2 | 101.19 | 1.67 mL (12 mmol) |
| Dichloromethane (DCM) | - | - | 50 mL |
| Expected Yield | - | - | 85-95% |
Protocol II: Acylation of Alcohols – Synthesis of Thiophene-2-carboxylates (Esters)
The esterification of alcohols with this compound is generally slower than amidation and often requires a catalyst. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation. It reacts with the anhydride to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.
Step-by-Step Methodology:
-
Setup: To a dry, round-bottom flask under an inert atmosphere (N₂), add the alcohol (1.0 eq), a dry aprotic solvent (e.g., DCM), a stoichiometric base like triethylamine (1.5 eq), and a catalytic amount of DMAP (0.05–0.1 eq).
-
Causality: DMAP is the key catalyst. TEA acts as the stoichiometric base to neutralize the carboxylic acid byproduct, preserving the catalytic activity of DMAP.
-
-
Anhydride Addition: Add this compound (1.2 eq) to the mixture, either as a solid in one portion or as a solution in the reaction solvent.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. For less reactive or sterically hindered alcohols, gentle heating (e.g., 40 °C) may be required.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: The work-up procedure is identical to that described for the acylation of amines (Section 3, Step 6).
-
Isolation & Purification: Dry the organic layer, concentrate, and purify the crude ester by flash column chromatography.
Data Presentation:
| Component | Molar Eq. | Mol. Wt. ( g/mol ) | Example (10 mmol scale) |
| Alcohol (e.g., Benzyl Alcohol) | 1.0 | 108.14 | 1.08 g (10 mmol) |
| This compound | 1.2 | 238.28 [6] | 2.86 g (12 mmol) |
| Triethylamine (TEA) | 1.5 | 101.19 | 2.09 mL (15 mmol) |
| DMAP | 0.1 | 122.17 | 122 mg (1.0 mmol) |
| Dichloromethane (DCM) | - | - | 50 mL |
| Expected Yield | - | - | 80-95% |
Protocol III: Friedel-Crafts Acylation
This compound can serve as an acylating agent in Friedel-Crafts reactions to introduce the 2-thenoyl group onto an aromatic or heteroaromatic ring. This electrophilic aromatic substitution requires activation by a Lewis acid, which coordinates to a carbonyl oxygen, generating a highly electrophilic acylium ion or a polarized complex.[7] The choice of Lewis acid and solvent is critical to avoid decomposition of the thiophene ring, which is sensitive to strong acids.[8][9]
Caption: Lewis acid activation of an anhydride for Friedel-Crafts acylation.
Step-by-Step Methodology:
-
Setup: To a dry, three-neck flask equipped with a stir bar, dropping funnel, and N₂ inlet, add the Lewis acid (e.g., AlCl₃, 2.2 eq) and a dry, non-coordinating solvent (e.g., nitrobenzene or 1,2-dichloroethane (DCE)). Cool the suspension to 0 °C.
-
Causality: A stoichiometric excess of Lewis acid is required because it complexes with both the anhydride carbonyls and the product ketone, deactivating it.[7]
-
-
Reagent Addition: In the dropping funnel, prepare a solution of the aromatic substrate (1.0 eq) and this compound (1.05 eq) in the same dry solvent. Add this solution dropwise to the stirred Lewis acid suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After addition, allow the mixture to stir at room temperature for 2-8 hours, or as determined by reaction monitoring (TLC, GC-MS).
-
Work-up (Quench):
-
Cool the reaction mixture back to 0 °C.
-
Very slowly and carefully, quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl. This is a highly exothermic process.
-
Causality: The acidic ice-water hydrolyzes the aluminum complexes and decomposes any remaining acylating agent.
-
-
Isolation: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with the solvent (e.g., DCE). Combine the organic layers, wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude ketone product by column chromatography or distillation.[10]
Data Presentation:
| Component | Molar Eq. | Mol. Wt. ( g/mol ) | Example (10 mmol scale) |
| Aromatic Substrate (e.g., Anisole) | 1.0 | 108.14 | 1.08 g (10 mmol) |
| This compound | 1.05 | 238.28 [6] | 2.50 g (10.5 mmol) |
| Aluminum Chloride (AlCl₃) | 2.2 | 133.34 | 2.93 g (22 mmol) |
| 1,2-Dichloroethane (DCE) | - | - | 60 mL |
| Expected Yield | - | - | 60-80% |
References
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THIOPHENE-2-CARBOXYALDEHYDE CAS No 98-03-3 - Safety Data Sheet . Central Drug House (P) Ltd.
-
2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS . Loba Chemie. (2019).
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride... . ACS Publications. (2024).
-
SAFETY DATA SHEET - 2-Thiophenecarboxylic acid hydrazide . Fisher Scientific. (2015).
-
Thiophene-2-carboxylic-acid derivatives and process for their preparation . Google Patents.
-
Mild liquid-phase friedel-crafts acylation of thiophene... . TSI Journals. (2014).
-
A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide . Zeitschrift für Naturforschung B. (2011).
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25 . ResearchGate. (2013).
-
SAFETY DATA SHEET - Thiophene . Sigma-Aldrich. (2024).
-
SAFETY DATA SHEET - 2-Thiophenecarboxylic acid . Fisher Scientific. (2024).
-
Acylation of thiophene . Google Patents.
-
Thiophene-2-carboxylic acid . Google Patents.
-
Suggested mechanism for formation of thiophene-2-carboxylic acid... . ResearchGate. (2020).
-
A Facile Synthetic Method for Anhydride from Carboxylic Acid... . ACS Omega. (2022).
-
Process for the purification of thiophene . Google Patents.
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines... . National Institutes of Health (NIH). (2022).
-
Friedel-Crafts Acylation . Organic Chemistry Portal.
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Synthesis, Reactions and Medicinal Uses of Thiophene . Pharmaguideline.
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Synthesis, properties and biological activity of thiophene: A review . Der Pharma Chemica. (2011).
-
Friedel–Crafts acylation of aromatic compounds with carboxylic acids... . Tetrahedron Letters. (2008).
-
Thiophene . Lecture Notes.
-
Acylation by Anhydrides and Esters . YouTube. (2019).
-
Acylation of thiophene . Google Patents.
-
Highly efficient acylation of alcohols, amines and thiols... . ResearchGate. (2006).
-
Various Synthetic Methods Using Aromatic Carboxylic Anhydrides . TCI Chemicals.
-
Synthesis of 2-Acetylthiophene by the Acylation of Thiophene... . The Chemical Educator. (2004).
-
An efficient and simple procedure for acetylation of alcohols and phenols... . Indian Journal of Chemistry. (2001).
-
Thiophene-2-carboxylic acid . Wikipedia.
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Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions . MDPI. (2020).
-
Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds . ScholarWorks. (2023).
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This compound . Santa Cruz Biotechnology.
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Application Notes & Protocols: Thiophene-2-carboxylic Anhydride as a Versatile Building Block for Novel Compounds
Forward: The Strategic Value of a Heterocyclic Synthon
In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of building blocks. Thiophene-2-carboxylic anhydride emerges as a distinguished reagent, offering a potent combination of reactivity and structural utility. The thiophene moiety is a well-established pharmacophore and a key component in advanced materials, making its streamlined incorporation into novel molecular frameworks a priority for chemists in both pharmaceutical and materials science sectors.
This comprehensive guide is designed for the practicing researcher and drug development professional. It moves beyond a mere recitation of reactions to provide a deep, mechanistically-grounded understanding of how to leverage this compound. The protocols herein are presented not as rigid recipes, but as self-validating systems, explained with the causality that underpins expert experimental design. Our objective is to empower you to not only replicate these methods but to adapt and innovate upon them.
Reagent Profile: Physicochemical Properties and Safe Handling
A comprehensive understanding of the reagent's characteristics is the foundation of any successful synthetic endeavor.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆O₃S₂ | [1][2][3] |
| Molecular Weight | 238.28 g/mol | [1][2] |
| Appearance | Off-white to yellow crystalline powder | |
| Melting Point | 58-61 °C | [3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Chloroform) | |
| Stability | Moisture Sensitive : Hydrolyzes to thiophene-2-carboxylic acid | [3] |
Critical Handling and Storage Protocol:
This compound's high reactivity is intrinsically linked to its moisture sensitivity. Exposure to atmospheric moisture will lead to hydrolysis, diminishing its efficacy as an acylating agent.
-
Inert Atmosphere is Mandatory: All handling, weighing, and dispensing of the solid reagent should be performed under a dry, inert atmosphere (e.g., nitrogen or argon), preferably within a glovebox.
-
Schlenk Techniques: For laboratories without a glovebox, standard Schlenk line techniques are essential for maintaining an inert environment during reaction setup.
-
Storage: The reagent must be stored in a tightly sealed container, ideally with a PTFE-lined cap, in a desiccator or a controlled low-humidity environment. The use of parafilm to further seal the container is a recommended best practice.
-
Solvent Anhydrousness: All solvents used in reactions with this compound must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system).
Core Synthetic Applications: Protocols and Mechanistic Insights
This compound is a superior acylating agent, enabling the facile introduction of the thiophene-2-carbonyl moiety. The following sections provide detailed protocols for its most common and impactful transformations.
Amide Bond Formation: Accessing Bioactive Scaffolds
The reaction of this compound with primary or secondary amines is a robust and high-yielding route to thiophene-2-carboxamides, a structural motif present in numerous biologically active compounds.
Mechanism of Acylation: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, expelling the stable thiophene-2-carboxylate as a leaving group. A second equivalent of the amine or a non-nucleophilic base is typically required to neutralize the carboxylic acid byproduct.[4]
Caption: Workflow of nucleophilic acyl substitution for amide synthesis.
Protocol 2.1: Synthesis of N-benzylthiophene-2-carboxamide
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.38 g, 10.0 mmol, 1.0 eq) in 40 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice-water bath.
-
Amine Addition: In a separate flask, prepare a solution of benzylamine (1.07 g, 10.0 mmol, 1.0 eq) and triethylamine (1.01 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred anhydride solution over 15 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: Quench the reaction by adding 30 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of DCM. Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure.
-
Final Product: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate to afford the pure N-benzylthiophene-2-carboxamide as a white solid.
Esterification: Building Blocks for Further Derivatization
The reaction with alcohols, often in the presence of a nucleophilic catalyst, provides an efficient route to thiophene-2-carboxylate esters. These esters are valuable intermediates, for example, in Claisen condensations or as precursors to other functional groups.
Mechanism of Catalyzed Esterification: While the reaction can proceed with heat, it is significantly accelerated by a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). DMAP first attacks the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol, a weaker nucleophile, to form the ester and regenerate the DMAP catalyst.
Caption: Catalytic cycle for DMAP-mediated esterification.
Protocol 2.2: Synthesis of Methyl thiophene-2-carboxylate
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (2.38 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous methanol.
-
Catalyst Addition: To this solution, add 4-(dimethylamino)pyridine (DMAP) (0.12 g, 1.0 mmol, 0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours.
-
Monitoring: Monitor the reaction by TLC (8:2 hexanes/ethyl acetate) to confirm the consumption of the starting anhydride.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up and Purification: Dissolve the residue in 30 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic solution with 20 mL of 1 M HCl, followed by 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of brine.
-
Final Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl thiophene-2-carboxylate, which can be further purified by vacuum distillation if necessary.
Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds
This compound serves as an effective acylating agent in Friedel-Crafts reactions, enabling the formation of carbon-carbon bonds with electron-rich aromatic systems. This reaction is a powerful tool for constructing aryl ketones.
Mechanism of Friedel-Crafts Acylation: The reaction is initiated by the activation of the anhydride by a Lewis acid, such as aluminum trichloride (AlCl₃).[5] The Lewis acid coordinates to a carbonyl oxygen, generating a highly electrophilic acylium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Deprotonation of this intermediate restores aromaticity and yields the final ketone product. A stoichiometric amount of the Lewis acid is required because it complexes with the product ketone.[5]
Caption: Key steps in the Lewis acid-catalyzed Friedel-Crafts acylation.
Protocol 2.3: Friedel-Crafts Acylation of Anisole
-
Reaction Setup: Assemble a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl). Under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (2.93 g, 22.0 mmol, 2.2 eq) in 50 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C.
-
Anhydride Addition: Dissolve this compound (2.38 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 20 minutes.
-
Arene Addition: Following the anhydride addition, add anisole (1.08 g, 10.0 mmol, 1.0 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture onto 50 g of crushed ice in a beaker containing 10 mL of concentrated HCl.
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with two 30 mL portions of DCM.
-
Purification: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Final Product: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the desired (4-methoxyphenyl)(thiophen-2-yl)methanone.
Broader Impacts and Future Directions
The synthetic routes enabled by this compound are of profound importance. The resulting amides, esters, and ketones are not merely synthetic curiosities; they are pivotal intermediates in the discovery of new therapeutics and the development of novel organic materials. For instance, thiophene-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In materials science, the thiophene unit is a fundamental component of conducting polymers and organic semiconductors.
The future exploitation of this compound will likely focus on the development of more sustainable and atom-economical catalytic processes. This includes the use of non-traditional energy sources like microwave and flow chemistry to accelerate these reactions and the design of novel catalysts that can operate under milder conditions with lower environmental impact. As our synthetic toolkit evolves, this versatile building block will undoubtedly continue to play a central role in addressing challenges at the forefront of chemical science.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
ResearchGate. Friedel-Crafts acylation reaction with anhydrides. [Link]
-
RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link]
-
ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]
-
Z. Naturforsch. A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. [Link]
-
Course Hero. Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. [Link]
-
ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. [Link]
- Google Patents. Thiophene acylation with catalyst of sulfuric acid-carboxylic acid complex.
-
ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]
-
ResearchGate. Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide Analogues as a Novel Class of Enterovirus 71 Inhibitors. [Link]
- Google Patents.
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
University of North Texas Digital Library. THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS Presented to the Facility of the Division of Graduate. [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
PMC. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]
-
Studylib. Ester Synthesis Lab (Student Handout). [Link]
-
Sask-OER. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
ResearchGate. Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7), 2,2′‐thenil (8) and thiophene‐2‐carboxamide (9). [Link]
-
Chemistry Steps. Preparation and Reaction Mechanisms of Carboxylic Anhydrides. [Link]
Sources
Application Notes and Protocols: Catalytic Strategies for Thiophene-2-carboxylic Anhydride Mediated Reactions
Introduction: The Synthetic Potential of Thiophene-2-carboxylic Anhydride
Thiophene-2-carboxylic acid and its derivatives are foundational building blocks in medicinal chemistry and materials science, valued for the unique electronic and steric properties conferred by the thiophene ring.[1] this compound, as a symmetrical anhydride, serves as a potent acylating agent for the introduction of the 2-thenoyl group onto a variety of nucleophilic substrates, including alcohols, amines, and thiols. This transformation is critical in the synthesis of pharmaceuticals, such as the anti-inflammatory drug Suprofen, and other high-value fine chemicals.[2]
While acylation reactions with anhydrides can proceed thermally, the use of catalysts is paramount for achieving high efficiency, selectivity, and mild reaction conditions suitable for complex and sensitive substrates. This guide provides an in-depth exploration of catalytic systems for reactions mediated by this compound, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.
Core Principle: The Role of Catalysis in Anhydride Activation
The fundamental principle behind catalysis in this context is the enhancement of the electrophilicity of the anhydride's carbonyl carbon, making it more susceptible to nucleophilic attack. This can be achieved through two primary mechanisms:
-
Nucleophilic Catalysis: A catalyst, typically a strong nucleophile itself, reacts with the anhydride to form a highly reactive intermediate. This intermediate is a more potent acylating agent than the anhydride itself.
-
Lewis Acid Catalysis: A Lewis acid coordinates to one of the carbonyl oxygen atoms of the anhydride. This coordination withdraws electron density from the carbonyl carbon, significantly increasing its electrophilicity and activating it for reaction with a nucleophile.
This guide will focus on the most prevalent and effective catalysts representing these two pathways.
Part 1: Nucleophilic Catalysis with 4-(Dimethylamino)pyridine (DMAP)
4-(Dimethylamino)pyridine (DMAP) is an exceptionally effective nucleophilic catalyst for acylation reactions and is considered the gold standard for many esterification and amidation processes.[3][4] Its superiority over simpler amines like pyridine stems from the resonance stabilization of the N-acylpyridinium intermediate, which is the key reactive species in the catalytic cycle.[4][5]
Mechanism of DMAP Catalysis
The catalytic cycle, as illustrated below, involves the initial reaction of DMAP with this compound to form a highly electrophilic N-(2-thenoyl)-4-dimethylaminopyridinium carboxylate salt. This intermediate is then readily attacked by the nucleophile (e.g., an alcohol or amine), transferring the 2-thenoyl group. The catalyst (DMAP) is regenerated, along with a molecule of thiophene-2-carboxylic acid as the byproduct.
Caption: Catalytic cycle for DMAP-mediated acylation.
Protocol 1: DMAP-Catalyzed Esterification of a Primary Alcohol
This protocol describes the esterification of benzyl alcohol with this compound.
Materials:
-
This compound
-
Benzyl alcohol
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents).
-
Solvent and Reagents: Dissolve the anhydride in anhydrous DCM. Add benzyl alcohol (1.0 equivalent) to the solution via syringe.
-
Catalyst Addition: Add DMAP (0.05 to 0.1 equivalents, i.e., 5-10 mol%). Expertise Note: A catalytic amount is sufficient. Stoichiometric amounts are unnecessary and can complicate purification.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the thiophene-2-carboxylic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure benzyl 2-thenoate.
Part 2: Lewis Acid Catalysis
Lewis acids are an important class of catalysts for acylation, particularly in the context of Friedel-Crafts reactions involving the thiophene ring itself.[6] For acylation of alcohols and amines, Lewis acids activate the anhydride by coordinating to a carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating attack by the nucleophile.
Common Lewis acids for this purpose include metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂), metal chlorides (e.g., AlCl₃, ZrCl₄), and vanadyl triflate.[7][8][9] The choice of Lewis acid can be critical, as stronger Lewis acids may be less tolerant of sensitive functional groups.
Workflow for Lewis Acid Catalyst Screening
Caption: Workflow for screening Lewis acid catalysts.
Protocol 2: Vanadyl Triflate-Catalyzed Thiol Acylation
This protocol provides a general method for the acylation of a thiol, which can be more challenging than alcohols or amines. Vanadyl triflate has been shown to be a highly effective catalyst for this transformation.[8]
Materials:
-
This compound
-
1-Dodecanethiol
-
Vanadyl triflate (VO(OTf)₂)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry vial, combine this compound (1.1 equivalents) and 1-dodecanethiol (1.0 equivalent).
-
Solvent and Catalyst: Add anhydrous acetonitrile. Add vanadyl triflate (1-2 mol%) to the mixture. Trustworthiness Note: Ensure the catalyst is handled in a dry environment as triflates can be hygroscopic.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid. Monitor by TLC for the disappearance of the thiol.
-
Workup:
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Wash with saturated aqueous NaHCO₃ solution to remove the acid byproduct and the catalyst.
-
Wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: The crude thioester is often of high purity, but can be further purified by column chromatography if necessary.
Part 3: Green Chemistry Approaches: Solvent- and Catalyst-Free Acylation
In line with the principles of green chemistry, minimizing waste and avoiding hazardous materials is a key goal. For robust substrates, it is possible to perform acylations with this compound under solvent-free and even catalyst-free conditions, typically by using thermal activation.[7][10]
This approach is most suitable for relatively simple, thermally stable alcohols and amines. The absence of solvent simplifies purification, often requiring only a simple workup to remove the carboxylic acid byproduct.
Protocol 3: Solvent-Free Thermal Acylation of an Amine
Materials:
-
This compound
-
Aniline
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine aniline (1.0 equivalent) and this compound (1.05 equivalents). Expertise Note: A slight excess of the anhydride ensures full conversion of the amine.
-
Reaction: Heat the neat mixture with stirring in an oil bath at 80-85 °C.[10] Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature. The product may solidify.
-
Add ethyl acetate to dissolve the crude product.
-
Wash the organic solution thoroughly with saturated aqueous NaHCO₃ solution to remove the thiophene-2-carboxylic acid.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: The resulting N-phenyl-2-thenoamide can be recrystallized to achieve high purity.
Data Summary and Catalyst Comparison
| Catalyst System | Typical Loading | Nucleophiles | Advantages | Disadvantages |
| DMAP | 0.05 - 10 mol% | Alcohols, Amines | High efficiency, mild conditions, very general scope.[3][5] | Basic, may not be suitable for base-sensitive substrates. |
| Lewis Acids (e.g., VO(OTf)₂) | 1 - 5 mol% | Alcohols, Thiols, Amines | High chemoselectivity, activates less reactive nucleophiles.[8] | Can be moisture-sensitive, may require inert conditions. |
| None (Thermal) | N/A | Simple Alcohols & Amines | Solvent-free, catalyst-free, atom economical, simple workup.[7][10] | Requires elevated temperatures, limited to thermally stable substrates. |
Conclusion
The selection of a catalyst for reactions mediated by this compound is a critical decision that impacts reaction efficiency, substrate scope, and overall process sustainability. For general-purpose acylation under mild conditions, DMAP remains the catalyst of choice due to its high activity and broad applicability. For less reactive nucleophiles or when chemoselectivity is a concern, screening a panel of Lewis acids such as vanadyl triflate can provide an effective solution. Finally, for simple and robust substrates, a catalyst-free thermal approach offers a green and cost-effective alternative. By understanding the mechanistic principles and applying the protocols outlined in this guide, researchers can effectively leverage this compound in the synthesis of complex molecules for drug discovery and materials science.
References
- The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Vertex AI Search.
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [Link]
-
Acylation of Alcohols and Amines. Thieme. [Link]
-
Thiophene-2-carboxylic acid - Wikipedia. Wikipedia. [Link]
-
Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate. [Link]
-
INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. HETEROCYCLES. [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
-
Ester synthesis by acylation. Organic Chemistry Portal. [Link]
-
The Catalytic Reduction of Carboxylic Acid Derivatives and CO2 by Metal Nanoparticles on Lewis‐Acidic Supports. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. tsijournals.com [tsijournals.com]
- 7. mdpi.com [mdpi.com]
- 8. Ester synthesis by acylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Low Yield
## Technical Support Center: Optimizing Thiophene-2-carboxylic Anhydride Reactions
Welcome to the technical support center for this compound reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in your laboratory work.
Low product yield is one of the most common frustrations in organic synthesis. This section addresses the primary culprits in this compound reactions and provides actionable solutions.
Q1: My Friedel-Crafts acylation with this compound is giving a low yield. What are the likely causes?
Several factors can contribute to low yields in Friedel-Crafts acylation. The most common issues include:
-
Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any water present in your glassware, solvents, or starting materials will deactivate the catalyst.
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid. This is because the ketone product can form a stable complex with the catalyst, effectively taking it out of the catalytic cycle.[1]
-
Deactivated Aromatic Substrate: The success of this electrophilic aromatic substitution reaction heavily depends on the electronic nature of the aromatic ring you are acylating.[1] Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the substrate will significantly slow down or even prevent the reaction.
-
Suboptimal Temperature: Temperature control is critical. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions and decomposition of the starting materials or product.[1]
Q2: I'm observing the formation of multiple products in my reaction. How can I improve the selectivity for the desired product?
The formation of multiple products often points to issues with regioselectivity or side reactions.
-
Regioselectivity in Thiophene Acylation: Thiophene itself is prone to acylation primarily at the 2-position due to the greater stabilization of the carbocation intermediate.[2][3] If you are targeting the 3-position, direct acylation is challenging.[2] Consider using a thiophene derivative where the 2- and 5-positions are blocked.[2]
-
Side Reactions with Acetic Anhydride: When using acetic anhydride in the synthesis of thiophene derivatives, side products can form. For instance, in the presence of acetic anhydride, the formation of thiophene glyoxal diacetyl acetal has been observed.[4]
-
Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings.[1] Using an excess of the aromatic substrate can help to minimize this.
Q3: My reaction seems to stall before all the starting material is consumed. What steps can I take?
A stalled reaction can be due to several factors that effectively halt the catalytic cycle.
-
Catalyst Deactivation: As mentioned, moisture is a primary cause of catalyst deactivation.[1] Ensure all components of your reaction are scrupulously dry.
-
Impure Reactants: Impurities in the thiophene starting material can poison the catalyst.[2] It is advisable to purify the thiophene, for example by distillation, before use.[2]
-
Insufficient Mixing: In heterogeneous reactions, proper agitation is crucial to ensure the reactants and catalyst are in constant contact.
Section 2: Optimizing Reaction Conditions - A Deeper Dive
Beyond troubleshooting, proactive optimization of your reaction parameters can significantly enhance your yield and purity.
Q4: How do I choose the optimal solvent for my this compound reaction?
Solvent choice can dramatically impact reaction outcomes.
-
For Anhydride Synthesis: When preparing carboxylic anhydrides, solvents like acetonitrile, methylene chloride, and chloroform have been shown to be effective.[5] Acetonitrile, in particular, has demonstrated high yields in certain systems.[5]
-
For Acylation Reactions: For Friedel-Crafts type reactions, inert solvents are necessary to avoid reaction with the Lewis acid catalyst. Chlorinated solvents like dichloromethane and nitrobenzene are commonly used.[6]
Q5: What is the optimal temperature and reaction time for these reactions?
The ideal temperature and time are highly dependent on the specific substrates and catalysts being used.
-
Systematic Optimization: It is best to perform small-scale optimization experiments. Start with room temperature and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Temperature Effects: Increasing the temperature can increase the reaction rate, but may also lead to the formation of byproducts.[7] For example, in the acetylation of thiophene, higher temperatures can improve conversion, but exceeding a certain point may cause volatilization of the starting material.[7]
Q6: Are there alternative catalysts to traditional Lewis acids for acylation?
Yes, concerns over the hydrolytic instability and stoichiometric requirements of catalysts like AlCl₃ have driven research into alternatives.
-
Solid Acid Catalysts: Zeolites, such as Hβ, have shown excellent activity in the acylation of thiophene with acetic anhydride, with the added benefit of being recoverable and reusable.[7]
-
Protic Acid Catalysts: Orthophosphoric acid has been used to achieve high yields in the synthesis of 2-acetylthiophene.[4]
-
Other Metal Catalysts: Catalysts based on vanadium, iron, and molybdenum have been used for the synthesis of 2-thiophenecarboxylic acid esters.[8]
Section 3: Experimental Protocols and Data
To provide a practical context, here are summarized protocols and data tables for key procedures.
Protocol 1: General Procedure for Friedel-Crafts Acylation using this compound
-
Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Dissolve this compound (1.0 equivalent) and the aromatic substrate (1.0-1.2 equivalents) in the anhydrous solvent. Add this solution dropwise to the catalyst suspension at a controlled temperature (e.g., 0°C).
-
Reaction Monitoring: Allow the reaction to stir at the optimized temperature. Monitor the progress by TLC or GC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice and an appropriate amount of concentrated HCl.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Table 1: Comparison of Solvents for Anhydride Synthesis
| Solvent | Relative Yield | Reference |
| Toluene | Lower | [5] |
| Methylene Chloride | Effective | [5] |
| Acetonitrile | Highest | [5] |
| 1,2-Dichloroethane | Effective | [5] |
| Chloroform | Effective | [5] |
| 1,4-Dioxane | Effective | [5] |
Table 2: Influence of Reactant Ratio on Acylation Yield
| Thiophene:Acetic Anhydride Ratio | Relative Yield | Reference |
| 1:1 | Baseline | [9] |
| 1:2 | ~1.5 - 1.7x higher | [9] |
| 1:3 | Optimal in some systems | [7] |
| 1:4 | Decreased yield | [7] |
Section 4: Visualizing Workflows and Mechanisms
To further clarify the troubleshooting process, the following diagram outlines a decision-making workflow.
Diagram 1: Troubleshooting Low Yield in Friedel-Crafts Acylation
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
References
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]
-
A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega. [Link]
-
Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. ResearchGate. [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
- US2462697A - Thiophene-2-carboxylic acid - Google P
- US2492629A - Acylation of thiophene - Google P
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US2462697A - Thiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
Technical Support Center: Purification of Thiophene-2-carboxylic Anhydride & Derivatives
Welcome to the technical support center for the purification of products derived from Thiophene-2-carboxylic anhydride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the highest purity of your compounds. Our approach is rooted in explaining the "why" behind each step, empowering you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when working with this compound?
A1: Impurities can originate from starting materials, side reactions, or degradation. Key impurities include:
-
Thiophene-2-carboxylic acid: This is the primary hydrolysis product. This compound is susceptible to hydrolysis, even with atmospheric moisture.[1]
-
Unreacted starting materials: Depending on the synthesis route, this could include thiophene, 2-acetylthiophene, or thiophene-2-carbonyl chloride.[2][3]
-
Side-products from synthesis: These can be diverse and depend on the specific reaction. For example, in syntheses starting from thiophene, you might encounter chlorinated thiophenes or other ring-substituted byproducts.[2]
-
Polymeric materials: Under certain conditions, especially with heat or acid/base catalysts, oligomerization or polymerization can occur.
-
Solvent residues: Residual solvents from the reaction or initial purification steps are common.
Q2: My product, synthesized from this compound, is an oil, but the literature reports it as a solid. What could be the issue?
A2: This is a classic sign of impurities depressing the melting point. The presence of residual solvents or unreacted starting materials can prevent your product from crystallizing. Even small amounts of isomeric impurities or byproducts can have this effect. It is also possible that your compound is polymorphic, existing in different crystalline forms, one of which might be an oil at room temperature.
Q3: I'm seeing an extra spot on my TLC plate that I can't identify. How can I begin to troubleshoot this?
A3: An unknown spot on a TLC plate indicates an impurity. Here’s a logical approach to identification:
-
Co-spotting: Run a new TLC plate where you spot your crude product, your starting materials, and a co-spot (a mixture of your crude product and the starting material) in separate lanes. If the unknown spot has the same Rf value as a starting material, you've identified it.
-
Staining: Use different visualization techniques. For instance, a potassium permanganate stain can indicate the presence of oxidizable functional groups, which might not be visible under UV light.
-
Hydrolysis Check: Deliberately expose a small sample of your product to a drop of water and run a TLC. If the intensity of the unknown spot increases and corresponds to the Rf of thiophene-2-carboxylic acid, you are likely dealing with hydrolysis.
-
Spectroscopic Analysis: If the impurity is significant, preliminary purification by flash chromatography followed by ¹H NMR or LC-MS of the isolated fraction is the most definitive way to identify the structure.
Troubleshooting Guides: Purification Techniques
This section provides detailed protocols and troubleshooting for common purification methods.
Technique 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.
Core Principle: The principle is to dissolve the impure solid in a hot solvent in which the product has high solubility and the impurities have low solubility. Upon cooling, the pure product crystallizes out, leaving the impurities dissolved in the mother liquor.
| Problem | Potential Cause(s) | Solution(s) |
| Product does not dissolve, even in boiling solvent. | - Incorrect solvent choice (product is insoluble).- Insufficient solvent volume. | - Perform a solvent screen with small amounts of your product in various solvents of differing polarities.- Add more solvent in small increments until the product dissolves. Be mindful not to add too much, as this will reduce your yield. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of your product.- The solution is supersaturated with impurities. | - Choose a solvent with a lower boiling point.- Try a solvent pair (one solvent in which the product is soluble, and another in which it is insoluble). Dissolve in the "good" solvent and add the "poor" solvent dropwise until turbidity persists. |
| No crystals form upon cooling. | - Solution is too dilute.- The solution is supersaturated. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure product. |
| Poor recovery of the product. | - Too much solvent was used.- The product has significant solubility in the cold solvent. | - Concentrate the mother liquor and cool again for a second crop of crystals.- Ensure the solution is thoroughly cooled (ice bath) before filtration. |
-
Solvent Selection: Test the solubility of your crude product in a range of solvents (e.g., water, ethanol, ethyl acetate, hexane) to find a suitable system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (like the charcoal).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Technique 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Core Principle: A solvent (mobile phase) flows through a column packed with a solid adsorbent (stationary phase, typically silica gel). Compounds in the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation.
| Problem | Potential Cause(s) | Solution(s) |
| Poor separation of spots (overlapping bands). | - Incorrect mobile phase polarity.- Column was overloaded with the sample. | - Optimize the solvent system using TLC. Aim for an Rf of 0.2-0.4 for the desired compound.- Use a larger column or load less sample. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
| Cracking of the silica bed. | - The column ran dry.- Heat generated from the solvent mixing with the silica. | - Always keep the silica gel covered with the mobile phase.- Pre-mix the silica gel with the mobile phase to form a slurry before packing the column. |
| Streaking or tailing of bands. | - The sample is not soluble in the mobile phase.- The compound is too polar for the silica gel. | - Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column.- Add a small percentage (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. |
| Product is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). |
-
TLC Analysis: Determine the optimal solvent system using TLC. The ideal system will give good separation between your product and impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a suitable solvent) and carefully load it onto the top of the silica bed.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in fractions and analyze each fraction by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Technique 3: Acid-Base Extraction
This technique is particularly useful for separating acidic or basic compounds from neutral impurities.
Core Principle: The solubility of acidic and basic compounds in organic solvents versus water can be manipulated by changing the pH. An acidic compound like Thiophene-2-carboxylic acid will be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble salt. Neutral impurities will remain in the organic layer.
| Problem | Potential Cause(s) | Solution(s) |
| Emulsion formation at the interface. | - The two phases are not separating cleanly. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Gently swirl the separatory funnel instead of vigorous shaking.- Filter the entire mixture through a pad of celite. |
| Poor recovery after acidification. | - The product is somewhat soluble in water even in its neutral form.- Insufficient acidification. | - Extract the aqueous layer multiple times with the organic solvent after acidification.- Check the pH of the aqueous layer with pH paper to ensure it is sufficiently acidic. |
-
Dissolution: Dissolve the crude product containing Thiophene-2-carboxylic acid in an organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The Thiophene-2-carboxylic acid will move into the aqueous layer as its sodium salt.
-
Separation: Separate the aqueous layer from the organic layer (which contains neutral impurities).
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., HCl) until the Thiophene-2-carboxylic acid precipitates out.
-
Isolation: Collect the pure acid by vacuum filtration, wash with cold water, and dry.
Analytical Techniques for Purity Assessment
Accurate assessment of purity is crucial. A combination of the following techniques is recommended for a comprehensive analysis.
-
Gas Chromatography (GC): Excellent for volatile and thermally stable compounds. Different detector types can be used for enhanced sensitivity and selectivity.[5][6] For sulfur-containing compounds like thiophenes, a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) offers high selectivity.[6][7]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds. A typical method for thiophenic compounds might use a C18 column with a mobile phase of acetonitrile and water.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities. Integration of the proton signals can provide a quantitative measure of purity against a known standard.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to identify impurities, especially when coupled with GC or HPLC (GC-MS, LC-MS).
References
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI. Retrieved from [Link]
-
Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. (2003). Agilent. Retrieved from [Link]
-
Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. (n.d.). ResearchGate. Retrieved from [Link]
-
For each heterocyclic compound, (ii) show what compounds would result from complete hydrolysis. (n.d.). Pearson. Retrieved from [Link]
-
Analysis of Thiophene in Benzene by GC-FPD. (n.d.). Shimadzu. Retrieved from [Link]
-
Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. (n.d.). Shimadzu. Retrieved from [Link]
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024). ACS Publications. Retrieved from [Link]
- Thiophene-2-carboxylic-acid derivatives and process for their preparation. (n.d.). Google Patents.
- Thiophene-2-carboxylic acid. (n.d.). Google Patents.
- Preparation method of 2-thiophenecarboxylic acid. (n.d.). Google Patents.
-
A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. (2011). Zeitschrift für Naturforschung B. Retrieved from [Link]
-
A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. (2022). ACS Omega. Retrieved from [Link]
-
Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
2-Thiophenecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. (2022). National Institutes of Health. Retrieved from [Link]
-
Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. (n.d.). Science of Synthesis. Retrieved from [Link]
-
NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (2018). Farmacia Journal. Retrieved from [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. US2462697A - Thiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 4. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 5. agilent.com [agilent.com]
- 6. Analysis of Thiophene in Benzene by GC-FPD : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. shimadzu.com [shimadzu.com]
- 8. mdpi.com [mdpi.com]
Common side reactions with Thiophene-2-carboxylic anhydride
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Thiophene-2-carboxylic anhydride (CAS: 25569-97-5). Our goal is to move beyond simple protocols and equip you with the foundational knowledge to anticipate, troubleshoot, and resolve common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Reactivity & Stability
Question 1: My yield is consistently low, and I recover a significant amount of thiophene-2-carboxylic acid. What is happening?
Answer: This is the most common issue encountered and is almost always due to premature hydrolysis of the anhydride. This compound is highly sensitive to moisture.[1][2] When exposed to water, even in trace amounts from solvents, glassware, or the atmosphere, it will readily hydrolyze back to two equivalents of thiophene-2-carboxylic acid, rendering it inactive for your desired acylation reaction.[3][4]
-
Causality: The carbonyl carbons of the anhydride are highly electrophilic. Water acts as a nucleophile, attacking a carbonyl carbon in a nucleophilic acyl substitution reaction. The resulting leaving group is a resonance-stabilized thiophene-2-carboxylate anion, which is then protonated. This process is thermodynamically favorable.
Question 2: I'm observing significant charring or the formation of an insoluble black/brown tar in my reaction vessel, particularly when using strong Lewis acids. Why does this occur?
Answer: This phenomenon, often referred to as resinification or polymerization, is a known side reaction when acylating thiophene and its derivatives under harsh Friedel-Crafts conditions.[5] The thiophene ring, while aromatic, is susceptible to degradation and polymerization in the presence of strong acids.
-
Causality: Strong Lewis acids (e.g., AlCl₃) can coordinate not only to the anhydride but also to the sulfur atom of the thiophene ring, activating it towards electrophilic attack in an uncontrolled manner. This can initiate a cascade of polymerization reactions, leading to intractable tars and significantly reducing the yield of the desired acylated product. The use of milder catalysts is often recommended to avoid this.[5]
Section 2: Acylation-Specific Side Reactions
Question 3: In my Friedel-Crafts acylation of a substituted thiophene, I'm getting a mixture of isomers. How can I improve the regioselectivity?
Answer: While acylation of thiophene itself predominantly occurs at the 2-position, the presence of substituents on the ring directs the position of further electrophilic substitution. Furthermore, even in the acylation of unsubstituted thiophene, minor formation of the 3-acylated product can occur.[6]
-
Causality: The regiochemical outcome is dictated by the electronic and steric effects of the substituents already on the thiophene ring.
-
Electron-Donating Groups (EDGs) at the 2-position will typically direct acylation to the 5-position.
-
Electron-Withdrawing Groups (EWGs) at the 2-position will deactivate the ring but tend to direct acylation to the 4- or 5-position, often resulting in mixtures.
-
-
Troubleshooting:
-
Lower Reaction Temperature: Reducing the temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Choice of Catalyst: Switching to a bulkier or milder Lewis acid can improve steric hindrance and favor attack at a less-hindered position.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates, thereby affecting the product ratio. Experiment with different anhydrous solvents (e.g., CS₂, nitrobenzene, dichloromethane).
-
Question 4: My reaction stalls and fails to go to completion, even with a stoichiometric amount of anhydride. What could be the cause?
Answer: Incomplete conversion is a frequent issue. While moisture is a primary suspect (see Question 1), other factors can contribute. Acylation reactions using anhydrides often require an excess of the acylating agent to drive the reaction to completion.[6][7]
-
Causality: The reaction equilibrium may not strongly favor the products, especially if the substrate is deactivated or sterically hindered. Using an excess of the more accessible reagent (often the anhydride) shifts the equilibrium towards the product side according to Le Châtelier's principle. Some published procedures explicitly use a 2:1 or even 3:1 molar ratio of anhydride to substrate to achieve high yields.[6][8]
Troubleshooting Guides & Protocols
Protocol 1: Ensuring Anhydrous Reaction Conditions
Low yields are frequently traced back to inadequate drying procedures.[4] This protocol ensures all components are rigorously prepared.
-
Glassware Preparation:
-
Clean all glassware thoroughly.
-
Dry in an oven at >120°C for at least 4 hours (overnight is preferred).
-
Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of a dry, inert gas (Argon or Nitrogen).
-
-
Solvent Preparation:
-
Use only high-purity, anhydrous grade solvents.
-
For highly sensitive reactions, it is best to freshly distill solvents from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for dichloromethane).
-
Store dried solvents over activated 3Å or 4Å molecular sieves under an inert atmosphere.
-
-
Reagent Handling:
-
Handle this compound in a glovebox or under a positive pressure of inert gas.
-
Weigh it out quickly and seal the container immediately.
-
Ensure your substrate (amine, alcohol, etc.) is also anhydrous. If it is a solid, dry it in a vacuum oven. If it is a liquid, dry it over a suitable agent.
-
Data Summary: Solvent Drying and Purity
| Solvent | Drying Agent | Recommended Max H₂O (ppm) | Verification Method |
|---|---|---|---|
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | < 30 | Karl Fischer Titration |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | < 50 | Karl Fischer Titration |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | < 30 | Karl Fischer Titration |
| Toluene | Sodium/Benzophenone | < 30 | Karl Fischer Titration |
Visualizing Common Reaction Pitfalls
Diagram 1: The Hydrolysis Side Reaction
This diagram illustrates the primary deactivation pathway for this compound in the presence of water.
Caption: Hydrolysis of the anhydride by trace moisture.
Diagram 2: Desired Acylation vs. Polymerization
This workflow shows the critical decision point influenced by the choice of catalyst.
Caption: Catalyst choice dictates the reaction outcome.
Protocol 2: Troubleshooting Incomplete Reactions
If you have confirmed anhydrous conditions and still face incomplete conversion, follow this logical flow.
Diagram 3: Troubleshooting Flowchart for Incomplete Conversion
Caption: A logical guide to resolving stalled reactions.
References
- A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024).
- For each heterocyclic compound, (ii) show what compounds would result from complete hydrolysis. (a) (b) (c). Pearson.
- This compound CAS#: 25569-97-5. ChemicalBook.
- Acylation of thiophene.
- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c
- Acylation of thiophene.
- Thiophene-2-carboxylic acid anhydride | CAS 25569-97-5. chem960.com.
- Technical Support Center: Anhydrous Conditions for Pyridine-2-carboxylic Anhydride Reactions. Benchchem.
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- 2. 25569-97-5(Thiophene-2-carboxylic acid anhydride) | Kuujia.com [kuujia.com]
- 3. For each heterocyclic compound,(ii) show what compounds would res... | Study Prep in Pearson+ [pearson.com]
- 4. benchchem.com [benchchem.com]
- 5. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. tsijournals.com [tsijournals.com]
Storage and stability issues of Thiophene-2-carboxylic anhydride
Welcome to the technical support center for Thiophene-2-carboxylic Anhydride (CAS: 25569-97-5). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, stability, and handling of this valuable synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you troubleshoot issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the properties and handling of this compound.
Q1: What is this compound and what are its key chemical properties?
This compound, also known as 2-Thienic anhydride, is a symmetrical anhydride derived from thiophene-2-carboxylic acid.[1] It is a highly reactive acylating agent used as an intermediate in organic synthesis.[2] Its most critical property is its high sensitivity to moisture.[2]
| Property | Value | Source |
| CAS Number | 25569-97-5 | [2] |
| Molecular Formula | C₁₀H₆O₃S₂ | [1] |
| Molecular Weight | 238.28 g/mol | [1] |
| Appearance | Typically a solid | N/A |
| Melting Point | 58-61°C | [2] |
| Key Sensitivity | Moisture Sensitive | [2] |
Q2: What is the primary degradation pathway for this compound?
The primary and most rapid degradation pathway is hydrolysis. As a reactive anhydride, it readily reacts with water, including atmospheric moisture, to break down into two equivalents of its parent acid, thiophene-2-carboxylic acid.[2] This conversion is often the root cause of failed or low-yielding reactions.
Q3: How must I store this compound to maintain its purity and reactivity?
Proper storage is absolutely critical. The material must be rigorously protected from moisture to prevent hydrolysis.
-
Primary Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]
-
Best Practice (Long-Term): For long-term storage or after the original seal is broken, store the container inside a desiccator with a functional desiccant (e.g., Drierite) or within an inert atmosphere glovebox.[5] Storing under an inert gas like argon or nitrogen is highly recommended.
Q4: What safety precautions should be taken when handling this reagent?
Standard laboratory personal protective equipment (PPE) is required. This includes safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[6] All handling of the solid should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[4] Avoid all contact with skin and eyes.[6][7]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My acylation reaction is sluggish, incomplete, or has a very low yield.
This is the most common issue reported and is almost always linked to reagent quality.
-
Likely Cause: The this compound has likely been compromised by moisture, leading to its hydrolysis into thiophene-2-carboxylic acid. The actual concentration of the active anhydride in your reagent bottle is much lower than you assume. The presence of the carboxylic acid byproduct can also interfere with some reaction mechanisms.
-
Troubleshooting Steps:
-
Verify Purity: Do not assume the reagent is pure, especially if the bottle is old or has been opened multiple times. Perform a quick purity check (see Protocol 1). A melting point determination is a simple first step; hydrolyzed material will have a much higher and broader melting range, closer to that of thiophene-2-carboxylic acid (125-127°C).[8][9]
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the anhydride.
-
Ensure Anhydrous Conditions: Your reaction solvent and other reagents must be scrupulously dry. Use freshly distilled anhydrous solvents and ensure any amine bases or nucleophiles are free of water.
-
Review Stoichiometry: If your anhydride has partially hydrolyzed, you are not adding the stoichiometric amount you calculated. You may need to use a larger excess of a partially hydrolyzed reagent, but this is not ideal as it introduces impurities. The best solution is to use pure starting material.
-
Problem 2: My purified product is contaminated with an acidic impurity that is difficult to separate.
-
Likely Cause: The impurity is almost certainly thiophene-2-carboxylic acid from the hydrolysis of your starting material. Its polarity can be similar to many acylated products, complicating chromatographic purification.
-
Troubleshooting Steps:
-
Aqueous Wash: Before final purification, perform a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) of your organic reaction mixture. This will deprotonate the thiophene-2-carboxylic acid, forming the water-soluble carboxylate salt, which will be extracted into the aqueous layer.[10]
-
Preventative Action: The best solution is to prevent the impurity from being present in the first place. Use high-purity, properly handled anhydride to minimize the formation of the carboxylic acid.
-
Problem 3: The solid in my reagent bottle is clumped, discolored, or appears "wet".
-
Likely Cause: This is a clear visual indicator of significant moisture absorption and degradation.[11] Anhydrides are typically free-flowing crystalline solids; clumping indicates hygroscopic behavior and likely hydrolysis. Discoloration can indicate decomposition due to heat or other contaminants.
-
Troubleshooting Steps:
-
Do Not Use: It is highly inadvisable to use the reagent for any reaction where stoichiometry and purity are important. The material is compromised.
-
Confirm and Discard: You can confirm degradation via a melting point test or spectroscopy (see Protocol 1), but the visual evidence is often sufficient. The reagent should be discarded according to your institution's hazardous waste disposal procedures.[12]
-
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing issues when using this compound.
Caption: Troubleshooting workflow for low-yield reactions.
Scientific Background & Mechanisms
Understanding the chemical principles behind the instability of this compound is key to preventing issues.
The Mechanism of Hydrolysis
Carboxylic acid anhydrides are strong electrophiles due to the presence of two carbonyl groups. The carbonyl carbons carry a significant partial positive charge, making them highly susceptible to attack by nucleophiles. Water, although a weak nucleophile, is potent enough to react with the anhydride, especially given its typical high concentration in the atmosphere.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The oxygen atom of a water molecule attacks one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a molecule of thiophene-2-carboxylic acid, which is a stable leaving group (as its carboxylate conjugate base is resonance-stabilized).[13] The resulting protonated carboxylic acid is then deprotonated by another water molecule, regenerating the acid catalyst and yielding the second molecule of thiophene-2-carboxylic acid.
Caption: The hydrolysis degradation pathway.
Protocols & Best Practices
Protocol 1: Rapid Purity Assessment of this compound
Before using the reagent in a sensitive reaction, perform one of these quick checks.
A. By Melting Point:
-
Carefully pack a small amount of the solid into a melting point capillary tube.
-
Use a calibrated melting point apparatus to determine the melting range.
-
Interpretation:
B. By FT-IR Spectroscopy:
-
Acquire an FT-IR spectrum of the solid (e.g., using a diamond ATR attachment).
-
Interpretation:
-
Pure Anhydride: Look for two characteristic C=O stretching peaks for the anhydride functional group, typically found around 1750-1850 cm⁻¹ and 1700-1770 cm⁻¹. There should be a complete absence of a broad O-H stretch.
-
Hydrolyzed Sample: The presence of thiophene-2-carboxylic acid will be indicated by a very broad O-H stretching band from ~2500-3300 cm⁻¹ and a shift of the C=O peak to the typical carboxylic acid range (~1680-1710 cm⁻¹). The distinct two-peak anhydride signal will be diminished or absent.
-
Protocol 2: Best Practices for Handling and Dispensing
-
Preparation: If not working in a glovebox, allow the reagent bottle to warm to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Flush the headspace of the bottle with a dry, inert gas (argon or nitrogen) immediately before opening.
-
Dispensing: Quickly weigh the desired amount of the solid and transfer it to your reaction vessel, which should already be under an inert atmosphere.
-
Resealing: Before resealing the reagent bottle, flush the headspace again with inert gas. Secure the cap tightly and wrap the cap/neck area with Parafilm® as an extra barrier.
-
Storage: Immediately return the bottle to a desiccator for storage.
References
-
THIOPHENE-2-CARBOXYALDEHYDE CAS No 98-03-3 - Safety Data Sheet. Loba Chemie. [Link]
-
2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS. Loba Chemie. [Link]
- US4257958A - Stabilized acid anhydrides.
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]
-
A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B. [Link]
-
Safety Data Sheet - 4-aminothiophene-2-carboxylic acid. Angene Chemical. [Link]
-
Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Cole-Parmer. [Link]
-
Thiophene-2-carboxylic acid. Wikipedia. [Link]
-
The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Organic Chem Review: Predict Products of Reactions w/ Carboxylic Acid Anhydrides. Kaplan MCAT Prep - YouTube. [Link]
-
Carboxylic acid reactions overview. Khan Academy. [Link]
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- 12. fishersci.com [fishersci.com]
- 13. m.youtube.com [m.youtube.com]
How to increase the reactivity of Thiophene-2-carboxylic anhydride
Welcome to the technical support center for Thiophene-2-carboxylic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. Here, we address common challenges and frequently asked questions in a direct, problem-solving format to enhance the success of your experiments.
Troubleshooting Guide: Enhancing Reactivity
This section addresses the most common issue encountered during experiments: insufficient reactivity of this compound in acylation reactions.
Question 1: My acylation reaction is proceeding slowly or stalling, resulting in low yields. What are the primary causes and how can I troubleshoot this?
Answer: Low reactivity in acylation reactions using this compound is a frequent challenge. While anhydrides are generally more reactive than their corresponding carboxylic acids, their electrophilicity can be insufficient for reactions with weak nucleophiles or sterically hindered substrates.[1] The thiophene ring itself, being an electron-rich aromatic system, can influence the reactivity of the attached anhydride group.
The primary factors to investigate are:
-
Inherent Electrophilicity: The carbonyl carbons of the anhydride may not be sufficiently electron-deficient to react efficiently with your nucleophile (e.g., a hindered alcohol or an aniline with electron-withdrawing groups).
-
Nucleophile Strength: The reaction rate is directly proportional to the strength of your nucleophile.
-
Reaction Conditions: Temperature and solvent choice play a critical role in reaction kinetics and equilibrium.
Initial Troubleshooting Steps:
-
Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely for any signs of decomposition, as thiophene-containing compounds can be sensitive to excessive heat.[2]
-
Solvent Selection: Ensure you are using a dry, aprotic, non-coordinating solvent such as Dichloromethane (DCM), Dichloroethane (DCE), or Acetonitrile (MeCN). Protic solvents (like alcohols) will compete for the anhydride, while highly coordinating solvents (like DMSO or DMF) can sometimes interfere with catalysts.
-
Reagent Purity: Verify the purity of the anhydride. Hydrolysis due to atmospheric moisture will convert it back to thiophene-2-carboxylic acid, which is unreactive under these conditions.[3]
If these initial steps do not sufficiently improve the reaction, the most effective strategy is to actively increase the electrophilicity of the anhydride using a catalyst or an in-situ activating agent.
Question 2: My nucleophile is weak and basic thermal adjustments are insufficient. How can I catalytically activate this compound?
Answer: Catalytic activation is the preferred method for significantly enhancing the reactivity of anhydrides. The most common approach is the use of a Lewis acid. A Lewis acid coordinates to one of the carbonyl oxygen atoms of the anhydride, withdrawing electron density and making the corresponding carbonyl carbon a much more potent electrophile.[4]
Several Lewis acids are effective for this purpose, with metal triflates being particularly popular due to their high activity and solubility in organic solvents.[5]
| Catalyst | Typical Loading (mol%) | Recommended Solvent | Key Considerations & Insights |
| **Copper(II) Triflate (Cu(OTf)₂) ** | 1 - 10 | CH₂Cl₂ (DCM) | Highly efficient, cost-effective, and works under mild conditions. It is often the first choice for acylating alcohols and thiols.[4] |
| Scandium(III) Triflate (Sc(OTf)₃) | 1 - 5 | CH₂Cl₂, MeCN | A very powerful Lewis acid, often effective where others fail. However, it is more expensive and can be extremely hygroscopic. |
| Bismuth(III) Triflate (Bi(OTf)₃) | 2 - 10 | MeCN, DCE | A water-tolerant Lewis acid, which can be advantageous in some applications, though rigorous anhydrous conditions are still recommended for anhydrides. |
| Indium(III) Triflate (In(OTf)₃) | 5 - 10 | CH₂Cl₂ | Effective for a range of acylation reactions, including those involving tertiary alcohols.[5] |
Causality: The catalytic cycle involves the coordination of the metal triflate to the anhydride, which polarizes the C=O bond. The nucleophile then attacks the activated carbonyl carbon. A subsequent proton transfer and dissociation of the product regenerates the Lewis acid catalyst.[4] This catalytic turnover means only a small amount of Lewis acid is required, minimizing waste and potential side reactions.
Question 3: I want to avoid metal catalysts. Are there any metal-free methods to form a more reactive acylating agent in situ?
Answer: Yes, an excellent metal-free strategy is to convert the this compound into a more reactive mixed anhydride in the reaction flask. This is achieved by adding a highly electrophilic activating agent.
Methanesulfonyl Chloride (MsCl) Activation: A highly effective method involves the use of methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base like triethylamine (Et₃N).[6]
Mechanism of Activation:
-
This compound reacts with MsCl and Et₃N.
-
This reaction generates a mixed anhydride intermediate (thiophene-2-carboxylic methanesulfonic anhydride).
-
This mixed anhydride is significantly more reactive than the starting anhydride because the methanesulfonate group is an outstanding leaving group.
-
The nucleophile preferentially attacks the thiophene-2-carbonyl carbon, displacing the stable methanesulfonate anion and driving the reaction to completion with high efficiency.[6]
This method is particularly powerful as it not only activates the anhydride but also prevents the formation of thiophene-2-carboxylic acid as a byproduct, which can complicate purification and limit theoretical yield to 50% in reactions with symmetric anhydrides.[6]
This diagram outlines the decision-making process when encountering low yields with this compound.
Caption: Decision workflow for enhancing anhydride reactivity.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Acylation
This protocol provides a starting point for using Cu(OTf)₂ as a catalyst. It should be optimized for your specific substrate.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the nucleophile (1.0 mmol, 1.0 equiv) and Copper(II) triflate (Cu(OTf)₂, 0.02 mmol, 0.02 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (5 mL) via syringe. Stir the mixture until the catalyst dissolves.
-
Anhydride Addition: In a separate dry vial, dissolve this compound (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane (3 mL). Add this solution dropwise to the reaction flask at room temperature over 5 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for In Situ Activation with MsCl
This protocol is adapted from a general method for anhydride activation and should be optimized.[6]
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas.
-
Reagent Addition: Dissolve this compound (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Activation: To this solution, add methanesulfonyl chloride (MsCl, 0.55 mmol, 1.1 equiv) followed by the dropwise addition of triethylamine (Et₃N, 1.1 mmol, 2.2 equiv). Stir the mixture at -78°C for 30 minutes to form the mixed anhydride.
-
Nucleophile Addition: Add the nucleophile (1.1 mmol, 2.2 equiv) to the reaction mixture at -78°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS). Reaction times are typically very short (5 min to 2 h).[6]
-
Workup: Quench the reaction with 1M HCl. Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
-
Q: Can I use a Brønsted acid instead of a Lewis acid?
-
A: While some strong protic acids like phosphoric acid have been used in Friedel-Crafts acylation of thiophene,[2] their use to activate an anhydride for reaction with an alcohol or amine is not standard. They are more likely to catalyze hydrolysis of the anhydride or promote unwanted side reactions with the thiophene ring, such as polymerization.[7] Lewis acids offer more controlled and selective activation.
-
-
Q: My reaction involves a sensitive functional group. Which activation method is milder?
-
A: Lewis acid catalysis, particularly with Cu(OTf)₂ at low loadings (1-2 mol%), is generally considered very mild.[4] The in situ activation with MsCl is also performed under mild temperature conditions, but the presence of a stoichiometric amount of base (Et₃N) and the highly reactive intermediate may not be compatible with all functional groups. A preliminary compatibility check is advised.
-
-
Q: Why is it important to use anhydrous conditions?
-
A: Water readily reacts with this compound in a process called hydrolysis, converting it back to two molecules of thiophene-2-carboxylic acid.[3] This not only consumes your acylating agent but also introduces an acidic byproduct that can complicate the reaction and purification.
-
References
- Vertex AI Search. (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.
- Thieme Connect. (2018). Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions.
- ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
- Chemistry Steps. (n.d.). Preparation and Reaction Mechanisms of Carboxylic Anhydrides.
- ResearchGate. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory.
- Request PDF. (n.d.). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations.
- Organic Chemistry Portal. (2002). Lewis acid catalyzed acylation reactions: scope and limitations.
- BenchChem. (2025). Technical Support Center: Anhydrous Conditions for Pyridine-2-carboxylic Anhydride Reactions.
- Slideshare. (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene.
- Slideshare. (n.d.). THIOPHENE.
Sources
- 1. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]
Technical Support Center: Monitoring Thiophene-2-carboxylic Anhydride Reactions by TLC & HPLC
Welcome to the Technical Support Center for monitoring reactions involving thiophene-2-carboxylic anhydride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and accurate monitoring of your chemical transformations using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Introduction: The Challenge of Monitoring this compound Reactions
This compound is a valuable reagent in organic synthesis, primarily utilized for the acylation of nucleophiles such as amines and alcohols. Effective reaction monitoring is crucial to determine reaction completion, identify byproducts, and optimize reaction conditions. However, the inherent reactivity of the anhydride functional group presents unique analytical challenges. The primary competing reaction is hydrolysis to thiophene-2-carboxylic acid, which can occur in situ during the reaction or, critically, during the analytical procedure itself.[1][2] This guide provides the expertise to navigate these challenges, ensuring reliable analytical data.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during TLC or HPLC analysis in a question-and-answer format, providing causal explanations and actionable solutions.
TLC Troubleshooting
Question 1: My TLC plate shows a streak from the baseline for my reaction mixture, making it impossible to interpret.
Answer: Streaking on a TLC plate is a common issue when analyzing reactions with this compound and can stem from several factors:
-
Cause A: Hydrolysis on the Silica Plate: Silica gel is slightly acidic and contains surface silanol groups (Si-OH) that can catalyze the hydrolysis of the anhydride to the more polar thiophene-2-carboxylic acid directly on the plate.[3][4] The carboxylic acid, being significantly more polar, interacts strongly with the silica gel, leading to streaking.[5]
-
Cause B: Sample Overloading: Applying too concentrated a sample can saturate the stationary phase, causing the spots to streak.
-
Solution: Dilute your reaction mixture aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) before spotting it on the TLC plate.
-
-
Cause C: Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent (like DMF or DMSO), it can disrupt the initial interaction with the stationary phase, leading to band broadening and streaking.
-
Solution: If possible, dilute the aliquot in a less polar solvent before spotting. Alternatively, after spotting, place the TLC plate under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[4]
-
Question 2: I see a new spot in my reaction mixture on the TLC plate that has a very low Rf, even at the start of the reaction. Is this a side product?
Answer: While it could be a reaction byproduct, it is highly probable that this is thiophene-2-carboxylic acid, formed by the hydrolysis of your starting anhydride.
-
Plausible Scenario: this compound can be sensitive to ambient moisture or trace amounts of water in the reaction solvent. The resulting carboxylic acid is significantly more polar than the anhydride and will thus have a much lower Retention Factor (Rf) on a normal-phase silica TLC plate.
-
Validation: To confirm this, you should run a co-spot TLC. On the same plate, spot your reaction mixture, a standard of pure this compound, and a standard of thiophene-2-carboxylic acid. If the low Rf spot in your reaction mixture aligns with the thiophene-2-carboxylic acid standard, you have confirmed its identity.
Question 3: My starting anhydride and the acylated product have very similar Rf values, making it difficult to monitor the reaction's progress.
Answer: Poor separation between two components on TLC indicates that the chosen eluent system has insufficient selectivity.
-
Solution 1: Adjust Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. A good starting point for reactions involving this compound is a mixture of hexane and ethyl acetate.[6] Try different ratios such as 4:1, 3:1, 2:1, and 1:1 (Hexane:Ethyl Acetate) to find the optimal separation.
-
Solution 2: Change Solvent System: If adjusting the polarity of a two-component system is insufficient, switch to a different solvent mixture. For example, a dichloromethane/methanol system can offer different selectivity.[7]
-
Solution 3: Use a Longer TLC Plate: A longer plate provides a greater distance for the solvent to travel, which can improve the resolution between spots with close Rf values.
HPLC Troubleshooting
Question 4: I am analyzing my reaction by reverse-phase HPLC, and I am seeing a broad, tailing peak for what I believe is the thiophene-2-carboxylic acid.
Answer: Peak tailing for acidic compounds in reversed-phase HPLC is a frequent problem, often caused by secondary interactions with the stationary phase.
-
Cause: Silanol Interactions: Residual, un-endcapped silanol groups on the surface of C18 silica columns are acidic. At a mobile phase pH above their pKa, these silanols become deprotonated and negatively charged. The ionized thiophene-2-carboxylic acid can then undergo undesirable ionic interactions with these sites, leading to peak tailing.[8][9]
-
Solution: Control the Mobile Phase pH: To ensure the thiophene-2-carboxylic acid is in its neutral, protonated form and to suppress the ionization of the silanol groups, the mobile phase pH should be lowered. Adding an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the aqueous component of your mobile phase is highly effective. A mobile phase pH of around 2.5 to 3.5 is a good starting point for acidic analytes.[10][11]
Question 5: I am injecting a sample of my reaction mixture, and I see a peak for the anhydride, but its area seems to decrease with subsequent injections of the same sample. What is happening?
Answer: This suggests that your this compound is not stable under your HPLC analysis conditions.
-
Cause: On-Column or In-Solution Hydrolysis: The aqueous component of the reversed-phase mobile phase can cause the hydrolysis of the anhydride to the carboxylic acid.[1][2] This may be happening in the sample vial while waiting for injection or on the column itself during the analysis.
-
Solution 1: Minimize Sample Time in Aqueous Solution: Prepare your sample for injection immediately before placing it in the autosampler. If possible, use a cooled autosampler to slow down the hydrolysis rate in the vial.
-
Solution 2: Use a Faster Gradient: A rapid HPLC gradient will minimize the time the anhydride spends on the column, reducing the opportunity for on-column hydrolysis.
-
Solution 3: Optimize Mobile Phase Composition: While water is necessary for reversed-phase chromatography, you can experiment with starting your gradient with a higher percentage of the organic modifier (e.g., acetonitrile or methanol) to reduce the initial exposure to water, provided you still achieve retention of your analytes.
Question 6: I am not seeing a peak for my anhydride at all, only for the carboxylic acid, even when I analyze a pure standard.
Answer: This is a more extreme case of the instability issue and points to rapid degradation.
-
Cause A: Highly Reactive Anhydride: this compound may be particularly susceptible to hydrolysis.
-
Cause B: Contaminated Solvents: Ensure your organic solvent (acetonitrile or methanol) is not contaminated with water. Use high-purity, HPLC-grade solvents.
-
Troubleshooting Steps:
-
Prepare a fresh standard of the anhydride in anhydrous acetonitrile.
-
Inject this standard using a very fast gradient method to minimize analysis time.
-
If you still only observe the carboxylic acid peak, it confirms the rapid hydrolysis under these conditions. In such cases, HPLC may not be the ideal tool for quantifying the anhydride directly. Instead, you can monitor the reaction by observing the disappearance of the starting nucleophile (amine/alcohol) and the appearance of the acylated product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting TLC solvent system for monitoring an acylation reaction with this compound?
A1: A mixture of hexanes and ethyl acetate is an excellent starting point.[6] Begin with a ratio of 3:1 (Hexane:Ethyl Acetate) and adjust the polarity based on the observed separation. The anhydride will be the least polar component, followed by the acylated product. The starting amine or alcohol will be more polar, and the thiophene-2-carboxylic acid (hydrolysis byproduct) will be the most polar, often remaining close to the baseline without an acidic modifier in the eluent.
Q2: How can I visualize the spots on my TLC plate?
A2: Thiophene derivatives are often UV-active due to their conjugated system. Therefore, the primary, non-destructive visualization method is to use a UV lamp at 254 nm.[8][12] The compounds will appear as dark spots on a fluorescent green background. For compounds that are not UV-active or for better visualization, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidizing stain that will visualize most organic compounds as yellow/brown spots on a purple background.[13] There are also specific stains for anhydrides, such as a hydroxylamine/ferric chloride spray, though these are less commonly used for routine reaction monitoring.[13][14]
Q3: What type of HPLC column is best suited for analyzing this compound reactions?
A3: A standard reversed-phase C18 column is the most common and suitable choice for this type of analysis.[9] These columns provide good retention for the relatively non-polar anhydride and its derivatives. Look for a column with good end-capping to minimize silanol interactions, which will improve the peak shape of the acidic hydrolysis product.
Q4: Do I need to use a buffer in my HPLC mobile phase?
A4: While a buffer is not strictly necessary if you are using an acid modifier like formic acid or TFA to control the pH, it can improve the robustness and reproducibility of your method, especially for the acidic components.[9] If you choose to use a buffer, a formate or acetate buffer at a concentration of 10-25 mM is a good choice for maintaining a low pH.[15][16]
Q5: Can I use mass spectrometry (MS) detection with my HPLC?
A5: Yes, LC-MS is an excellent technique for analyzing these reactions as it provides mass information that can confirm the identity of your starting materials, products, and byproducts. If you are using LC-MS, it is crucial to use volatile mobile phase modifiers. Formic acid is an excellent choice. Avoid non-volatile acids like phosphoric acid, as they will contaminate the mass spectrometer.
Part 3: Protocols and Data
Baseline TLC Protocol for Monitoring Acylation
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, gently draw a baseline approximately 1 cm from the bottom edge.
-
Sample Preparation: Take a small aliquot (1-2 drops) from your reaction mixture and dilute it with ~0.5 mL of ethyl acetate. Prepare standards of your starting materials (e.g., the amine/alcohol and this compound) and your expected product if available, also in ethyl acetate.
-
Spotting: Using separate capillary tubes, spot the diluted reaction mixture, the starting materials, and the product on the baseline. It is also highly recommended to do a "co-spot" where you spot the reaction mixture and the starting material in the same lane to aid in identification.
-
Development: Prepare a developing chamber with a filter paper liner. Add the chosen eluent (e.g., 3:1 Hexane:Ethyl Acetate with 0.5% acetic acid) to a depth of about 0.5 cm. Place the TLC plate in the chamber, ensuring the eluent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. If necessary, further visualize with a potassium permanganate stain.
Recommended HPLC Method Parameters
The following table provides a starting point for developing a robust HPLC method for monitoring this compound reactions.
| Parameter | Recommendation | Rationale |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm | Standard for reversed-phase separation of small organic molecules.[17] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifies the mobile phase to ensure good peak shape for acidic compounds. Volatile and MS-compatible. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier with good UV transparency and low viscosity. |
| Gradient | 10% to 95% B over 10 minutes | A standard gradient to elute a range of polarities from the carboxylic acid to the less polar anhydride and product. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 230 nm and 280 nm | Thiophene derivatives typically have strong absorbance in this range. |
| Injection Vol. | 5-10 µL | A smaller volume can help prevent column overload. |
Visualizations
References
- uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Determination of aliphatic anhydrides and acids by reversed-phase liquid chrom
- EPFL. (n.d.).
- Scribd. (n.d.).
- ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
- Benchchem. (n.d.). Troubleshooting Peak Tailing in HPLC Analysis of C.I. Acid Violet 48: A Technical Support Guide.
- LCGC International. (2023).
- ACS Publications. (2024).
- HPLC Troubleshooting Guide. (n.d.).
- Thin Layer Chrom
- GL Sciences. (n.d.). Analysis of Phthalic Acid Effect of Mobile Phase pH on Retention Time.
- SiliCycle. (n.d.).
- WSU. (n.d.). Monitoring Reactions by TLC.
- ResearchGate. (n.d.). Phase-separation into anhydride-droplets inhibits anhydride hydrolysis....
- SiliCycle. (n.d.).
- Sigma-Aldrich. (n.d.).
- Reddit. (2016).
- TLC stains. (n.d.).
- Chemistry For Everyone. (2025).
- Biotage. (2023).
- YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs.
- University of Rochester. (n.d.).
- PMC. (2024).
- ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds.
- CHEM 344 Thin Layer Chrom
- Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.
- ResearchGate. (n.d.). Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7),....
- The Royal Society of Chemistry. (n.d.).
- A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. (n.d.).
- ResearchGate. (2020).
- Santa Cruz Biotechnology. (n.d.). This compound.
- ResearchGate. (2018). TLC tailing and carboxylic acid?.
- ACS Publications. (2025). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane.
- Google Patents. (n.d.).
- Agilent. (n.d.).
- SiliCycle. (n.d.).
- LCGC International. (n.d.).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column.
- YouTube. (2021). Alcoholysis and Hydrolysis of Acid Anhydrides.
- YouTube. (2017).
Sources
- 1. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 7. silicycle.com [silicycle.com]
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Technical Support Center: Optimizing Reaction Conditions for Thiophene-2-carboxylic anhydride
Welcome to the technical support center for Thiophene-2-carboxylic anhydride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. As an acylating agent, this compound is instrumental in introducing the 2-thenoyl group, a key structural motif in many pharmaceutical compounds and fine chemicals.[1] However, its reactivity and stability profile present unique challenges. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges and optimize your reaction outcomes.
Section 1: Frequently Asked Questions - The Essentials
This section addresses fundamental questions regarding the nature, handling, and preparation of this compound.
Q1: What is this compound and what are its primary applications?
A: this compound (also known as 2-Thienic anhydride) is the symmetrical anhydride of Thiophene-2-carboxylic acid.[2] Its primary function is to act as a potent acylating agent. It is used in a variety of organic transformations, most notably:
-
Friedel-Crafts Acylation: To attach a thiophene-2-carbonyl group to aromatic and heteroaromatic rings. This is a cornerstone reaction in the synthesis of intermediates for pharmaceuticals.[3][4]
-
Esterification and Amidation: To form esters and amides of Thiophene-2-carboxylic acid, which are common precursors in drug discovery pipelines.[1]
-
Synthesis of Ketones: Reaction with organometallic reagents.
The 2-thenoyl moiety it provides is a key component in drugs like the anti-inflammatory Suprofen.[5]
Q2: How must I handle and store this compound to ensure its integrity?
A: this compound is highly susceptible to hydrolysis.[6] Exposure to atmospheric moisture will readily convert it back to Thiophene-2-carboxylic acid, rendering it inactive for acylation.
-
Storage: Store the reagent in a tightly sealed container, preferably within a desiccator containing a drying agent like Drierite® or under an inert atmosphere (e.g., nitrogen or argon). A cool, dry place is essential.[7]
-
Handling: Always handle the anhydride in a dry environment. If possible, use a glovebox or a glovebag. At a minimum, ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents and reagents. Always blanket the reaction vessel with an inert gas.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.[8][9]
Q3: My supplier has a long lead time. Can I prepare this compound in the lab?
A: Yes, it can be prepared fresh before use, which is often the best practice to ensure high reactivity. A common and effective method involves the activation of Thiophene-2-carboxylic acid. While various coupling agents can be used, a straightforward method utilizes oxalyl chloride and a catalytic amount of triphenylphosphine oxide (TPPO), which generates the anhydride with gaseous byproducts that are easily removed.[10] A detailed protocol is provided in Section 3.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to directly address specific problems you may encounter during your experiments.
Problem: Low or No Product Yield
Q: My Friedel-Crafts acylation using this compound is resulting in a very low yield or only starting material. What are the likely causes and how can I improve the outcome?
A: Low yield is a frequent issue stemming from several potential factors. The key is to systematically investigate the quality of your reagents and the reaction parameters.
-
Cause: Degraded Anhydride. The most common culprit is the hydrolysis of the anhydride. If you see Thiophene-2-carboxylic acid in your starting material (via TLC or ¹H NMR), the anhydride has degraded.
-
Solution: Use freshly prepared anhydride or a newly opened bottle from a reliable supplier. When weighing, do so quickly and in a dry environment.
-
-
Cause: Inactive Catalyst. Lewis acid catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) are also moisture-sensitive. Clumped or discolored catalyst may indicate deactivation.
-
Cause: Insufficient Reaction Temperature. Friedel-Crafts acylations often require heating to overcome the activation energy, especially with moderately activated or deactivated substrates.
-
Cause: Incorrect Stoichiometry. A stoichiometric amount of Lewis acid is often required because it complexes with both the anhydride and the resulting ketone product, temporarily deactivating it.[4]
-
Solution: Ensure you are using at least 1.1 to 1.2 equivalents of the Lewis acid catalyst relative to the anhydride for arenes. For acylation of another thiophene ring, milder conditions and potentially catalytic amounts of a strong protic acid or zeolite are preferable.[13]
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Problem: Formation of Multiple Products or Impurities
Q: My reaction is working, but I'm getting a complex mixture of products. How can I improve the selectivity and minimize impurities?
A: This points to issues with side reactions or regioselectivity. The thiophene ring itself is electron-rich and can be sensitive to the very conditions used to promote acylation.
-
Impurity: Thiophene-2-carboxylic acid. This is the most common impurity, resulting from the reaction of the anhydride with trace water or from an incomplete initial conversion to the anhydride.
-
Solution: Follow rigorous anhydrous procedures as described in Q2. During work-up, this acidic byproduct can be easily removed with a basic wash (e.g., saturated NaHCO₃ solution).[14]
-
-
Side Product: Regioisomers. When acylating a substituted aromatic ring, you may get ortho-, meta-, and para- isomers. When acylating thiophene itself, electrophilic substitution strongly favors the 2-position (alpha to the sulfur). If the 2- and 5-positions are blocked, substitution occurs at the 3- or 4-position.[15]
-
Solution: Regioselectivity is dictated by the substrate's directing groups. This is a fundamental aspect of electrophilic aromatic substitution. For challenging substrates, catalyst choice is key. Bulky solid-acid catalysts like zeolites can sometimes enhance regioselectivity due to steric constraints within their pores.[11]
-
-
Side Product: Polymerization/Charring. Thiophene and its derivatives can polymerize under strongly acidic conditions, such as with excess AlCl₃ or at high temperatures.[15]
Problem: Difficulty in Reaction Work-up and Product Purification
Q: The work-up for my acylation is difficult, forming emulsions or insoluble materials, and purification by column chromatography is not giving a clean product. What is a better procedure?
A: A robust work-up and purification strategy is critical for obtaining your final compound with high purity.
-
Work-up Procedure: The standard procedure involves quenching the reaction by carefully pouring the mixture into ice-water. The Lewis acid-ketone complex hydrolyzes, and the catalyst is partitioned into the aqueous layer.
-
Troubleshooting Emulsions: If emulsions form during the aqueous wash, try adding a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase, which often helps break the emulsion.
-
Handling Insoluble Aluminum Salts: When using AlCl₃, aluminum hydroxides can precipitate. Add dilute HCl to the quench mixture to keep these salts dissolved.
-
-
Purification Strategy:
-
Initial Wash: Before chromatography, ensure you have thoroughly washed the organic layer. A typical sequence is: 1) Dilute HCl (to remove catalyst residues), 2) Water, 3) Saturated NaHCO₃ (to remove Thiophene-2-carboxylic acid), and 4) Brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Column Chromatography: The primary impurity to separate is often unreacted starting material or regioisomers. A silica gel column using a gradient elution of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity eluent (e.g., 1-2% EtOAc) and gradually increase the polarity.
-
Section 3: Protocols and Methodologies
These protocols provide a starting point for your experiments. Always perform a small-scale test reaction first.
Protocol 1: Laboratory-Scale Preparation of this compound
This procedure is adapted from general methods for anhydride synthesis using oxalyl chloride.[10]
Materials:
-
Thiophene-2-carboxylic acid (1.0 eq)
-
Oxalyl chloride (0.6 eq)
-
Triphenylphosphine oxide (TPPO) (0.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) (1.0 eq)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet bubbler.
-
Dissolve TPPO (0.05 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (0.6 eq) to the solution. Stir for 10 minutes.
-
In a separate flask, dissolve Thiophene-2-carboxylic acid (1.0 eq) and triethylamine (1.0 eq) in anhydrous DCM.
-
Add the carboxylic acid/TEA solution dropwise to the cold reaction mixture via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
The resulting solution of this compound can often be used directly in the next step after filtering off the triethylamine hydrochloride salt. Alternatively, the solvent can be carefully removed under reduced pressure to yield the crude anhydride, which should be used immediately.
Protocol 2: Optimized Friedel-Crafts Acylation of Anisole
Materials:
-
Anisole (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask with a stirrer, condenser, and nitrogen inlet.
-
Add anisole (1.0 eq) and anhydrous DCM to the flask.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Carefully add the anhydrous ZnCl₂ (1.2 eq) to the anisole solution. Note: This may be slightly exothermic.
-
Add the anhydride solution dropwise to the reaction mixture at room temperature.
-
Heat the reaction to reflux (approx. 40 °C for DCM) and monitor its progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to 0 °C and slowly quench by pouring it into a beaker of ice and 1M HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 4: Data and Diagrams
Table 1: Recommended Starting Conditions for Friedel-Crafts Acylation
| Parameter | Recommended Condition | Rationale & Considerations |
| Substrate | Activated/Neutral Arenes | Strongly deactivated rings (e.g., nitrobenzene) are not suitable for Friedel-Crafts acylation.[16] |
| Acylating Agent | This compound | Use 1.0-1.2 equivalents relative to the substrate. |
| Catalyst | ZnCl₂, FeCl₃, Hβ Zeolite | ZnCl₂ is a good starting point. AlCl₃ can be too harsh for thiophene-containing compounds.[17] Zeolites are a milder, reusable option.[3] |
| Catalyst Loading | 1.1 - 1.5 equivalents (Lewis Acid) | Stoichiometric amounts are needed to account for complexation with the product.[4] |
| Solvent | Anhydrous DCM, DCE, CS₂ | Must be anhydrous. Dichloromethane (DCM) or Dichloroethane (DCE) are common. Avoid protic solvents. |
| Temperature | 0 °C to Reflux | Start at a lower temperature and increase as needed. Monitor for decomposition at higher temperatures. |
| Reaction Time | 2 - 24 hours | Highly dependent on substrate reactivity and temperature. Monitor by TLC. |
Diagram: General Mechanism of Lewis Acid-Catalyzed Acylation
This diagram illustrates the key steps in the reaction, providing a basis for understanding how each component functions.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. This compound CAS#: 25569-97-5 [chemicalbook.com]
- 7. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Solved (ii) Thiophene reacts with acetic anhydride and zinc | Chegg.com [chegg.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 15. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 16. benchchem.com [benchchem.com]
- 17. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
Technical Support Center: Removal of Thiophene-2-Carboxylic Acid Byproduct
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of thiophene-2-carboxylic acid (T2CA), a common byproduct in various synthetic routes. Our focus is on explaining the chemical principles behind each purification technique to empower you to make informed decisions for your specific experimental context.
Section 1: Understanding the Impurity: Key Properties of Thiophene-2-Carboxylic Acid (T2CA)
Effective purification begins with a thorough understanding of the impurity's physicochemical properties. Thiophene-2-carboxylic acid is a moderately strong organic acid, and its properties are pivotal in designing a separation strategy.[1][2] Its acidity, in particular, is the characteristic most frequently exploited for its removal.
Table 1: Physicochemical Properties of Thiophene-2-Carboxylic Acid
| Property | Value | Significance for Purification |
| Appearance | White to off-white crystalline solid[3][4][5] | Visual indicator of presence in a crude solid mixture. |
| Molecular Weight | 128.15 g/mol [6][7] | Relevant for characterization and calculating molar equivalents. |
| Melting Point | 125-127 °C[4][5][8] | Can be used as a preliminary purity check via mixed melting point analysis. |
| Boiling Point | 260 °C[4][6][7] | Its high boiling point makes removal by distillation challenging unless the desired product is significantly more volatile. |
| pKa | ~3.5[4][6][8] | Crucial Property. This indicates it is a stronger acid than carbonic acid (pKa ~6.4). Therefore, it can be readily deprotonated by weak bases like sodium bicarbonate to form a water-soluble salt. |
| Solubility | Water: 80 g/L (20 °C); soluble in hot water[4][8] Organic Solvents: Soluble in ethanol, ether; slightly soluble in chloroform[4][8] | High aqueous solubility of its salt form is the basis for removal by basic extraction. Solubility profile guides solvent choice for recrystallization. |
Section 2: Troubleshooting Guide & Purification Strategy Selection
The optimal purification method depends on the properties of your desired compound relative to T2CA. This decision-making flowchart will guide you to the most effective starting point.
Caption: Decision tree for selecting a purification method.
Section 3: Detailed Experimental Protocols
Here we provide step-by-step methodologies for the most common and effective techniques to remove T2CA. Each protocol is designed as a self-validating system, including steps for confirming the removal of the impurity.
Protocol 1: Liquid-Liquid Extraction (Aqueous Basic Wash)
This is the most robust and widely applicable method, leveraging the acidic nature of T2CA.
Causality: By washing an organic solution of the crude product with a mild aqueous base (like sodium bicarbonate), the T2CA (pKa ~3.5) is selectively deprotonated to form its corresponding sodium salt, sodium thiophene-2-carboxylate. This salt is highly polar and thus becomes soluble in the aqueous phase, while the neutral, non-acidic desired product remains in the organic phase.
Caption: Workflow for basic liquid-liquid extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in which your desired product is soluble.
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
-
First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel, invert it, and vent immediately to release the CO₂ gas formed. Shake gently at first, venting frequently, then shake vigorously for 1-2 minutes.
-
Separation: Place the funnel back on a ring stand and allow the two layers to fully separate. The aqueous layer contains the sodium thiophene-2-carboxylate salt.
-
Drain: Drain the lower (aqueous) layer. Note: If using a solvent less dense than water, the organic layer will be on top.
-
Repeat: Repeat the wash process (steps 3-6) one or two more times to ensure complete removal of the T2CA.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove residual water and break any emulsions.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Verification of Removal:
-
TLC Analysis: Spot the crude material, the purified organic layer, and a T2CA standard on a TLC plate. The spot corresponding to T2CA should be absent in the purified lane.
-
¹H NMR Spectroscopy: In the crude sample, T2CA typically shows characteristic aromatic proton signals. These signals should be absent in the spectrum of the purified product.
Protocol 2: Recrystallization
This technique is ideal for solid products when a solvent system is found where the desired product has high solubility at high temperatures but low solubility at low temperatures, while T2CA remains soluble.[9][10]
Step-by-Step Methodology:
-
Solvent Screening: Identify a suitable solvent or solvent pair (e.g., ethanol/water, toluene). The ideal solvent will dissolve your desired product when hot but not when cold, while T2CA should be reasonably soluble even at low temperatures.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Pure crystals of your desired product should precipitate out, leaving T2CA and other impurities in the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Verification of Removal:
-
Melting Point: The purified product should have a sharp melting point that corresponds to the literature value.
-
HPLC/LC-MS Analysis: Compare the purity profile of the crude material to the recrystallized solid.
Section 4: Frequently Asked Questions (FAQs)
Q1: My desired product is also an acid. How can I remove T2CA?
A: This is a challenging scenario. A basic wash is not suitable as it will extract both acids. Your primary methods will be chromatography or fractional crystallization .[9] For chromatography, you may need to use a buffered mobile phase or derivatize the acids to esters before separation. Fractional crystallization relies on finding a solvent where the two acids have significantly different solubilities.
Q2: The basic wash is causing my desired product to degrade. What are my options?
A: Base sensitivity is a common issue.
-
Use a Milder Base: If you are using sodium carbonate, switch to the milder sodium bicarbonate.
-
Limit Contact Time: Perform the extraction quickly and at a low temperature (e.g., in an ice bath).
-
Use an Alternative Method: If any basic wash is problematic, you must use non-basic methods like chromatography, recrystallization, or a scavenger resin.
Q3: I see a persistent spot on my TLC plate corresponding to T2CA after the wash. What should I do?
A: This indicates an incomplete extraction.
-
Increase the Number of Washes: Perform 1-2 additional washes with fresh NaHCO₃ solution.
-
Check pH: Ensure the aqueous layer is basic after the wash. If not, your organic layer may contain other acidic byproducts consuming the base. Add more NaHCO₃ solution.
-
Follow-up with a Silica Plug: If a small amount remains, dissolve your product in a minimal amount of solvent and pass it through a short column ("plug") of silica gel.[11] The polar T2CA will adhere to the silica, while your less polar product elutes.
Q4: Can I use a stronger base like sodium hydroxide (NaOH) for the extraction?
A: It is strongly discouraged unless your desired product is exceptionally robust. Strong bases like NaOH can catalyze side reactions such as hydrolysis of esters, epimerization, or other degradation pathways. Sodium bicarbonate is almost always the preferred choice due to its mildness.
Q5: What are scavenger resins and how can they be used for this purpose?
A: Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of impurities from a solution.[12] For T2CA removal, you would use a basic scavenger resin (e.g., an amine-functionalized silica or polymer). The process is simple: add the resin to your crude product solution, stir for a specified time, and then filter off the resin. The T2CA is now bound to the solid support, leaving a clean solution of your product. This method is excellent for base-sensitive compounds as it avoids an aqueous workup.[12]
References
-
Solubility of Things. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
ChemBK. (2024, April 9). thiophene-2-carboxylic acid. Retrieved from [Link]
-
Solubility of Things. (n.d.). Thiophene-2,5-dicarboxylic acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-thiophene carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10700, 2-Thiophenecarboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2016, December 13). How to remove traces of acidic impurity or water? Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]
-
Stenutz. (n.d.). thiophene-2-carboxylic acid. Retrieved from [Link]
-
Gesynto. (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Retrieved from [Link]
Sources
- 1. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. thiophene-2-carboxylic acid [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 2-噻吩甲酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
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- 12. silicycle.com [silicycle.com]
Methods to prevent hydrolysis of Thiophene-2-carboxylic anhydride
A Guide to Preventing and Troubleshooting Hydrolysis in Experimental Settings
Welcome to the technical support center for Thiophene-2-carboxylic anhydride. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions for a common yet critical challenge: the hydrolysis of this compound. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to hydrolysis?
This compound (C₁₀H₆O₃S₂) is a reactive chemical intermediate used in organic synthesis, particularly for introducing the thiophene-2-carbonyl moiety into molecules.[1][2] Like most carboxylic anhydrides, it is highly susceptible to hydrolysis. The central anhydride linkage contains two electrophilic carbonyl carbons. Water, acting as a nucleophile, can attack one of these carbonyls, leading to the cleavage of the anhydride bond and the formation of two equivalents of Thiophene-2-carboxylic acid.[3][4] This reaction is often undesired as it consumes the anhydride, introduces a byproduct, and can complicate reaction workups and product purification.[3]
Q2: I've just opened a new bottle of this compound. What are the immediate storage precautions I should take?
Proper storage from the moment of receipt is the first line of defense against hydrolysis. Even newly purchased reagents can degrade if not handled correctly.
-
Inert Atmosphere Overlay: Upon opening, immediately flush the headspace of the bottle with a dry, inert gas like argon or nitrogen before resealing. This displaces atmospheric moisture.[5]
-
Desiccator Storage: Store the sealed container inside a desiccator containing an active desiccant such as silica gel or molecular sieves.[6][7] This provides a dry microenvironment, crucial for long-term stability.[8]
-
Refrigeration: Store the desiccator in a cool, dry place, such as a refrigerator (avoiding freezing unless specified by the manufacturer). Lower temperatures decrease the rate of hydrolysis.[3]
Troubleshooting Guide: Common Hydrolysis-Related Issues
Problem 1: My reaction yield is low, and I've isolated Thiophene-2-carboxylic acid as a major byproduct.
This is the most direct evidence of unintended hydrolysis of your starting material. The formation of the carboxylic acid byproduct points to the presence of water in your reaction setup.[3]
Root Cause Analysis & Solutions:
-
Atmospheric Moisture: Anhydrides readily react with moisture from the air.
-
Contaminated Solvents or Reagents: "Anhydrous" or "dry" solvents can absorb moisture if not stored or handled correctly. Other reagents may also contain trace amounts of water.
-
Solution: Use freshly opened bottles of anhydrous solvents or purify solvents using an appropriate drying method (e.g., distillation from a drying agent or passage through a solvent purification system). Ensure all other reagents are anhydrous.
-
-
"Wet" Glassware: Glass surfaces have a thin film of adsorbed water that can be a significant source of contamination, especially in small-scale reactions.[5][10]
Problem 2: My reaction is inconsistent, sometimes working well and other times failing.
Inconsistent results often point to subtle, uncontrolled variables. Trace water contamination is a frequent culprit.
Root Cause Analysis & Solutions:
-
Variable Ambient Humidity: The amount of moisture in the laboratory air can change significantly with weather conditions. A procedure that works on a dry day may fail on a humid one.
-
Reagent Age and Storage History: An older bottle of anhydride, or one that has been opened multiple times without proper precautions, will have a higher content of the hydrolyzed acid.[3]
-
Solution: Use a fresh bottle of this compound for critical reactions. If using an older bottle, consider purifying it if possible, or at least run a control experiment to assess its purity before use. Always flush the headspace with inert gas after each use.
-
Diagram: The Mechanism of Hydrolysis
The following diagram illustrates the nucleophilic attack of water on the anhydride linkage, leading to the formation of two carboxylic acid molecules.
Caption: Mechanism of this compound hydrolysis.
Protocols for Preventing Hydrolysis
Protocol 1: Rigorous Anhydrous Reaction Setup using a Schlenk Line
This protocol is essential for reactions highly sensitive to moisture.
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser).
-
Place the assembled glassware in an oven at >125°C for at least 4 hours, or preferably overnight.[11]
-
Remove the hot glassware and immediately connect it to a Schlenk line.
-
Perform at least three "evacuate-refill" cycles by applying a vacuum to remove air and adsorbed moisture, followed by backfilling with dry argon or nitrogen.[9] Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
-
Reagent Addition (Solids):
-
If this compound is the first reagent, weigh it out quickly in the air and add it to the flask against a positive flow of inert gas.
-
For maximum protection, weigh and add the solid inside a glovebox.[9]
-
-
Solvent and Liquid Reagent Addition:
-
Use a dry, gas-tight syringe to draw the required volume of anhydrous solvent from a Sure/Seal™ bottle or a solvent purification system.[5]
-
Pierce the septum on your reaction flask and add the solvent.
-
Transfer any other liquid reagents using the same syringe technique.
-
-
Running the Reaction:
Table 1: Recommended Aprotic Solvents for Reactions with this compound
Aprotic solvents are recommended as they lack acidic protons (like those in water or alcohols) and cannot act as a source for hydrolysis.[12][13] The choice of solvent will depend on the specific reaction requirements (e.g., temperature, solubility of reagents).
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Acetonitrile (CH₃CN) | 82 | 37.5 | Highly polar, good for dissolving salts. Must be rigorously dried.[14] |
| Dichloromethane (CH₂Cl₂) | 40 | 9.1 | Common, volatile solvent. Ensure it is freshly distilled and dried. |
| Tetrahydrofuran (THF) | 66 | 7.6 | Can form peroxides; use with an inhibitor and ensure it's anhydrous. |
| Toluene | 111 | 2.4 | Nonpolar, useful for higher temperature reactions. |
| 1,4-Dioxane | 101 | 2.2 | Higher boiling point than THF, also a peroxide former. |
Diagram: Decision Workflow for Hydrolysis Prevention
This flowchart provides a logical path to determine the necessary level of precaution for your experiment.
Caption: Decision workflow for selecting appropriate hydrolysis prevention methods.
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
Stream Peak International. (2025). The Role of Desiccants in Pharmaceutical Stability. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]
-
Colorcon. (2024). What Are the Benefits of Desiccants in Pharma?. Retrieved from [Link]
-
Pearson. (n.d.). For each heterocyclic compound, (ii) show what compounds would result from complete hydrolysis. Retrieved from [Link]
-
ResearchGate. (2025). Kinetics of hydrolysis of acetic anhydride by in-situ FTIR spectroscopy. Retrieved from [Link]
-
Longdom Publishing. (2013). Kinetic Modeling of the Hydrolysis of Acetic Anhydride at Higher Temperatures using Adiabatic Batch Reactor (Thermos-Flask). Retrieved from [Link]
-
ReelMind. (2025). Chemical Drying Agents: Industrial Processes. Retrieved from [Link]
-
De Gruyter. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Retrieved from [Link]
-
Canadian Science Publishing. (1959). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Kinetic Modeling of the Hydrolysis of Acetic Anhydride at Hi. Retrieved from [Link]
-
ACE. (2024). Three types of hydrolysis and ways to prevent hydrolysis. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]
-
Digital Commons@ETSU. (n.d.). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
JoVE. (2023). Reactions of Acid Anhydrides. Retrieved from [Link]
-
JoVE. (2023). Video: Reactions of Acid Anhydrides. Retrieved from [Link]
-
Stream Peak. (2025). Using Silica Gel to Control Moisture in Pharmaceutical Packaging. Retrieved from [Link]
-
ACS Omega. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Retrieved from [Link]
- Google Patents. (n.d.). US2462697A - Thiophene-2-carboxylic acid.
-
NIH. (n.d.). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Retrieved from [Link]
-
YouTube. (2021). 20.10 Synthesis and Reactions of Amides. Retrieved from [Link]
-
PubMed. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. Retrieved from [Link]
-
PubMed. (1987). Pitfalls in the use of carboxylic acid anhydrides for structural studies of nucleoprotein particles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines. Retrieved from [Link]
- Google Patents. (n.d.). US2411567A - Manufacture of carboxylic acid anhydrides.
-
YouTube. (2018). Synthesis of Amides. Retrieved from [Link]
-
YouTube. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
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Validation & Comparative
The Organic Chemist's Guide to Acylation: A Comparative Analysis of Thiophene-2-carboxylic Anhydride
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic introduction of an acyl group can fundamentally alter a molecule's biological activity, stability, and electronic properties. The choice of acylating agent is therefore a critical decision, dictating not only the reaction's efficiency but also its selectivity and scalability. While common reagents like acetic anhydride and benzoyl chloride are staples in the synthetic chemist's toolbox, specialized agents offer unique advantages for incorporating specific, high-value moieties.
This guide provides an in-depth comparison of thiophene-2-carboxylic anhydride with other conventional acylating agents. We will move beyond a simple catalog of reagents to explore the mechanistic subtleties and electronic factors that govern their reactivity. This analysis is designed to equip researchers, chemists, and drug development professionals with the field-proven insights needed to select the optimal reagent, explaining the causality behind experimental choices and providing validated protocols for practical application.
The Acylation Toolkit: A Review of Benchmark Reagents
Acylation is fundamentally a nucleophilic acyl substitution reaction. The efficacy of an acylating agent is determined by two primary factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.
Acetic Anhydride: The Workhorse Acetylating Agent
Acetic anhydride is one of the most widely used acylating agents, valued for its moderate reactivity, low cost, and high atom economy for acetylation.[1] It readily acylates strong nucleophiles like primary and secondary amines and is effective for acylating alcohols and phenols, often with the aid of a base or acid catalyst.[2][3]
-
Reactivity Profile: Its reactivity is tempered by the electron-donating character of the methyl groups. The leaving group is the resonance-stabilized acetate anion, making it a favorable process.
-
Causality in Application: The choice of acetic anhydride is often driven by the need to install an acetyl group, a common motif in pharmaceuticals (e.g., Aspirin) or as a protecting group for amines and alcohols.[3] Its moderate reactivity prevents unwanted side reactions that more aggressive reagents might induce.
Acyl Chlorides (e.g., Benzoyl Chloride): The High-Reactivity Option
Acyl chlorides represent a significant step up in reactivity. The chloride ion is an excellent leaving group, and the strong inductive effect of the chlorine atom renders the carbonyl carbon highly electrophilic.[1] This makes them highly effective for acylating even weak nucleophiles, such as hindered alcohols or deactivated anilines.
-
Reactivity Profile: Significantly more reactive than their corresponding anhydrides. Reactions are often rapid and exothermic.
-
Causality in Application: Acyl chlorides are the reagent of choice when high reactivity is paramount or when the corresponding anhydride is unstable or inaccessible. The classic Schotten-Baumann reaction, which acylates amines and alcohols in a biphasic system with an aqueous base, leverages the high reactivity of acyl chlorides to proceed efficiently despite their low water solubility.
This compound: A Specialized Reagent for Bioactive Scaffolds
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs such as Clopidogrel (Plavix) and Tiotropium (Spiriva). The ability to directly introduce a 2-thienoyl group is therefore a strategically important transformation. This compound is the logical, albeit less common, tool for this purpose.
Synthesis and Availability
Unlike acetic anhydride, this compound (TCAA) is not widely commercially available and is typically prepared in situ or as needed from its parent, thiophene-2-carboxylic acid.[4] Standard methods for anhydride synthesis, such as treatment of the carboxylic acid with a powerful dehydrating agent, are effective.[5] A plausible laboratory-scale synthesis involves the reaction of thiophene-2-carboxylic acid with oxalyl chloride in the presence of a catalytic amount of triphenylphosphine oxide (TPPO).[5]
Predicted Reactivity: An Electronically Tuned Acylating Agent
To understand the performance of TCAA, we must analyze the electronic nature of the 2-thienoyl group. The thiophene ring is an electron-rich aromatic system. Relative to the simple methyl group of acetic anhydride, the thiophene ring can exert both a resonance-donating effect and an inductive-withdrawing effect.
Computational studies and experimental evidence suggest that the 2-thienyl group is a net electron-withdrawing substituent when attached to a reaction center, which would increase the electrophilicity of the anhydride's carbonyl carbons.[6] However, it is generally considered less deactivating than a nitro group but more so than a simple phenyl ring. This places the predicted reactivity of this compound in a unique position:
-
More reactive than acetic anhydride due to the enhanced electrophilicity of the carbonyl centers.
-
Potentially more reactive than benzoic anhydride, as the sulfur atom in the thiophene ring can help stabilize the transition state of nucleophilic attack.
-
Less reactive than thiophene-2-carbonyl chloride, following the general reactivity trend of anhydrides versus acyl chlorides.[1]
This tuned reactivity makes TCAA an attractive option for acylating moderately reactive nucleophiles under mild conditions, where the goal is the specific introduction of the biologically relevant 2-thienoyl moiety.
Comparative Overview of Acylating Agents
The following table summarizes the key properties and practical considerations for selecting an appropriate acylating agent.
| Feature | Acetic Anhydride | Benzoyl Chloride | This compound |
| Acyl Group | Acetyl (CH₃CO-) | Benzoyl (C₆H₅CO-) | 2-Thienoyl (C₄H₃SCO-) |
| Reactivity Class | Medium | High | Medium-High (Predicted) |
| Leaving Group | Acetate (CH₃COO⁻) | Chloride (Cl⁻) | Thiophene-2-carboxylate (C₄H₃SCOO⁻) |
| Key Advantage | Low cost, readily available, moderate reactivity. | High reactivity, good for unreactive substrates. | Introduces a key pharmacophore. |
| Limitations | May require catalysts; insufficient for very weak nucleophiles. | Moisture sensitive, corrosive, produces HCl byproduct. | Not commercially available, must be synthesized. |
| Primary Use Case | General acetylation, protecting group chemistry.[3] | Benzoylation, acylation of hindered substrates. | Synthesis of thiophene-containing bioactive molecules.[7] |
Mechanistic Insights and Workflow
The underlying mechanism for acylation by a symmetric anhydride proceeds via a nucleophilic addition-elimination pathway, forming a tetrahedral intermediate.
Caption: General mechanism of nucleophilic acyl substitution using a symmetric anhydride.
Logical Workflow for Reagent Selection
The choice of an acylating agent is a multi-factorial decision. The following workflow provides a logical pathway for this selection process.
Caption: Decision workflow for selecting an appropriate acylating agent.
Field-Proven Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, well-documented procedures. The following protocols are representative of standard laboratory practices.
Protocol 1: General N-Acylation of an Aromatic Amine with Acetic Anhydride
This catalyst-free method is highly efficient for the N-acetylation of primary and secondary amines.[8]
-
Reaction Setup: In a 50 mL round-bottomed flask, add the amine (10.0 mmol, 1.0 equiv).
-
Reagent Addition: Add acetic anhydride (12.0 mmol, 1.2 equiv) to the flask. If the amine is a solid, a minimal amount of a solvent like ethyl acetate can be used, but the reaction often proceeds efficiently under neat conditions.
-
Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 5-30 minutes.
-
Workup: Upon completion, add 20 mL of cold water to the reaction mixture to quench the excess anhydride. If the product precipitates, collect it by vacuum filtration, wash with cold water, and dry. If the product is soluble, transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is often pure. If necessary, recrystallization or silica gel chromatography can be performed.
Protocol 2: Catalytic O-Acylation of a Primary Alcohol with Acetic Anhydride
This procedure uses expansive graphite as a simple, recyclable acid catalyst for the acetylation of alcohols.
-
Reaction Setup: To a 25 mL round-bottomed flask, add the primary alcohol (5.0 mmol, 1.0 equiv), acetic anhydride (12.5 mmol, 2.5 equiv), and expansive graphite (100 mg, 20 wt% relative to the alcohol). Add dichloromethane (5 mL) as a solvent.
-
Reaction: Stir the suspension at room temperature. Monitor the reaction by TLC until the starting alcohol is consumed (typically 1-3 hours).
-
Workup: Add diethyl ether (10 mL) to the mixture and filter to remove the catalyst. Wash the recovered graphite with additional diethyl ether (2 x 5 mL).
-
Purification: Combine the filtrate and washings. Wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acetate ester, which can be further purified by distillation or chromatography if needed.
Protocol 3: Plausible Synthesis of this compound
This protocol is adapted from a general and efficient method for converting carboxylic acids to their symmetric anhydrides using triphenylphosphine oxide and oxalyl chloride.[5]
Safety Note: Oxalyl chloride is toxic and corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood by trained personnel.
-
Catalyst Activation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend triphenylphosphine oxide (TPPO) (0.2 mmol, 0.1 equiv) in anhydrous dichloromethane (DCM, 20 mL). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add oxalyl chloride (1.1 mmol, 0.55 equiv) to the suspension and stir for 10 minutes at 0 °C. A Vilsmeier-type intermediate will form.
-
Carboxylic Acid Addition: Add thiophene-2-carboxylic acid (2.0 mmol, 1.0 equiv) to the flask.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting carboxylic acid by TLC.
-
Workup and Isolation: Upon completion, the reaction mixture can be carefully quenched with water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The resulting crude this compound can be purified by crystallization or chromatography. Alternatively, for many applications, the filtered DCM solution of the anhydride can be used directly in a subsequent acylation step.
Conclusion
The selection of an acylating agent is a nuanced decision that balances reactivity, cost, safety, and the specific structural requirements of the synthetic target. While acetic anhydride and acyl chlorides are indispensable general-purpose reagents, specialized anhydrides like This compound offer a direct and elegant route to installing high-value, bioactive moieties.
Based on fundamental principles of electronic effects, this compound is predicted to be a moderately high-reactivity agent, offering a potential advantage over acetic anhydride for less reactive nucleophiles without the harshness of an acyl chloride. For researchers in drug discovery and materials science, understanding how to prepare and deploy such specialized reagents is a key skill, enabling the efficient synthesis of novel molecules bearing the important 2-thienoyl scaffold. By grounding our choices in mechanistic understanding and validated protocols, we can approach complex synthetic challenges with confidence and precision.
References
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Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11-12), 1202-1208. Available at: [Link]
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Sarvari, M. H., & Sharghi, H. (2004). Reactions on a Solid Surface. A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst. The Journal of Organic Chemistry, 69(20), 6953-6956. Available at: [Link]
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Yu, J., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Physical Chemistry: An Indian Journal, 9(8), 267-272. Available at: [Link]
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Dabiri, M., et al. (2011). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Arkivoc, 2011(8), 163-173. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Vasu, D., et al. (2017). Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. Journal of Organic Chemistry, 82(23), 12559-12565. Available at: [Link]
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Soscun, H., et al. (2002). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. Journal of Molecular Structure: THEOCHEM, 589-590, 149-160. Available at: [Link]
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Zhang, T., et al. (2015). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Advanced Materials Research, 1092-1093, 735-738. Available at: [Link]
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Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactivity of Anhydrides. Retrieved from [Link]
-
Swanston, J. (2006). Thiophene. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Available at: [Link]
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Ranu, B. C., et al. (2016). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 21(9), 1228. Available at: [Link]
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Synthesis with Florencio Zaragoza. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube. Available at: [Link]
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Synthesis with Florencio Zaragoza. (2021, April 6). Acylation of Alcohols, Part 4: with Carboxylic Acids [Video]. YouTube. Available at: [Link]
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Heravi, M. M., et al. (2011). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Arkivoc, 2011(viii), 163-173. Available at: [Link]
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Zhang, Z.-H., Li, T.-S., & Fu, C.-G. (1997). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, Synopses, (4), 174-175. Available at: [Link]
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Liu, H., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 7(38), 34509–34516. Available at: [Link]
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A Comparative Guide for Acylating Agents: Thiophene-2-carboxylic Anhydride vs. Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, substrate scope, and overall synthetic strategy. While acetic anhydride stands as a ubiquitous and cost-effective choice for introducing acetyl groups, more specialized reagents are often required for the synthesis of complex molecules, particularly in pharmaceutical development. This guide provides an in-depth comparison of Thiophene-2-carboxylic anhydride and acetic anhydride, offering insights into their respective chemical properties, reactivity, and practical applications, supported by experimental context and safety considerations.
At a Glance: Key Physicochemical and Reactive Properties
A fundamental understanding of the intrinsic properties of each anhydride is paramount to predicting their behavior in a chemical reaction. The following table summarizes their key characteristics.
| Property | This compound | Acetic Anhydride |
| CAS Number | 25569-97-5[1] | 108-24-7[2] |
| Molecular Formula | C₁₀H₆O₃S₂[1] | C₄H₆O₃[2] |
| Molecular Weight | 238.28 g/mol [1] | 102.09 g/mol |
| Appearance | Solid | Colorless liquid[3] |
| Boiling Point | Not readily available | 138-140 °C[3] |
| Melting Point | Not readily available | -73 °C[3] |
| Reactivity | Expected to be a potent acylating agent, influenced by the electron-donating nature of the thiophene ring. | A strong and widely used acetylating agent.[4][5] |
The Heart of the Matter: A Deep Dive into Reactivity and Electrophilicity
The primary function of an anhydride in synthesis is to act as an electrophile, delivering an acyl group to a nucleophile. The reactivity of the anhydride is governed by the electrophilicity of its carbonyl carbons.
Acetic Anhydride: The two carbonyl groups in acetic anhydride are activated by the electron-withdrawing nature of the central oxygen atom. The methyl groups are weakly electron-donating, which slightly tempers the electrophilicity of the carbonyl carbons. However, the resonance delocalization of the oxygen lone pair across both carbonyls is a more significant factor, making acetic anhydride a potent acylating agent.[6]
This compound: The thiophene ring, being an electron-rich aromatic system, is expected to influence the reactivity of the attached carbonyl groups. The sulfur atom in the thiophene ring can donate electron density into the aromatic system through resonance. This electron-donating effect can extend to the carbonyl carbon, potentially reducing its electrophilicity compared to a simple alkyl-substituted anhydride like acetic anhydride. However, the aromatic nature of the thiophene ring also introduces steric factors and potential for unique catalytic interactions that can modulate its reactivity. A study on the differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids suggests that the position of the carboxyl group on the thiophene ring significantly impacts its reactivity, with the 2-position being influenced by the proximity of the sulfur atom.[7]
Expert Insight: While direct quantitative comparisons are scarce in the literature, the electronic properties suggest that acetic anhydride is likely the more reactive, general-purpose acylating agent. This compound, however, offers the potential for more selective acylations and the introduction of a valuable thiophene moiety, which is a common scaffold in pharmaceuticals.
Applications in Synthesis: A Tale of Two Reagents
Acetic Anhydride: The Workhorse of Acetylation
Acetic anhydride is a cornerstone reagent in organic synthesis, primarily used for the acetylation of alcohols, amines, and phenols.[4] Its widespread use is attributable to its high reactivity, affordability, and the ease of removal of the acetic acid byproduct.
Key Applications:
-
Protection of functional groups: Acetylation is a common strategy to protect hydroxyl and amino groups during multi-step syntheses.
-
Synthesis of esters and amides: It is extensively used in the production of commercially important esters like cellulose acetate and aspirin, as well as various amides.[3]
-
Friedel-Crafts acylation: Acetic anhydride is a common acylating agent in Friedel-Crafts reactions to introduce an acetyl group onto aromatic rings.[3][8][9]
This compound: A Gateway to Thiophene-Containing Molecules
The primary value of this compound lies in its ability to introduce the 2-thenoyl group, a key structural motif in numerous pharmaceuticals and functional materials.
Key Applications:
-
Synthesis of pharmaceutical intermediates: The thiophene ring is a privileged scaffold in drug discovery. This compound serves as a precursor for the synthesis of various thiophene-containing compounds with potential biological activity.[10]
-
Formation of specialized esters and amides: It is used to synthesize esters and amides containing the thiophene-2-carbonyl moiety, which can impart specific physicochemical and biological properties to the target molecule.
-
In-situ generation for subsequent reactions: this compound can be generated in situ from thiophene-2-carboxylic acid and a coupling agent, and then used directly in a subsequent reaction, such as the synthesis of thiophenecarbohydrazides.[4]
Experimental Protocols: A Practical Guide
General Protocol for Acylation of an Alcohol with Acetic Anhydride
This protocol describes a standard procedure for the acetylation of a primary or secondary alcohol using acetic anhydride.
Materials:
-
Alcohol (1.0 eq)
-
Acetic Anhydride (1.5 - 2.0 eq)
-
Pyridine or a non-nucleophilic base (e.g., triethylamine) (as solvent or catalyst)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
-
Dichloromethane (or other suitable solvent)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the alcohol in pyridine or a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring. If using a catalytic amount of base, add it at this stage.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water or methanol.
-
If pyridine was used as the solvent, remove it under reduced pressure.
-
Dilute the residue with dichloromethane and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Caption: General workflow for alcohol acetylation.
Protocol for Friedel-Crafts Acylation of Thiophene with Acetic Anhydride
This protocol outlines a method for the synthesis of 2-acetylthiophene.[8][9]
Materials:
-
Thiophene (1.0 eq)
-
Acetic Anhydride (1.0 - 3.0 eq)
-
Catalyst (e.g., Iodine, Hβ zeolite, or phosphoric acid)
-
Solvent (optional, e.g., dichloromethane)
-
Sodium thiosulfate solution (if using iodine)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a stirred solution of thiophene in a suitable solvent (or neat), add acetic anhydride.
-
Add the catalyst portion-wise or as a solution.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If iodine was used as a catalyst, wash the reaction mixture with sodium thiosulfate solution to remove excess iodine.
-
Wash the organic layer with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 2-acetylthiophene by vacuum distillation.
Caption: Friedel-Crafts acylation workflow.
Spectroscopic Signatures: A Comparative Analysis
The structural differences between this compound and acetic anhydride are reflected in their spectroscopic data.
| Spectroscopic Data | This compound (Predicted/Related Compounds) | Acetic Anhydride |
| ¹H NMR | Aromatic protons on the thiophene ring would appear in the aromatic region (δ 7-8 ppm). | A single peak for the methyl protons around δ 2.2 ppm.[11] |
| ¹³C NMR | Carbonyl carbons would appear around δ 160-170 ppm. Aromatic carbons of the thiophene ring would appear in the range of δ 120-140 ppm. | Carbonyl carbons appear around δ 167 ppm. Methyl carbons appear around δ 22 ppm. |
| FTIR (cm⁻¹) | Two characteristic C=O stretching bands for the anhydride group, likely in the range of 1750-1820 cm⁻¹ and 1700-1760 cm⁻¹. C-S stretching of the thiophene ring around 600-800 cm⁻¹.[12] | Two distinct C=O stretching bands are observed around 1824 cm⁻¹ and 1757 cm⁻¹. |
Safety and Handling: A Crucial Consideration
Both anhydrides are reactive and require careful handling, but their physical states and byproducts present different safety challenges.
Acetic Anhydride:
-
Hazards: Corrosive, flammable, and a lachrymator. Reacts violently with water, releasing acetic acid.[3] Vapors are irritating to the respiratory system.
-
Handling: Must be handled in a well-ventilated fume hood, away from water and sources of ignition. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
This compound:
-
Hazards: As a solid, the inhalation risk of vapors is lower than for acetic anhydride at room temperature. However, it is still expected to be corrosive and an irritant upon contact with skin and eyes. It will likely hydrolyze in the presence of moisture to form thiophene-2-carboxylic acid, which is an irritant. Safety data for the closely related thiophene-2-carboxaldehyde indicates it is harmful if swallowed and causes skin and eye irritation.[2][13]
-
Handling: Should be handled in a fume hood with appropriate PPE. Avoid creating dust. Store in a cool, dry place away from moisture.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and acetic anhydride is dictated by the specific synthetic goal.
-
Acetic anhydride remains the reagent of choice for general-purpose acetylation due to its high reactivity, low cost, and well-established protocols. It is the workhorse for introducing simple acetyl groups.
-
This compound is a specialized reagent, indispensable for the introduction of the 2-thenoyl moiety. Its value lies in the synthesis of complex, often biologically active, molecules where the thiophene scaffold is a key structural element. While likely less reactive than acetic anhydride, its use allows for the construction of high-value compounds in pharmaceutical and materials science.
Ultimately, a thorough understanding of the reactivity, scope, and safety of both reagents empowers the synthetic chemist to make an informed decision, leading to successful and efficient synthesis.
References
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- Balachandran, V., & Murugan, R. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 50-60.
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Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
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- Thermo Fisher Scientific. (2025).
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- ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide.
- Profeta, S., & Ambulos, N. P. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: results from DFT and Hartree-Fock theory. Journal of molecular graphics & modelling, 28(6), 540–547.
- Reddit. (2022).
- BenchChem. (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.
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Reactivity comparison of different carboxylic anhydrides
## A Comparative Guide to the Reactivity of Carboxylic Anhydrides
Introduction
Carboxylic anhydrides are indispensable reagents in the arsenal of the modern chemist, serving as potent acylating agents in a vast array of synthetic transformations.[1][2] From the industrial-scale synthesis of aspirin to the delicate construction of complex active pharmaceutical ingredients (APIs), the ability of an anhydride to transfer an acyl group is fundamental.[2] However, not all anhydrides are created equal. Their reactivity spans a broad spectrum, dictated by subtle yet profound differences in their molecular architecture.
This guide provides an in-depth comparison of the reactivity of different classes of carboxylic anhydrides. We will dissect the key structural features that govern their behavior—electronic effects, steric hindrance, and ring strain—and provide a framework for selecting the optimal anhydride for a given synthetic challenge. Supported by experimental insights and practical considerations, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the full potential of these versatile reagents.
Fundamentals of Carboxylic Anhydride Reactivity
The reactivity of a carboxylic anhydride in a nucleophilic acyl substitution reaction is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.[2][3] The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, proceeding through a tetrahedral intermediate, followed by the expulsion of a carboxylate anion as the leaving group.[3][4]
Several structural factors modulate this intrinsic reactivity:
-
Electronic Effects: Electron-withdrawing groups (EWGs) attached to the acyl chain increase the electrophilicity of the carbonyl carbon.[5] By pulling electron density away from the reaction center, EWGs make the carbonyl carbon more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity.
-
Steric Hindrance: Bulky substituents near the carbonyl group can physically obstruct the approach of a nucleophile, slowing down the rate of reaction.[6] This effect is crucial in regioselective acylation of complex molecules.
-
Leaving Group Stability: The reaction is favored when the leaving group is a weak base, and therefore stable.[7] In the case of anhydrides, the leaving group is a carboxylate anion, which is stabilized by resonance. The stability of this carboxylate, and thus the reactivity of the anhydride, is enhanced if the parent carboxylic acid is stronger.
-
Ring Strain (Cyclic Anhydrides): Cyclic anhydrides, particularly those with five- or six-membered rings, often exhibit enhanced reactivity compared to their acyclic counterparts due to inherent ring strain that is released upon ring-opening.[1][8]
Comparative Reactivity: A Data-Driven Analysis
The interplay of the factors described above leads to a clear hierarchy of reactivity among common carboxylic anhydrides.
Electronic Effects: The Power of Induction
The impact of electronic effects is starkly illustrated when comparing acetic anhydride with trifluoroacetic anhydride (TFAA). The three fluorine atoms in TFAA are intensely electron-withdrawing, creating a significantly more electrophilic carbonyl carbon compared to acetic anhydride.[5][9] This makes TFAA a far more potent acylating agent, reacting rapidly even with poor nucleophiles.[9][10][11]
-
Trifluoroacetic Anhydride ((CF₃CO)₂O): Exceptionally reactive due to the strong -I effect of the CF₃ group.[5] The trifluoroacetate anion is also a very weak base and an excellent leaving group.
-
Acetic Anhydride ((CH₃CO)₂O): A benchmark reagent of moderate reactivity. The methyl groups are weakly electron-donating, making it less reactive than TFAA. It is widely used for acetylations due to its cost-effectiveness and suitable reactivity profile.[12][13]
Cyclic vs. Acyclic Anhydrides: The Role of Ring Strain
Cyclic anhydrides derived from dicarboxylic acids, such as succinic anhydride and phthalic anhydride, are generally more reactive than acyclic anhydrides like acetic anhydride.[1] This increased reactivity is attributed to the release of ring strain when the cyclic structure is opened by a nucleophile.[1][8]
-
Maleic Anhydride: A highly reactive cyclic anhydride, its reactivity is further enhanced by the electron-withdrawing nature of the carbon-carbon double bond.
-
Succinic Anhydride: A five-membered ring cyclic anhydride that is more reactive than a comparable acyclic anhydride.[8]
-
Phthalic Anhydride: An aromatic cyclic anhydride, its reactivity is influenced by the stability of the aromatic ring.[1][8]
Mixed Anhydrides: Tailoring Reactivity
Mixed anhydrides, formed from two different carboxylic acids, are particularly useful in peptide synthesis.[6][14][15] Their design often involves one sterically hindered or electronically deactivated acyl group to direct the nucleophilic attack to the desired carbonyl center.[6] For example, mixed carbonic anhydrides are employed to increase the electronegativity of the amino acid carbonyl, facilitating peptide bond formation.[15]
The following table summarizes the relative reactivity of various carboxylic anhydrides.
| Anhydride | Structure | Key Features Affecting Reactivity | Relative Reactivity |
| Trifluoroacetic Anhydride | (CF₃CO)₂O | Strong electron-withdrawing CF₃ groups | Very High |
| Maleic Anhydride | C₄H₂O₃ | Cyclic (ring strain), C=C bond | High |
| Succinic Anhydride | C₄H₄O₃ | Cyclic (ring strain) | Moderate-High |
| Acetic Anhydride | (CH₃CO)₂O | Acyclic, weak electron-donating CH₃ groups | Moderate (Baseline) |
| Benzoic Anhydride | (C₆H₅CO)₂O | Aromatic, resonance stabilization | Low |
| Pivalic Anhydride | ((CH₃)₃CCO)₂O | Sterically hindered tert-butyl groups | Very Low |
Visualizing Reactivity Factors
The following diagram illustrates how different structural features influence the susceptibility of the anhydride's carbonyl carbon to nucleophilic attack.
Caption: Workflow for comparative kinetic analysis of anhydride reactivity.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M stock solution of aniline in acetonitrile.
-
Prepare 1.0 M stock solutions of both acetic anhydride and succinic anhydride in acetonitrile. Causality: Acetonitrile is a suitable polar aprotic solvent that will not react with the anhydrides. The higher concentration of the anhydride ensures pseudo-first-order kinetics with respect to the aniline.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to monitor a wavelength where there is a significant change in absorbance upon reaction (e.g., the disappearance of the aniline absorbance).
-
Equilibrate the cuvette holder to a constant temperature, for example, 25°C.
-
-
Kinetic Run:
-
Pipette 2.0 mL of the aniline stock solution into a quartz cuvette and place it in the thermostatted holder.
-
Allow the solution to reach thermal equilibrium (approximately 5 minutes).
-
Initiate the reaction by rapidly injecting 20 µL of the anhydride stock solution into the cuvette. Immediately mix the contents by capping and inverting the cuvette 2-3 times. Trustworthiness: Using a large excess of the anhydride ensures that its concentration remains effectively constant throughout the measurement, simplifying the kinetic analysis.
-
Begin recording the absorbance at regular time intervals (e.g., every 10 seconds) for a duration sufficient to observe a significant change.
-
-
Data Analysis:
-
Repeat the experiment for both acetic anhydride and succinic anhydride.
-
Plot absorbance versus time for each reaction. The initial rate of the reaction is proportional to the initial slope of this curve.
-
A more rigorous analysis involves fitting the data to an appropriate rate law to extract the pseudo-first-order rate constant (k_obs).
-
The ratio of the rate constants will provide a quantitative comparison of the reactivity of the two anhydrides under these conditions.
-
Applications and Considerations in Drug Development
The choice of anhydride in drug synthesis is a critical decision that can impact yield, purity, and selectivity.
-
API Synthesis: Highly reactive anhydrides like TFAA are used when acylating unreactive substrates, but their lack of selectivity can be a drawback. Milder anhydrides like acetic anhydride are workhorses for routine acetylations.
-
Selective Acylation: In molecules with multiple nucleophilic sites (e.g., hydroxyl and amino groups), a sterically hindered anhydride may be chosen to selectively acylate the less hindered position. [6]* Peptide Synthesis: Mixed carbonic anhydrides are a cornerstone of peptide coupling, allowing for the activation of a carboxylic acid of a protected amino acid for subsequent reaction with the amino group of another. [14][16]The structure of the chloroformate and the base used are critical for minimizing side reactions like urethane formation and racemization. [16]
Conclusion
The reactivity of carboxylic anhydrides is a finely tunable property governed by a predictable set of structural parameters. A thorough understanding of electronic effects, steric hindrance, and ring strain empowers the synthetic chemist to select the most appropriate acylating agent for the task at hand. Electron-withdrawing groups and ring strain significantly enhance reactivity, while steric bulk diminishes it. This guide provides a foundational framework for comparing anhydride reactivity, supported by a practical experimental protocol, to aid researchers in making informed decisions in their synthetic endeavors, particularly within the demanding context of drug discovery and development.
References
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4.3 Acid anhydrides - Organic Chemistry II. (n.d.). Fiveable. Retrieved from [Link]
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Nucleophilic Acyl Substitution. (n.d.). BYJU'S. Retrieved from [Link]
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Synthesis of Peptides with Mixed Anhydrides. (n.d.). Organic Reactions. Retrieved from [Link]
-
Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution? (2018). Quora. Retrieved from [Link]
-
3.4 Acid Anhydrides. (n.d.). Georg Thieme Verlag. Retrieved from [Link]
-
Acylation. Part XVII. The aminolysis and hydrolysis of carboxylic and thiolcarboxylic anhydrides. (1967). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
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Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. Retrieved from [Link]
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Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. (n.d.). University of Babylon. Retrieved from [Link]
-
Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. (1987). ResearchGate. Retrieved from [Link]
- Process for the preparation of mixed anhydrides. (2003). Google Patents.
-
Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. (n.d.). Leeward Community College. Retrieved from [Link]
-
What Are Cyclic Anhydrides? - Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]
-
Why are acid anhydrides more reactive than esters? (2017). Quora. Retrieved from [Link]
-
Organic acid anhydride. (n.d.). Wikipedia. Retrieved from [Link]
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Carboxylic Acid Derivatives Reactions - Study Guide (Full Lesson). (2023). Sketchy MCAT. Retrieved from [Link]
-
Reactivity of Anhydrides. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Aminolysis of Maleic Anhydride. Kinetics and Thermodynamics of Amide Formation. (1984). Sci-Hub. Retrieved from [Link]
-
Anhydrides in Organic Chemistry: Examination of Structure, Reactivity, and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]
-
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Trifluoroacetic anhydride (TFAA) is a very reactive anhydride. (2021). Chegg.com. Retrieved from [Link]
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Carboxylic Acids Important Reactions. (n.d.). Jack Westin. Retrieved from [Link]
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Preparation and Reaction Mechanisms of Carboxylic Anhydrides. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Carboxylic Acid Derivatives - Anhydride Reactions. (2017). YouTube. Retrieved from [Link]
-
Trifluoroacetic anhydride. (n.d.). Wikipedia. Retrieved from [Link]
-
Aminolysis of maleic anhydride kinetics and thermodynamics of amide formation. (1984). Semantic Scholar. Retrieved from [Link]
-
Aminolysis of maleic anhydride. Kinetics and thermodynamics of amide formation. (1984). ACS Publications. Retrieved from [Link]
-
Reactivity of carboxylic acid derivatives. (n.d.). Khan Academy. Retrieved from [Link]
-
Reactions of Acid Anhydrides. (n.d.). Reactory. Retrieved from [Link]
-
Acylation probing of “generic” RNA libraries reveals critical influence of loop constraints on reactivity. (2020). PubMed Central. Retrieved from [Link]
-
Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. (2021). ResearchGate. Retrieved from [Link]
-
Aminolysis of Acid Anhydrides in Water. II.1 Nonlinear Structure-Reactivity Relationships in the Aminolyses of Phthalic and Succ. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Acetic acid + trifluoroacetic anhydride. (2022). Reddit. Retrieved from [Link]
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A Comparative Spectroscopic Guide to Thiophene-2-carboxylic Anhydride and Its Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of reagents and products is paramount. Thiophene-2-carboxylic acid and its derivatives are key building blocks in the synthesis of numerous pharmacologically active compounds. This guide provides an in-depth spectroscopic analysis of thiophene-2-carboxylic anhydride, a reactive intermediate for the formation of thiophene-2-carboxamides and esters. We will explore its characteristic spectral features in comparison to its common reaction products and alternative acylating agents, supported by experimental data and protocols.
Introduction to this compound as an Acylating Agent
This compound, with the molecular formula C₁₀H₆O₃S₂[1], is a symmetrical anhydride derived from thiophene-2-carboxylic acid. It serves as an activated form of the carboxylic acid, facilitating nucleophilic acyl substitution reactions with amines and alcohols to form amides and esters, respectively. Its reactivity stems from the good leaving group ability of the thiophene-2-carboxylate anion.
While effective, this compound is one of several options for introducing the thiophene-2-carbonyl moiety. Common alternatives include thiophene-2-carbonyl chloride and the direct coupling of thiophene-2-carboxylic acid with an amine or alcohol using a coupling agent. The choice of reagent can influence reaction conditions, yields, and impurity profiles, making a thorough understanding of their respective characteristics essential.
Spectroscopic Profile of this compound
A defining feature of carboxylic anhydrides in infrared (IR) spectroscopy is the presence of two carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes. For non-cyclic anhydrides, the higher wavenumber band is typically more intense.
Based on the principles of IR spectroscopy for anhydrides, the spectrum of this compound is expected to show two distinct C=O stretching absorptions, likely in the regions of 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹. The C-O-C stretching vibrations of the anhydride group would also be present, typically in the 1300-1000 cm⁻¹ region.
The ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound would display signals corresponding to the protons on the thiophene rings. Due to the symmetrical nature of the molecule, the protons on both thiophene rings are chemically equivalent. The spectrum would be expected to show three signals in the aromatic region, characteristic of a 2-substituted thiophene ring.
The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon and the carbons of the thiophene ring. The carbonyl carbon is expected to resonate in the downfield region, typically around 160-170 ppm.
The mass spectrum of this compound would show the molecular ion peak at m/z 238, corresponding to its molecular weight[1]. Fragmentation patterns would likely involve the cleavage of the C-O-C bond.
Comparative Spectroscopic Analysis of Reaction Products
The utility of this compound lies in its ability to synthesize amides and esters. The spectroscopic signatures of these products are distinct from the starting anhydride.
Thiophene-2-carboxamides
The reaction of this compound with a primary or secondary amine yields a thiophene-2-carboxamide. For instance, the reaction with aniline produces N-phenylthiophene-2-carboxamide.
Spectroscopic Characteristics of N-phenylthiophene-2-carboxamide:
-
FTIR: The most notable change is the appearance of a single, strong C=O stretching band for the amide carbonyl, typically in the range of 1680-1630 cm⁻¹. The N-H stretching vibration of a secondary amide appears as a sharp peak around 3300 cm⁻¹.
-
¹H NMR: The spectrum will show signals for the protons on the thiophene ring and the phenyl group. A characteristic downfield signal for the N-H proton will also be present, which is typically broad and its chemical shift can be concentration-dependent.
-
¹³C NMR: The amide carbonyl carbon will have a characteristic chemical shift in the range of 160-170 ppm. Signals for the carbons of the thiophene and phenyl rings will also be observed.
-
Mass Spectrometry: The molecular ion peak for N-phenylthiophene-2-carboxamide appears at m/z 203[2].
Thiophene-2-carboxylate Esters
Esterification using this compound and an alcohol, such as ethanol, yields the corresponding ester, ethyl 2-thiophenecarboxylate.
Spectroscopic Characteristics of Ethyl 2-thiophenecarboxylate:
-
FTIR: A strong, single C=O stretching band for the ester carbonyl is observed, typically in the range of 1725-1700 cm⁻¹. The C-O stretching vibrations are also prominent. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for ethyl 2-thiophenecarboxylate[3].
-
¹H NMR: The spectrum will show the characteristic signals for the thiophene ring protons. Additionally, a quartet and a triplet will be observed for the ethyl group (-CH₂CH₃).
-
¹³C NMR: The ester carbonyl carbon resonates in the region of 160-170 ppm. Signals for the thiophene ring carbons and the two carbons of the ethyl group will also be present[4].
-
Mass Spectrometry: The molecular ion peak for ethyl 2-thiophenecarboxylate is observed at m/z 156[5].
Comparison with Alternative Acylating Agents
The choice of acylating agent can significantly impact the synthetic process and the purity of the final product.
| Feature | This compound | Thiophene-2-carbonyl Chloride | Thiophene-2-carboxylic Acid + Coupling Agent |
| Reactivity | High | Very High | Moderate to High (depends on coupling agent) |
| Byproducts | Thiophene-2-carboxylic acid | HCl | Varies with coupling agent (e.g., DCU for DCC) |
| Handling | Moisture sensitive | Highly moisture sensitive, corrosive | Generally stable, but coupling agents can be hazardous |
| Spectroscopic Signature of Reagent | Two C=O stretches in IR | One C=O stretch in IR (higher freq. than acid) | One C=O stretch in IR (lower freq. than anhydride) |
Thiophene-2-carbonyl chloride is generally more reactive than the anhydride but produces corrosive HCl as a byproduct, which may not be suitable for sensitive substrates. Direct coupling of the carboxylic acid is often a milder approach but requires a stoichiometric amount of a coupling agent, which can sometimes lead to purification challenges.
Experimental Protocols
Synthesis of N-phenylthiophene-2-carboxamide using this compound
Materials:
-
This compound
-
Aniline
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add aniline (1.0 eq) to the solution.
-
Add pyridine (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-phenylthiophene-2-carboxamide.
Characterization of the Product:
The purified N-phenylthiophene-2-carboxamide should be characterized by FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, comparing the obtained spectra with literature data.
Data Presentation
Table 1: Key Spectroscopic Data Comparison
| Compound | Key FTIR Bands (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Molecular Ion (m/z) |
| This compound | ~1810, ~1750 (C=O) | Thiophene protons | ~165 (C=O), Thiophene carbons | 238 |
| N-phenylthiophene-2-carboxamide | ~3300 (N-H), ~1650 (C=O) | N-H proton, Thiophene & Phenyl protons | ~162 (C=O), Thiophene & Phenyl carbons | 203[2] |
| Ethyl 2-thiophenecarboxylate | ~1715 (C=O) | Thiophene protons, -CH₂- (q), -CH₃ (t) | ~162 (C=O), Thiophene & Ethyl carbons | 156[5] |
| Thiophene-2-carboxylic Acid | 3100-2500 (O-H), ~1680 (C=O) | O-H proton, Thiophene protons[6] | ~167 (C=O), Thiophene carbons[7] | 128[8] |
Visualizations
Caption: Key distinguishing features in the IR spectra of this compound and its amide and ester products.
Conclusion
This compound is a valuable reagent for the synthesis of thiophene-containing amides and esters. Its spectroscopic properties are distinct from its reaction products, with the dual carbonyl stretch in the IR spectrum being a key identifying feature. By understanding the characteristic spectroscopic signatures of the anhydride and its derivatives, researchers can confidently monitor reaction progress, confirm product identity, and ensure the purity of their synthesized compounds. This guide provides a foundational understanding to aid in these critical analytical processes.
References
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-
IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Retrieved from [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]
-
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-
ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,. Retrieved from [Link]
-
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National Center for Biotechnology Information. (n.d.). 2-Thiophenecarboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiophene-2-carbohydrazide. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide:. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-phenylthiophene-2-carboxamide. PubChem Compound Database. Retrieved from [Link]
-
UNT Digital Library. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS. Retrieved from [Link]
-
HMDB. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). Retrieved from [Link]
-
NIST. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(2-cyclohexyl-2-phenyl-ethyl)thiophene-2-carboxamide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
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-
Springer. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
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Oakwood Chemical. (n.d.). CAS 6846-13-5 | N-Phenylthiophene-2-carboxamide | MFCD00171541. Retrieved from [Link]
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Journal of Advanced Scientific Research. (n.d.). Biological Diversity of Thiophene: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiopheneR[4]otaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]
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A Comparative Guide to Purity Analysis of Thiophene-2-carboxylic Anhydride: HPLC vs. ¹H NMR
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of reagents is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. Thiophene-2-carboxylic anhydride, a key intermediate in organic synthesis, is no exception. Its reactive nature makes it invaluable, but also susceptible to degradation, primarily through hydrolysis. This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (¹H qNMR)—for the critical task of determining the purity of this compound.
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond procedural recitation to explain the causality behind experimental choices, ensuring that the described protocols are not just followed, but understood.
The Criticality of Purity for this compound
This compound (MW: 238.28 g/mol ) is a highly efficient acylating agent.[1] However, its utility is directly threatened by its sensitivity to moisture.[2] The primary impurity, Thiophene-2-carboxylic acid, arises from hydrolysis and can significantly impact reaction yields, stoichiometry, and impurity profiles in subsequent synthetic steps. Therefore, an accurate and precise purity assessment is non-negotiable.
This guide will dissect the application, strengths, and limitations of both HPLC and ¹H qNMR, providing a framework for selecting the most appropriate technique for your analytical needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a powerful separation technique widely employed for the purity analysis of organic compounds.[3] Its strength lies in its ability to physically separate the analyte of interest from its impurities, providing a quantitative measure based on the area of the chromatographic peaks.
The Rationale Behind the HPLC Method
A reverse-phase HPLC (RP-HPLC) method is the logical choice for this compound and its primary degradant. The anhydride is more non-polar than its resulting carboxylic acid. Consequently, in a reverse-phase system (polar mobile phase, non-polar stationary phase), the anhydride will be retained longer on the column, allowing for a clear separation from the earlier-eluting Thiophene-2-carboxylic acid.
A UV-Vis detector is suitable as the thiophene ring provides a chromophore, allowing for sensitive detection.[3] The method's validation must adhere to established guidelines, such as those from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP), to ensure reliability.[4][5]
Experimental Protocol: RP-HPLC for Purity Analysis
1. Instrumentation and Materials:
-
HPLC System: Standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[3]
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[3]
-
Reagents: HPLC-grade acetonitrile (ACN) and methanol, high-purity water, and formic acid.[3]
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Critical Note on Hydrolysis: this compound is moisture-sensitive.[2] All sample preparation must be conducted rapidly using anhydrous solvents in a low-humidity environment to prevent degradation of the analyte before analysis.
-
Diluent: Anhydrous Acetonitrile.
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
4. Data Analysis & Purity Calculation: The purity is determined by area percent normalization.
Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar response factor at the detection wavelength. For a more accurate, but more labor-intensive assessment, reference standards for known impurities would be required to generate calibration curves.
Visualizing the HPLC Workflow```dot
Hypothetical Data: ¹H qNMR Analysis
| Parameter | Analyte (Anhydride) | Standard (Maleic Acid) |
| Mass (m) | 15.25 mg | 10.10 mg |
| Molecular Weight (MW) | 238.28 g/mol | 116.07 g/mol |
| Signal Integral (I) | 1.00 | 1.25 |
| Number of Protons (N) | 1 (e.g., H5 proton) | 2 |
| Standard Purity (Purity_Std) | - | 99.8% |
| Calculated Purity (Purity_An) | 97.8% | - |
Comparison Summary: HPLC vs. ¹H qNMR
| Feature | HPLC (Area % Normalization) | ¹H qNMR (with Internal Standard) |
| Purity Type | Relative (Assumes equal response factors for impurities). | Absolute (Directly compares analyte to a certified standard). [6] |
| Primary Strength | Excellent separation of components; high sensitivity for trace impurities. | High accuracy and precision for the main component; provides structural confirmation. [7] |
| Key Limitation | Accuracy depends on the response factor of impurities. Non-chromophoric impurities are not detected. | May not detect low-level impurities if signals are broad or overlap. Less sensitive than HPLC for trace analysis. |
| Reference Standard | Requires a high-purity reference standard of the analyte for peak identification. | Requires a certified internal standard, but not one of the analyte itself. [8] |
| Sample Throughput | Generally higher, with typical run times of 15-20 minutes. | Lower, due to longer relaxation delays required for accurate quantification (can be >10 minutes per sample for acquisition). |
| Detection of Non-UV Active Impurities | No (e.g., inorganic salts, residual non-UV active solvents). | Yes, if they are proton-containing and soluble (e.g., water, residual solvents like THF, hexane). |
| Method Validation | More complex, requiring validation of specificity, linearity, range, accuracy, and precision per ICH/USP guidelines. [9] | Simpler validation for the primary assay, focused on precision, accuracy, and specificity of the chosen signals. |
Conclusion and Recommendations
Both HPLC and ¹H qNMR are powerful and valid techniques for assessing the purity of this compound, but they answer slightly different questions. The choice between them should be driven by the analytical objective.
-
For routine quality control, process monitoring, and stability studies where the impurity profile is known, HPLC is often the more practical choice due to its higher throughput and superior ability to detect and quantify trace-level impurities and degradation products.
-
For the certification of reference materials, for obtaining an absolute purity value for a new batch, or when a high-purity analyte standard is unavailable, ¹H qNMR is the superior method. [10]It provides a highly accurate, "first principles" purity assessment that is orthogonal to chromatographic methods and can simultaneously quantify residual solvents and water.
As a best practice in a drug development or rigorous research setting, these methods should be used orthogonally. A high-purity value from HPLC, which confirms the absence of significant related substances, combined with a high-purity value from ¹H qNMR, which confirms the absolute amount of the target molecule and the absence of non-UV active impurities, provides the highest degree of confidence in the quality of this compound.
References
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ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, June 8). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. doi: 10.1002/mrc.3906. Retrieved from [Link]
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Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. Retrieved from [Link] (Note: A representative, non-active link is used as the original may not be stable).
-
Mestrelab Research. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
-
G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Synthesis Workshop. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) [Video]. YouTube. Retrieved from [Link] (Note: A representative, non-active link is used as the original may not be stable).
-
Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]
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JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]
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European Network of Forensic Science Institutes (ENFSI). (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]
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Pearson. (n.d.). For each heterocyclic compound, (ii) show what compounds would result from complete hydrolysis. Retrieved from [Link] (Note: A general link is provided as the specific deep link may not be stable).
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ResearchGate. (2025, November 23). Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). Analytical Methods Validation. Retrieved from [Link]
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SlideShare. (n.d.). Analytical methods validation as per ich & usp. Retrieved from [Link]
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FILAB. (n.d.). Analytical method verification according to USP 1226. Retrieved from [Link]
-
USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
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Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Characterization of Thiophene-2-carboxylic Anhydride Derivatives
Introduction: The Central Role of Thiophene-2-carboxylic Anhydride in Synthesis
Thiophene-2-carboxylic acid and its activated forms, particularly the anhydride, are foundational building blocks in medicinal chemistry and materials science.[1][2] The thiophene ring is a bioisostere of the benzene ring, found in numerous pharmacologically active molecules.[1][3] this compound serves as a highly reactive intermediate, readily undergoing nucleophilic acyl substitution to yield a diverse array of derivatives, most commonly esters and amides. This reactivity makes it a valuable precursor for creating complex molecular architectures essential in drug discovery.[2]
However, the successful synthesis of these derivatives is only the first step. Rigorous characterization is paramount to confirm the covalent structure, assess purity, and ensure the desired compound has been formed. This guide provides a comparative analysis of the primary analytical techniques used to characterize these derivatives, explaining not just the methodology but the chemical principles that underpin the data. We will focus on the two most common derivatives formed from the anhydride: esters (from reaction with alcohols) and amides (from reaction with amines), providing a framework for researchers to make informed analytical decisions.
Comparative Spectroscopic and Chromatographic Analysis
The transformation of this compound into an ester or an amide introduces a new functional group that fundamentally alters the molecule's electronic and physical properties. These changes give rise to distinct signatures in various analytical spectra.
Infrared (IR) Spectroscopy: A First-Line Confirmation of Functional Group Transformation
IR spectroscopy is arguably the most direct and rapid method for confirming the conversion of the anhydride to an ester or amide. The key lies in monitoring the carbonyl (C=O) stretching frequency.
-
Causality: The anhydride starting material is characterized by two C=O stretching bands due to symmetric and asymmetric vibrations, typically found at high frequencies (~1820 and 1750 cm⁻¹). The conversion to an ester or amide results in the disappearance of these two bands and the appearance of a single, new C=O band at a lower frequency. The position of this new band is diagnostic. Esters exhibit a C=O stretch around 1725-1740 cm⁻¹, while amides show this stretch at a significantly lower frequency, typically 1640-1680 cm⁻¹.[4] This difference is due to the greater resonance contribution from the nitrogen lone pair in the amide, which imparts more single-bond character to the C=O bond, weakening it and lowering its stretching frequency.
| Functional Group | Characteristic IR Absorption (C=O Stretch) | Key Differentiating Feature |
| This compound | ~1820 cm⁻¹ and ~1750 cm⁻¹ | Two distinct carbonyl peaks indicating an anhydride. |
| Thiophene-2-carboxylate Ester | ~1725-1740 cm⁻¹ | A single, strong C=O peak at a higher frequency than an amide. |
| Thiophene-2-carboxamide | ~1640-1680 cm⁻¹ | A single C=O peak at a lower frequency. Also shows N-H stretching (~3300 cm⁻¹) if primary/secondary. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most detailed structural information, allowing for unambiguous confirmation of the final product. We will compare the expected ¹H and ¹³C NMR spectra for a generic ethyl ester and N-ethyl amide derivative.
-
¹H NMR Analysis:
-
Thiophene Ring Protons: The three protons on the thiophene ring appear as distinct multiplets, typically between 7.0 and 8.0 ppm. Their precise chemical shifts and coupling patterns are sensitive to the substituent at the 2-position, but the key comparison is the new signals from the ester or amide group.
-
Ester Derivative (e.g., Ethyl Thiophene-2-carboxylate): Expect a quartet around 4.4 ppm for the -OCH₂- protons and a triplet around 1.4 ppm for the -CH₃ protons. The deshielding of the methylene protons is due to the adjacent electron-withdrawing oxygen atom.
-
Amide Derivative (e.g., N-ethyl Thiophene-2-carboxamide): Expect a quartet around 3.4 ppm for the -NCH₂- protons and a triplet around 1.2 ppm for the -CH₃ protons. The methylene protons are less deshielded compared to the ester because nitrogen is less electronegative than oxygen. A broad singlet for the N-H proton will also be visible, typically between 6.0 and 8.5 ppm.
-
-
¹³C NMR Analysis:
-
The most diagnostic signal is the carbonyl carbon. In esters, this carbon typically resonates around 160-165 ppm. In amides, it is shifted upfield to approximately 165-170 ppm. This subtle but consistent difference provides another layer of confirmation.
-
| Derivative Type | Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Rationale for Difference |
| Ester (Ethyl) | C=O | - | ~162 | The carbonyl carbon is highly deshielded. |
| -OCH₂- | ~4.4 (quartet) | ~61 | Highly deshielded by the adjacent, highly electronegative oxygen atom. | |
| Amide (N-Ethyl) | C=O | - | ~165 | Electron donation from nitrogen provides slight shielding relative to the ester. |
| -NCH₂- | ~3.4 (quartet) | ~35 | Less deshielded than the ester CH₂ because nitrogen is less electronegative than oxygen. | |
| -NH- | ~6.0-8.5 (broad) | - | A broad signal due to quadripolar relaxation and exchange. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized derivative and providing structural clues through fragmentation patterns.
-
Causality: The ionization method will produce a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), the m/z of which should match the calculated molecular weight of the target derivative. The subsequent fragmentation is dictated by the functional group. The most common fragmentation for carboxylic acid derivatives is the cleavage of the C-Y bond (where Y is -OR for an ester or -NR₂ for an amide) to form a stable thiophene-acylium ion (C₄H₃SCO⁺), which would appear at m/z = 111.[5][6]
-
Ester Fragmentation: Esters may also undergo a characteristic McLafferty rearrangement if an appropriate gamma-hydrogen is available on the alkyl chain.
-
Amide Fragmentation: Amides often show cleavage of the C-N bond and other fragmentations involving the N-alkyl groups.
| Technique | Ester Derivative | Amide Derivative |
| Molecular Ion | M⁺ or [M+H]⁺ corresponding to the ester's molecular weight. | M⁺ or [M+H]⁺ corresponding to the amide's molecular weight. |
| Key Fragment | Acylium ion at m/z = 111. Loss of the alkoxy group (-OR). | Acylium ion at m/z = 111. Loss of the amino group (-NR₂). |
| Other Fragments | Potential McLafferty rearrangement peaks. Fragments corresponding to the loss of the R group. | Fragments corresponding to cleavage within the N-alkyl substituents. |
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Monitoring Reactions
HPLC is the workhorse for assessing the purity of the final product and for monitoring the progress of the reaction.[7][8] For these moderately polar thiophene derivatives, a reverse-phase (RP-HPLC) method is typically the most effective.
-
Causality: Separation in RP-HPLC is based on polarity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., acetonitrile/water).[9] Amides are generally more polar than their corresponding ester analogues due to the hydrogen bonding capability of the N-H group and the polarity of the C-N bond. Consequently, in a standard RP-HPLC method, the amide derivative will typically have a shorter retention time than the corresponding ester derivative. The starting anhydride, being highly reactive, is usually consumed, but any unreacted Thiophene-2-carboxylic acid would elute very early due to its high polarity.
Workflow & Method Selection
A logical workflow is crucial for efficient and comprehensive characterization. The choice of technique depends on the question being asked.
Experimental Protocols
The following protocols are provided as self-validating templates. They include standards and system suitability checks to ensure data integrity.
Protocol 1: Reverse-Phase HPLC Purity Analysis
This protocol is designed for determining the purity of a synthesized Thiophene-2-carboxylate ester or carboxamide.
-
Instrumentation and Materials:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or DAD scan from 200-400 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 30% B
-
19-25 min: Equilibrate at 30% B
-
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of the derivative into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent to create a stock solution of ~0.5 mg/mL.
-
Further dilute 1:10 with the diluent to a final concentration of ~0.05 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Data Analysis & Validation:
-
Identify the main product peak.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Trustworthiness Check: Inject a blank (diluent) to ensure no system peaks interfere. Perform replicate injections of the sample to ensure reproducibility (RSD < 2%).
-
Protocol 2: ¹H NMR Sample Preparation for Structural Confirmation
-
Materials:
-
NMR Spectrometer (400 MHz or higher recommended).
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Tetramethylsilane (TMS) as an internal standard (often included in deuterated solvents).
-
NMR tubes.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.
-
Ensure the sample is fully dissolved. If solubility is an issue, DMSO-d₆ is a more polar alternative to CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard proton (¹H) spectrum.
-
Ensure proper shimming to obtain sharp, well-resolved peaks.
-
Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.
-
-
Data Analysis & Validation:
-
Confirm the presence of signals corresponding to the thiophene ring and the specific ester or amide side chain.
-
Verify that the integration values for each signal correspond to the number of protons in that environment.
-
Check for the absence of signals from the starting anhydride or the nucleophile (alcohol/amine), which would indicate impurities.
-
Conclusion
The characterization of derivatives from this compound is a multi-faceted process that relies on the synergistic use of several analytical techniques. While IR spectroscopy offers a rapid and effective initial check for the functional group transformation, it is the detailed structural data from NMR and the molecular weight confirmation from Mass Spectrometry that provide definitive proof of structure. Finally, HPLC serves as the ultimate arbiter of purity, a critical parameter for any compound intended for further use, especially in drug development. By understanding the causal links between molecular structure and analytical output, researchers can confidently and efficiently characterize their novel thiophene derivatives.
References
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Parrilla, A. M., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Retrieved from [Link]
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ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
-
ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
NIH. (2024). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PMC. Retrieved from [Link]
-
NIH. (2024). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Retrieved from [Link]
-
Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]
-
Arkivoc. (n.d.). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Retrieved from [Link]
-
Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]
- Google Patents. (n.d.). US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]
-
NIH. (n.d.). 2-Thiophenecarboxylic acid. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Organic Chemistry 2 Carboxylic Acids & Mass Spectroscopy. Retrieved from [Link]
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Mass spectrometry data for Thiophene-2-carboxylic anhydride
An Objective Guide to the Mass Spectrometry of Thiophene-2-Carboxylic Anhydride: A Comparative Analysis
For researchers engaged in drug development and synthetic chemistry, the precise characterization of reactive intermediates is paramount. This compound, a key reagent in various acylation reactions, presents a unique analytical challenge due to its reactivity. Mass spectrometry (MS) stands as a definitive tool for its structural confirmation and purity assessment. This guide provides an in-depth analysis of the mass spectrometry data for this compound, comparing its fragmentation behavior with relevant chemical alternatives to offer a comprehensive analytical perspective.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] When a molecule like this compound is introduced into the mass spectrometer, it is first ionized, typically forming a molecular ion (M+). This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged pieces.[2] The resulting pattern of fragments is unique to the molecule's structure and provides a veritable fingerprint for its identification.
For carboxylic acid derivatives, including anhydrides, a dominant fragmentation pathway is the α-cleavage to form a highly stable acylium ion ([RCO]+).[3] This stability often results in the acylium ion peak being the most intense signal (the base peak) in the mass spectrum.
Mass Spectrometry Profile of this compound
This compound (C₁₀H₆O₃S₂) has a molecular weight of 238.28 g/mol and a monoisotopic mass of approximately 237.98 Da.[4][5] Upon ionization, typically via Electron Ionization (EI), the molecule is expected to undergo specific fragmentation.
Key Expected Fragmentation:
The primary cleavage event involves the scission of the C-O bond within the anhydride linkage. This heterolytic cleavage is highly favored as it leads to the formation of the resonance-stabilized 2-thenoyl cation (an acylium ion) and a corresponding carboxylate radical.
-
Molecular Ion (M+): m/z ≈ 238
-
Base Peak (Acylium Ion): The most prominent peak is predicted to be the 2-thenoyl cation ([C₅H₃OS]⁺) at m/z = 111 . This fragment's high stability is derived from the aromaticity of the thiophene ring and the positive charge on the carbonyl carbon.
Comparative Analysis with Alternative Structures
To fully appreciate the mass spectral behavior of this compound, it is instructive to compare it with its parent carboxylic acid and a related aromatic anhydride.
Thiophene-2-carboxylic Acid
The parent acid, Thiophene-2-carboxylic acid (C₅H₄O₂S, MW = 128.15 g/mol ), provides a direct comparison for the core thiophene-acyl structure.[6][7] Its EI mass spectrum, available in the NIST database, shows a clear fragmentation pattern.[8]
-
Molecular Ion (M+): A distinct peak at m/z = 128.
-
Primary Fragmentation: The most significant fragmentation is the loss of a hydroxyl radical (•OH, 17 Da), resulting in the formation of the same 2-thenoyl cation at m/z = 111 . This peak is typically the base peak, confirming the exceptional stability of this acylium ion.[8] The observation of this same base peak in both the acid and the anhydride is a strong indicator of their shared structural core.
Benzoic Anhydride
Benzoic anhydride (C₁₄H₁₀O₃, MW = 226.23 g/mol ) serves as an excellent non-sulfur-containing aromatic analogue. Its fragmentation pattern helps to isolate the influence of the thiophene ring.
-
Molecular Ion (M+): A peak at m/z = 226.
-
Primary Fragmentation: Similar to its thiophene counterpart, benzoic anhydride fragments to produce a stable benzoyl cation ([C₇H₅O]⁺) at m/z = 105 . This is the base peak.
-
Further Fragmentation: The benzoyl cation can further lose carbon monoxide (CO, 28 Da) to form the phenyl cation ([C₆H₅]⁺) at m/z = 77 .
The comparison highlights that while the general fragmentation mechanism (formation of an acylium ion) is the same, the specific m/z values are dictated by the aromatic ring system. The thiophene ring leads to a base peak at m/z 111, whereas the benzene ring results in a base peak at m/z 105.
Data Summary
The table below summarizes the key mass spectral data for this compound and its comparators.
| Compound | Formula | MW ( g/mol ) | Molecular Ion (m/z) | Base Peak (m/z) | Structure of Base Peak | Other Key Fragments (m/z) |
| This compound | C₁₀H₆O₃S₂ | 238.28 | 238 | 111 | 2-Thenoyl cation | Predicted based on structure |
| Thiophene-2-carboxylic acid [8] | C₅H₄O₂S | 128.15 | 128 | 111 | 2-Thenoyl cation | 83 ([M-COOH]⁺) |
| Benzoic Anhydride | C₁₄H₁₀O₃ | 226.23 | 226 | 105 | Benzoyl cation | 77 ([C₆H₅]⁺) |
Experimental Protocol: GC-MS Analysis
The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
Objective: To obtain a mass spectrum and confirm the identity and purity of a this compound sample.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Ensure the solvent is of high purity to avoid extraneous peaks.
-
Vortex the sample to ensure complete dissolution.
-
-
GC-MS Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector: Set to 250 °C, Split mode (e.g., 50:1 split ratio).
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Start the data acquisition program. The total run time will be approximately 20 minutes.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (m/z ≈ 238) and the base peak (m/z = 111).
-
Compare the obtained spectrum with the expected fragmentation pattern and reference library spectra (if available) to confirm the compound's identity.
-
Conclusion
The mass spectrum of this compound is characterized by a clear and predictable fragmentation pattern dominated by the formation of the stable 2-thenoyl cation at m/z 111. This fragmentation is analogous to that of its parent carboxylic acid and other aromatic anhydrides, providing a reliable method for its identification. By comparing its spectrum to that of Thiophene-2-carboxylic acid and Benzoic anhydride, researchers can gain high confidence in their structural assignments. The provided GC-MS protocol offers a robust starting point for the routine analysis of this important chemical reagent, ensuring the integrity and success of subsequent research and development activities.
References
-
ResearchGate. "Mass spectrometry of carboxylic acid derivatives | Request PDF." Available at: [Link]
-
National Center for Biotechnology Information. "2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem." Available at: [Link]
-
NIST. "2-Thiophenecarboxylic acid - NIST WebBook." Available at: [Link]
-
University of Calgary. "Ch20: Spectroscopic Analysis : Anhydrides." Available at: [Link]
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PubChemLite. "this compound (C10H6O3S2)." Available at: [Link]
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Science Ready. "Mass Spectrometry Fragmentation Patterns – HSC Chemistry." Available at: [Link]
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Chemguide. "fragmentation patterns in mass spectra." Available at: [Link]
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Chemistry LibreTexts. "8.10: Spectroscopy of Carboxylic Acid Derivatives." Available at: [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for Thiophene-2-carboxylic Anhydride
In the landscape of pharmaceutical and materials science research, the efficient and selective introduction of the thiophene-2-carbonyl moiety is a frequent necessity. Thiophene-2-carboxylic anhydride has traditionally served as a reliable reagent for this purpose. However, the modern synthetic laboratory prioritizes not only efficacy but also atom economy, ease of handling, and reaction mildness. This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers the insights needed to select the optimal reagent for their specific application. We will delve into the mechanistic nuances, present comparative data where available, and provide actionable experimental protocols.
Understanding the Role of this compound
This compound is primarily employed as an acylating agent . Its principal function is to transfer a thiophene-2-carbonyl group to a nucleophile, most commonly an amine to form an amide or an alcohol to form an ester. The driving force for this reaction is the formation of a stable carboxylate leaving group.
While effective, the use of a symmetric anhydride like this compound inherently results in the loss of one equivalent of the thiophene-2-carboxylic acid starting material, which is a significant drawback in terms of atom economy, especially when dealing with valuable or complex substrates.
A Comparative Analysis of Alternative Reagents
The selection of an appropriate acylating agent is contingent on several factors including substrate reactivity, desired reaction conditions, and tolerance of other functional groups. Here, we compare the most common classes of alternatives to this compound.
Thiophene-2-carbonyl Chloride: The High-Octane Alternative
Thiophene-2-carbonyl chloride is a highly reactive acylating agent, often seen as the go-to alternative for difficult acylations.[1][2]
Advantages:
-
High Reactivity: Generally more reactive than the corresponding anhydride, leading to faster reaction times and the ability to acylate less nucleophilic substrates.[2][3]
-
High Yields: Often provides excellent yields.[1]
Disadvantages:
-
Moisture Sensitivity: Highly susceptible to hydrolysis, requiring stringent anhydrous conditions.
-
Corrosive Byproduct: Generates corrosive hydrogen chloride (HCl) gas, which must be neutralized, often with a stoichiometric amount of base.[4]
-
Harsh Reaction Conditions: The high reactivity can sometimes lead to side reactions with sensitive functional groups.
Mixed Anhydrides: A Step Towards Better Atom Economy
Mixed anhydrides, formed in situ from thiophene-2-carboxylic acid and another acylating agent (e.g., pivaloyl chloride, ethyl chloroformate), offer a more atom-economical approach than symmetric anhydrides.[5]
Advantages:
-
Improved Atom Economy: Only one equivalent of the thiophene-2-carboxylic acid is consumed.
-
Tunable Reactivity: The reactivity can be modulated by the choice of the mixed anhydride partner.
Disadvantages:
-
Potential for Competing Acylation: The nucleophile can potentially attack the wrong carbonyl group of the mixed anhydride, leading to undesired byproducts.[5]
-
In Situ Preparation: Requires an additional synthetic step to form the mixed anhydride prior to the acylation reaction.
Peptide Coupling Reagents: The Modern Chemist's Toolkit
A vast array of peptide coupling reagents have been developed for the efficient formation of amide bonds under mild conditions. These reagents activate the carboxylic acid in situ, facilitating its reaction with an amine. Common examples include carbodiimides (DCC, EDC), phosphonium salts (PyBOP, PyAOP), and uronium/aminium salts (HATU, HBTU).[6][7][8]
Advantages:
-
Mild Reaction Conditions: Typically run at room temperature and are tolerant of a wide range of functional groups.
-
High Yields and Low Racemization: Particularly important in the synthesis of chiral molecules.[7]
-
Wide Availability and Broad Substrate Scope: A large number of reagents are commercially available, each with its own specific advantages.[6]
Disadvantages:
-
Cost: Many modern coupling reagents can be expensive, especially on a large scale.
-
Byproduct Removal: The byproducts of some coupling reagents (e.g., dicyclohexylurea from DCC) can be difficult to remove.[3]
-
Stoichiometric Use: These reagents are used in stoichiometric amounts, which can impact the overall cost and waste generation.
Performance Comparison: A Data-Driven Perspective
Direct comparative studies of this compound against all possible alternatives under identical conditions are scarce in the literature. However, we can compile and compare data from various sources to provide a useful overview.
Table 1: Comparative Performance of Acylating Agents for Thiophene-Related Syntheses
| Reagent Class | Specific Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Source(s) |
| Symmetric Anhydride | Acetic Anhydride | Thiophene | 2-Acetylthiophene | 98.6 | Hβ zeolite catalyst, 60°C, 2h | [5] |
| Acetic Anhydride | Thiophene | 2-Acetylthiophene | 68 | Zinc chloride catalyst, 120-125°C, 4h | [9] | |
| Acyl Chloride | Thiophene-2-carbonyl chloride | Ornithine copper complex | Acylated ornithine derivative | Not specified | - | [10] |
| Mixed Anhydride | Ferrocenoic acid/TFAA | 5-(Thiophen-2-yl)thiophene | Ferrocenyl bithiophene ketone | Moderate | CH2Cl2, room temperature | [11] |
| Peptide Coupling Reagent | DCC/DMAP | 5-Bromothiophene-2-carboxylic acid & Amyl alcohol | Pentyl 5-bromothiophene-2-carboxylate | 75 | CH2Cl2, 30°C | [12] |
| DCCI/HOBt | Thiophene-2-carboxylic acid & Hydrazine | 2-Thiophenecarbohydrazide | Excellent | - | [13] | |
| TiCl4/Pyridine | 5-Bromothiophene-2-carboxylic acid & Pyrazole amine | Pyrazole-thiophene amide | 12 | Pyridine | [14] |
Note: The yields and reaction conditions are highly dependent on the specific substrates and catalysts used. This table is intended to be a representative guide.
Experimental Protocols: From Theory to Practice
To provide a practical context, we present detailed, step-by-step methodologies for the synthesis of a thiophene-2-carboxamide using two different approaches.
Protocol 1: Amide Synthesis using Thiophene-2-carbonyl Chloride
This protocol outlines a general procedure for the acylation of an amine using thiophene-2-carbonyl chloride.
Materials:
-
Thiophene-2-carbonyl chloride (1.0 equiv)
-
Primary or secondary amine (1.0 equiv)
-
Triethylamine or pyridine (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the amine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add the triethylamine or pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of thiophene-2-carbonyl chloride in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Amide Synthesis using Thiophene-2-carboxylic Acid and a Peptide Coupling Reagent (HATU)
This protocol describes a modern and mild approach to amide bond formation.
Materials:
-
Thiophene-2-carboxylic acid (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of thiophene-2-carboxylic acid in anhydrous DMF, add the amine, HATU, and DIPEA.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizing the Reaction Pathways
To better understand the mechanisms at play, the following diagrams illustrate the key steps in the acylation reactions.
Caption: Mechanisms of acylation for different reagent classes.
Caption: Decision workflow for selecting an appropriate acylating reagent.
Conclusion and Future Outlook
The choice of an acylating agent is a critical decision in the design of a synthetic route. While this compound remains a viable option, its limitations in atom economy have paved the way for a host of effective alternatives. Thiophene-2-carbonyl chloride offers superior reactivity for challenging substrates, albeit with the need for careful handling. Mixed anhydrides present a compromise, improving atom economy while maintaining good reactivity. For syntheses requiring mild conditions and high functional group tolerance, the vast array of modern peptide coupling reagents provides an unparalleled level of control and efficiency.
As the field of organic synthesis continues to evolve, the demand for greener, more efficient, and highly selective reagents will undoubtedly lead to the development of even more advanced alternatives. By understanding the principles and practical considerations outlined in this guide, researchers can make more informed decisions, leading to more successful and sustainable chemical syntheses.
References
-
El-Saуed, R. A. (1998). A COMPARATIVE STUDY OF THE REACTIONS OF THIOPHENE-2-CARBOXANILIDES AND RELATED COMPOUNDS. Chemistry of Heterocyclic Compounds, 34(7), 796–801. Available at: [Link]
- Hartough, H. D. (1949). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
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Huang, H., Song, C., & Chang, J. (2019). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Progress in Chemistry, 31(1), 1-9. Available at: [Link]
- Kosak, J. R. (1955). Acetylation of thiophene compounds. U.S. Patent No. 2,711,414. Washington, DC: U.S. Patent and Trademark Office.
- Hartough, H. D., & Kosak, J. R. (1947). Acylation of thiophene. U.S. Patent No. 2,432,991. Washington, DC: U.S. Patent and Trademark Office.
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Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2006). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 61(10), 1273–1276. Available at: [Link]
-
Dalton, J. T., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development. Available at: [Link]
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Kumar, P. S., et al. (2014). Selective β-acylation of 2-substituted aromatic heterocyclic compounds. Scribd. Available at: [Link]
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Ace Chemistry. (n.d.). Acylating agents. Retrieved from [Link]
-
Bar-Ziv, R., & Gembus, V. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 27(19), 6549. Available at: [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
Dansette, P. M., et al. (2012). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 25(3), 546–558. Available at: [Link]
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Wessig, P., & Müller, C. (2021). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 26(18), 5585. Available at: [Link]
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El-Saуed, R. A. (1998). A COMPARATIVE STUDY OF THE REACTIONS OF THIOPHENE-2-CARBOXANILIDES AND RELATED COMPOUNDS. Chemistry of Heterocyclic Compounds, 34(7), 796–801. Available at: [Link]
-
ResearchGate. (n.d.). 18553 PDFs | Review articles in ACYLATION. Retrieved from [Link]
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Petříková, T., et al. (2023). Design and Structural Characterization of Ferrocenyl Bithiophene Thioketone-Based Iron Complexes. Molecules, 28(19), 6934. Available at: [Link]
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Dzhemilev, U. M., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 52-60. Available at: [Link]
- Schering Aktiengesellschaft. (1984). Thiophene-2-carboxylic-acid derivatives and process for their preparation. European Patent No. EP0109381B1.
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Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 392. Available at: [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Semantic Scholar. Available at: [Link]
-
Taher, A. (2024). Carboxylic Acid Derivatives. Available at: [Link]
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Li, G., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem, 12(12), 2570–2575. Available at: [Link]
-
Al-Warhi, T. I., Al-Hazimi, H. M., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. Available at: [Link]
-
Khan, I., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Molecules, 26(23), 7175. Available at: [Link]
-
KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides. In Organic Chemistry II. Available at: [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
-
Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(13), 3462–3469. Available at: [Link]
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A Senior Application Scientist's Guide to Acylating Agents: Efficacy of Thiophene-2-carboxylic Anhydride in Synthesis
In the landscape of pharmaceutical and materials science, the thiophene moiety is a privileged scaffold, conferring unique electronic and biological properties to target molecules.[1] The introduction of the 2-thenoyl group (thiophene-2-carbonyl) is a critical transformation in the synthesis of numerous commercial drugs and advanced materials.[2][3] The choice of the acylating agent for this purpose is a pivotal decision in process development, directly impacting reaction efficiency, scalability, and overall cost-effectiveness.
This guide provides an in-depth comparison of the primary reagents used for this transformation, with a special focus on the efficacy and practical application of Thiophene-2-carboxylic Anhydride . We will move beyond simple protocols to dissect the causality behind experimental choices, comparing the anhydride to its common alternatives: the highly reactive Thiophene-2-carbonyl Chloride and the milder Thiophene-2-carboxylic Acid activated by coupling agents. Our analysis is grounded in established chemical principles and supported by practical, field-proven insights to guide researchers in making the optimal choice for their specific synthetic challenge.
The Chemist's Toolkit: A Comparative Overview of 2-Thenoylating Agents
The selection of an acylating agent is a balancing act between reactivity, selectivity, cost, and operational simplicity. The three principal contenders for introducing the 2-thenoyl group each occupy a distinct niche in this decision matrix.
-
Thiophene-2-carbonyl Chloride: Often considered the workhorse, this acyl chloride is the most reactive of the three.[3] Its high electrophilicity drives reactions to completion, often rapidly and at low temperatures. However, this reactivity can be a double-edged sword, leading to side reactions with sensitive functional groups. A significant drawback is the stoichiometric generation of hydrochloric acid (HCl), which must be scavenged by a base, complicating workup and introducing corrosive conditions.[4][5]
-
Thiophene-2-carboxylic Acid (+ Coupling Agents): This method represents the mildest approach, favored in complex, late-stage syntheses where functional group tolerance is paramount.[2] Reagents like dicyclohexylcarbodiimide (DCCI), often used with an additive like 1-hydroxybenzotriazole (HOBt), activate the carboxylic acid in situ to form a highly reactive intermediate.[6] While this approach offers excellent control and mild conditions, it generates stoichiometric amounts of byproducts (e.g., dicyclohexylurea, DCU), which can be difficult to remove and represent poor atom economy.
-
This compound: This reagent offers a compelling middle ground. It is more reactive than the parent carboxylic acid but generally less aggressive than the acid chloride.[5][7] The key advantage lies in its byproduct profile; the acylation reaction yields one equivalent of the desired product and one equivalent of thiophene-2-carboxylic acid.[5] This acidic byproduct is non-corrosive, often crystalline, and typically easier to remove via simple extraction or crystallization compared to HCl or urea-based contaminants.
Caption: Comparative reaction pathways and byproduct formation.
Performance Data
While direct, side-by-side comparative studies are sparse, we can synthesize representative data based on established protocols and general reactivity principles to guide expectations.
| Parameter | Thiophene-2-carbonyl Chloride | This compound | Thiophene-2-carboxylic Acid + DCCI/HOBt |
| Typical Yield | >90% | 85-95% | 80-95% |
| Reaction Time | 0.5 - 2 hours | 2 - 8 hours | 4 - 24 hours |
| Temperature | 0 °C to RT | RT to 60 °C | RT |
| Key Byproduct | HCl (gas), requires base | Thiophene-2-carboxylic acid | Dicyclohexylurea (DCU) (solid) |
| Workup Complexity | Moderate (aqueous washes for salt removal) | Low (simple acid/base extraction) | High (filtration of DCU, potential for contamination) |
| Ideal For | Robust, simple substrates; speed | General purpose; clean profiles | Complex, acid/base-sensitive substrates |
| Citation | [3][5] | [5][7] | [6] |
Experimental Protocols: A Practical Guide
Trustworthiness in synthetic chemistry is built on reproducible, self-validating protocols. Below are detailed, step-by-step methodologies for the amidation of benzylamine, a representative primary amine, using each of the three approaches.
Protocol 1: Using Thiophene-2-carbonyl Chloride (High-Reactivity Method)
-
Rationale: This protocol leverages the high reactivity of the acid chloride for a rapid and high-yielding transformation. Triethylamine is used as an easily removed, non-nucleophilic base to scavenge the HCl byproduct. The reaction is run at 0°C initially to control the exothermic reaction.
-
Methodology:
-
To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of Thiophene-2-carbonyl chloride (1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, monitoring by TLC or LC-MS for the disappearance of the starting amine.
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic phase sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography if necessary.
-
Protocol 2: Using this compound (Balanced Method)
-
Rationale: This method provides a balance of good reactivity and a cleaner workup. No external base is initially required, as the only byproduct is the weakly acidic thiophene-2-carboxylic acid, which is easily removed in the workup. Mild heating may be required to drive the reaction to completion.
-
Methodology:
-
To a stirred solution of benzylamine (1.0 eq) in a suitable solvent like ethyl acetate or tetrahydrofuran (THF, 0.2 M), add this compound (1.1 eq) in one portion at room temperature.
-
Heat the mixture to 50 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with saturated NaHCO₃ (aq) to remove the thiophene-2-carboxylic acid byproduct, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification via recrystallization is often sufficient.
-
Protocol 3: Using Thiophene-2-carboxylic Acid and DCCI/HOBt (Mild Method)
-
Rationale: This protocol is designed for maximum functional group tolerance. HOBt is used to suppress side reactions and accelerate the coupling by forming a more reactive activated ester. The primary challenge is the complete removal of the dicyclohexylurea (DCU) byproduct.
-
Methodology:
-
Dissolve Thiophene-2-carboxylic acid (1.1 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous dimethylformamide (DMF, 0.2 M) at room temperature.
-
Add dicyclohexylcarbodiimide (DCCI, 1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of DCU will begin to form.
-
Add benzylamine (1.0 eq) to the mixture and allow the reaction to warm to room temperature.
-
Stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Filter the reaction mixture to remove the bulk of the precipitated DCU, washing the filter cake with a small amount of cold ethyl acetate.
-
Dilute the filtrate with ethyl acetate and wash extensively with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification by silica gel chromatography is typically required to remove residual DCU and other impurities.
-
Conclusion and Future Outlook
While Thiophene-2-carbonyl chloride remains a default choice for its raw reactivity, this guide demonstrates that This compound is a highly effective and often superior alternative. Its primary advantage lies in providing a robust acylation while generating a non-corrosive, easily removable carboxylic acid byproduct. This simplifies purification, avoids the need for chlorinated solvents often used with acid chlorides, and circumvents the problematic solid waste generated by common coupling agents.
For the modern research scientist focused on efficiency, scalability, and greener chemical processes, this compound should be considered a primary tool, not just an alternative. Its balanced reactivity profile makes it an ideal reagent for a wide range of substrates, bridging the gap between the aggressive nature of acid chlorides and the operational complexity of activated acid protocols.
References
- A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
- The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.
- Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
- Continuous catalytic process for the acylation of thiophenes.
- Thiophene acylation with catalyst of sulfuric acid-carboxylic acid complex.
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- Thiophene-2-carboxylic-acid derivatives and process for their preparation.
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- A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride.
- Thiomaleic Anhydride: A Convenient Building Block for the Synthesis of α-Substituted γ- and δ-Lactones through Free-Radical Addition, Nucleophilic Ring Opening, and Subsequent Thiocarboxylate Manipul
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- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c
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X-ray crystallography of compounds synthesized with Thiophene-2-carboxylic anhydride
An In-Depth Guide to the X-ray Crystallography of Compounds Synthesized with Thiophene-2-carboxylic Anhydride
Introduction: Bridging Synthesis and Structure in Drug Discovery
In the landscape of medicinal chemistry and materials science, the thiophene ring is a privileged scaffold, forming the core of numerous pharmaceuticals and functional organic materials.[1] Thiophene-2-carboxylic acid and its derivatives, particularly the anhydride, are highly versatile building blocks for introducing this valuable moiety.[2][3] The reactivity of this compound allows for straightforward synthesis of amides, esters, and other derivatives, which are often investigated for biological activity.[4]
However, synthesis is only half the story. To understand a molecule's function—how it binds to a biological target or assembles into a functional material—we must know its precise three-dimensional structure. Single-crystal X-ray crystallography stands as the definitive technique for this purpose, providing an unambiguous map of atomic positions and molecular geometry.[5][6][7]
This guide offers a senior application scientist's perspective on the journey from synthesis to structure. We will explore the use of this compound in synthesis, provide a detailed protocol for obtaining a crystal structure, and compare this approach with alternatives, grounding our discussion in the principles of scientific integrity and experimental causality.
The Synthetic Utility of this compound
This compound is a highly efficient acylating agent used to form amide and ester bonds. It serves as an "activated" form of thiophene-2-carboxylic acid, readily reacting with nucleophiles like amines and alcohols. The primary advantage of using an anhydride is the clean reaction profile; the only byproduct is a molecule of thiophene-2-carboxylic acid, which can often be easily removed by a simple aqueous wash.
This contrasts with other methods, such as using thiophene-2-carboxylic acid directly with a coupling agent like dicyclohexylcarbodiimide (DCCI).[8] While effective, these methods can introduce byproducts (e.g., dicyclohexylurea) that may complicate purification.
Figure 1: General workflow for the synthesis of thiophene derivatives using this compound.
The Path to a Crystal Structure: A Self-Validating System
X-ray crystallography is a powerful technique, but its success hinges on the quality of the crystal. The entire process, from growing the crystal to refining the final structure, is a self-validating system where each step's success is a prerequisite for the next.
The core principle involves irradiating a single crystal with a beam of X-rays.[9] The crystal lattice diffracts the X-rays into a unique, measurable pattern of spots. The intensities of these spots are used to calculate an electron density map, from which the atomic positions can be determined.[9]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Thiophene-2-carboxylic Anhydride
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is the final, critical step in ensuring the safety of yourself, your colleagues, and the environment. Thiophene-2-carboxylic anhydride, a valuable intermediate in organic synthesis, is a reactive compound that demands a methodical and informed disposal strategy.[1] This guide provides a direct, field-tested protocol for its safe handling and neutralization, moving beyond simple checklists to explain the chemical reasoning that underpins each critical step.
Part 1: Core Principles and Immediate Safety Precautions
This compound belongs to the acid anhydride family. Its primary reactivity concerns, and therefore the focus of its disposal, are its corrosivity and its vigorous, exothermic reaction with water (hydrolysis).[1] Uncontrolled mixing with water or other protic solvents can lead to a rapid increase in temperature and pressure, posing a significant splash and inhalation hazard.
Before beginning any work, a thorough understanding of the compound's hazards is essential. All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2][3]
Table 1: Hazard and Safety Summary for this compound Disposal
| Parameter | Specification & Rationale |
| Primary Hazards | Corrosive, Water-Reactive. Reacts with moisture on skin, eyes, and mucous membranes. Hydrolyzes exothermically in water to form thiophene-2-carboxylic acid.[1][4][5] |
| Personal Protective Equipment (PPE) | Safety Goggles (ANSI Z87.1): Essential to protect against splashes.[6] Chemical-Resistant Gloves: Nitrile or butyl rubber gloves should be worn.[7] Inspect for damage before use. Flame-Retardant Lab Coat: Protects skin and clothing.[2][7] Closed-Toe Shoes: Required for all laboratory work.[8][9] |
| Incompatible Materials | Water (uncontrolled addition), Alcohols, Amines, Strong Oxidizing Agents, Strong Bases. [4][10][11] These can lead to violent, uncontrolled reactions. |
| Spill Cleanup Materials | Inert Absorbent: Vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels. [12] Neutralizing Agent: Sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution. |
Part 2: The Disposal Workflow: A Two-Stage Protocol
The safest and most effective strategy for disposing of residual this compound is a two-stage process:
-
Controlled Hydrolysis (Quenching): The reactive anhydride is carefully converted into the more stable and less reactive thiophene-2-carboxylic acid.
-
Neutralization: The resulting acid is neutralized to a safe pH, rendering it suitable for collection as aqueous hazardous waste.
This methodical approach ensures that the energy from the exothermic hydrolysis reaction is managed safely and the final waste product is chemically stable.
Below is a logical workflow for the decision-making process in handling and disposing of this chemical.
Caption: Decision workflow for handling this compound waste.
Part 3: Step-by-Step Experimental Disposal Protocol
This protocol is designed for the safe neutralization of small, residual quantities of this compound remaining after an experiment.
Objective: To convert reactive this compound into a neutralized aqueous solution of sodium thiophene-2-carboxylate for safe disposal.
Materials:
-
Beaker appropriately sized to hold at least 10 times the volume of the anhydride waste.
-
Stir bar and magnetic stir plate.
-
Ice bath.
-
pH meter or pH paper.
-
Waste container labeled "Hazardous Waste: Neutralized Thiophene-2-carboxylic Acid Solution".
-
Sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH).
Procedure:
-
Preparation (in a fume hood):
-
Place the beaker on the magnetic stir plate within an ice bath.
-
Add a volume of cold water to the beaker that is at least ten times the volume of the anhydride waste to be quenched. This large volume is crucial for dissipating the heat generated during hydrolysis.[4]
-
Begin stirring the water.
-
-
Controlled Hydrolysis (Quenching):
-
Using a pipette or syringe, add the this compound waste to the cold, stirring water dropwise and very slowly .
-
Causality: The slow, controlled addition is the most critical step for safety. Adding the anhydride too quickly will cause a rapid, uncontrolled exothermic reaction, potentially leading to boiling and splashing of the corrosive material.[4][13] The ice bath provides an additional layer of thermal control.
-
Allow the mixture to stir for at least 30 minutes after the final addition to ensure hydrolysis is complete. The anhydride has now been converted to thiophene-2-carboxylic acid.[1][14]
-
-
Neutralization:
-
While continuing to stir, begin slowly adding a basic solution, such as sodium bicarbonate, or a 1M solution of sodium hydroxide. A weak base like sodium bicarbonate is often preferred as its reaction is less exothermic than that of a strong base.[4]
-
Monitor the pH of the solution continuously using a pH meter or pH paper.[4]
-
Continue adding the base in small portions until the pH of the solution is stable within a neutral range of 6.0 to 9.0.[6]
-
-
Final Waste Collection:
-
Once neutralized, transfer the solution to a designated hazardous waste container.
-
Ensure the container is clearly labeled with its contents and marked as "Hazardous Waste".[7][15]
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[7][16] Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's EHS guidelines for neutralized acid waste.
-
Part 4: Emergency Spill Procedures
In the event of a spill, prompt and correct action is vital to prevent injury and further contamination.[12]
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[7][9]
-
Ventilate: Ensure the fume hood sash is lowered and functioning correctly. If the spill is outside a hood, ventilate the area if it is safe to do so.[13]
-
Don PPE: Before addressing the spill, ensure you are wearing the full, appropriate PPE as detailed in Table 1.[12]
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite or sand, starting from the outside and working inwards to prevent the spill from spreading.[12]
-
Collect Waste: Carefully scoop the absorbed material using non-sparking tools into a designated, sealable hazardous waste container.[12]
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as contaminated hazardous waste.
-
Dispose: Seal and label the waste container and contact your EHS office for disposal.[12]
By adhering to this detailed protocol, you ensure that the disposal of this compound is performed with the highest commitment to safety, scientific integrity, and environmental responsibility.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Thiophene-2-carboxylic anhydride
Welcome to your definitive guide on the safe handling of Thiophene-2-carboxylic anhydride. As a reactive acid anhydride, this compound demands rigorous adherence to safety protocols to mitigate risks in the laboratory. This document moves beyond mere checklists, providing a procedural and evidence-based framework for personal protective equipment (PPE) selection and use, ensuring both your safety and the integrity of your research.
Immediate Safety Briefing: Understanding the Hazard
This compound is classified as a corrosive substance. Its primary dangers stem from its reactivity, particularly with moisture. Upon contact with water, including moisture on skin, in the eyes, or in the respiratory tract, it hydrolyzes to thiophene-2-carboxylic acid, a process that can cause severe irritation and chemical burns.
Key hazards include:
-
Severe Skin Irritation and Burns: Direct contact can cause significant damage.
-
Serious Eye Damage: The compound poses a high risk of causing irreversible eye injury upon contact.
-
Respiratory Tract Irritation: Inhalation of dust or vapors can irritate the nose, throat, and lungs.[1][2][3]
Given these risks, a comprehensive PPE strategy is not merely recommended; it is mandatory for all personnel.
The Hierarchy of Controls: Your First Line of Defense
Before we even discuss PPE, it is crucial to implement engineering and administrative controls. PPE is the last line of defense.
-
Engineering Control: All handling of this compound, especially weighing of the solid powder and transfers, must be conducted within a certified chemical fume hood.[4][5] The fume hood contains dusts and vapors, providing a physical barrier and atmospheric protection.
-
Administrative Controls: Ensure that an eyewash station and an emergency shower are readily accessible and unobstructed wherever this chemical is used.[5] All personnel must be trained on the specific hazards and the contents of this handling guide.
Core PPE Protocol for this compound
The selection of PPE must be deliberate and tailored to the task. Below is a breakdown of the essential equipment required.
Hand and Body Protection: The Primary Barrier
Chemical-Resistant Gloves: Standard latex or thin nitrile examination gloves are insufficient. You must use gloves specifically rated for resistance to corrosive materials and organic compounds.
-
Selection: For incidental contact (e.g., handling sealed containers), a robust nitrile glove (minimum 8 mil thickness) is acceptable. For extended contact or immersion potential (e.g., during reaction workups or cleaning spills), double-gloving with an inner nitrile glove and an outer, more resistant glove like butyl rubber or neoprene is the standard.[6][7]
-
Causality: Acid anhydrides can permeate or degrade common glove materials over time. Double-gloving provides a critical secondary barrier and allows for the safe removal of the contaminated outer glove without compromising the inner layer, thus preventing skin contact. Always check glove manufacturer compatibility charts for specific breakthrough times.[8][9]
Laboratory Coat/Apron:
-
A clean, fully-buttoned, long-sleeved laboratory coat is the minimum requirement.
-
For procedures involving larger quantities or a significant risk of splashing, such as pouring or transfers outside of a shielded environment, supplement your lab coat with a chemical-resistant apron made of rubber or PVC.[6][10][11]
Eye and Face Protection: A Non-Negotiable Mandate
-
Chemical Splash Goggles: At all times when this compound is being handled, ANSI Z87.1-rated chemical splash goggles are mandatory.[6] Standard safety glasses with side shields do not provide adequate protection from splashes, dusts, or vapors and are not a permissible substitute.[10]
-
Full-Face Shield: When performing tasks with a heightened splash hazard (e.g., transferring solutions, conducting exothermic reactions, or working under pressure), a full-face shield must be worn in addition to chemical splash goggles.[4][10] The face shield protects the entire face from direct contact.
Operational Plans: PPE in Practice
The type and combination of PPE will vary based on the specific procedure. The following workflow provides a clear decision-making process for ensuring adequate protection at every stage.
Experimental Workflow PPE Selection
Caption: PPE selection workflow for this compound.
Summary of PPE by Task
For quick reference, this table summarizes the required PPE for different laboratory operations.
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid | Nitrile Gloves (≥8 mil) | Lab Coat | Chemical Splash Goggles | Fume Hood (Primary) |
| Reaction Setup/Transfer | Double Gloves (Nitrile inner, Butyl/Neoprene outer) | Lab Coat & Chemical Apron | Goggles & Face Shield | Fume Hood (Primary) |
| Reaction Workup | Double Gloves (Nitrile inner, Butyl/Neoprene outer) | Lab Coat & Chemical Apron | Goggles & Face Shield | Fume Hood (Primary) |
| Waste Disposal | Nitrile Gloves (≥8 mil) | Lab Coat | Chemical Splash Goggles | Fume Hood (Primary) |
Disposal and Decontamination Plan
Proper disposal of contaminated PPE is critical to prevent secondary exposure.
-
Gloves and Disposables: All disposable items (gloves, weigh boats, pipette tips) that have come into contact with this compound must be disposed of in a dedicated, sealed, and clearly labeled hazardous waste container. Do not discard in regular trash.
-
Doffing (Removing) PPE: Remove PPE in an order that minimizes cross-contamination. A common, effective procedure is:
-
Remove outer gloves.
-
Remove face shield and goggles.
-
Remove lab coat or apron.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.[5]
-
-
Spill Cleanup: In the event of a spill, evacuate the area and consult your institution's emergency procedures. Cleanup should only be performed by trained personnel wearing enhanced PPE, including a respirator with an appropriate organic vapor/acid gas cartridge if the spill is large or ventilation is inadequate.[6]
By adhering to these scientifically grounded protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your work. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most current information.
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What are the steps in the maleic anhydride handling guide? (2023). News. [Link]
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Preparation of acid anhydrides. Khan Academy. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
